molecular formula C25H42O11S B611439 Tos-PEG6-CH2-Boc

Tos-PEG6-CH2-Boc

Cat. No.: B611439
M. Wt: 550.7 g/mol
InChI Key: OIPLDSHYHFUPLX-UHFFFAOYSA-N
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Description

Tos-PEG7-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The tosyl group is a very good leaving group for nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O11S/c1-22-5-7-23(8-6-22)37(27,28)35-20-19-33-16-15-31-12-11-29-9-10-30-13-14-32-17-18-34-21-24(26)36-25(2,3)4/h5-8H,9-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPLDSHYHFUPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of Tos-PEG6-CH2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Tos-PEG6-CH2-Boc, a heterobifunctional polyethylene glycol (PEG) linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines information from supplier data with established knowledge of similar PEGylated molecules and general principles of medicinal chemistry. It aims to serve as a valuable resource for researchers utilizing this linker in drug discovery and development, offering insights into its structure, properties, and analytical characterization.

Introduction

This compound, with the CAS Number 1530777-90-2, is a monodisperse PEG linker featuring a tosyl (Tos) group at one terminus and a Boc-protected amine at the other, separated by a six-unit polyethylene glycol chain.[1] This specific arrangement makes it a valuable tool in the synthesis of PROTACs, where the tosyl group can be displaced by a nucleophile from a warhead ligand, and the Boc-protected amine can be deprotected to react with an E3 ligase ligand.[2][3] The PEG chain itself enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]

Chemical and Physical Properties

Quantitative physicochemical data for this compound is not extensively reported in scientific literature. The following tables summarize the available information and provide estimated values based on related compounds and computational models.

Table 1: General Properties of this compound

PropertyValueSource
Chemical Formula C25H42O11S[1]
Molecular Weight 550.66 g/mol [1]
CAS Number 1530777-90-2[1]
Appearance White to off-white solid (typical for similar compounds)General Knowledge
Purity Typically ≥95% (as supplied by vendors)[][5]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not availableExpected to be a low-melting solid or viscous oil at room temperature, typical for PEG derivatives of this size.
Boiling Point Not availableHigh boiling point, likely to decompose upon heating under atmospheric pressure.
Density Not availableLikely slightly denser than water.
pKa Not availableThe molecule does not contain strongly acidic or basic groups. The tosyl group is a good leaving group but not significantly acidic.
LogP Not availableThe PEG chain imparts hydrophilicity, while the tosyl and Boc groups add lipophilicity. The overall LogP is expected to be moderate.

Table 3: Solubility Profile

SolventSolubilityNotes
Water SolubleThe PEG chain enhances aqueous solubility.[2]
Dimethyl Sulfoxide (DMSO) SolubleCommon solvent for PROTACs and their linkers.
N,N-Dimethylformamide (DMF) SolubleCommon solvent for organic synthesis.
Dichloromethane (DCM) SolubleCommon solvent for organic synthesis.
Methanol/Ethanol SolubleCommon polar organic solvents.
Hexanes/Ether Sparingly soluble to insolublePEG derivatives generally have low solubility in nonpolar solvents.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, the following sections describe general methodologies applicable to this class of compounds.

General Synthesis Workflow

The synthesis of heterobifunctional PEG linkers like this compound typically involves a multi-step process with protection and deprotection of functional groups. A plausible synthetic route is outlined in the diagram below.

G A Hexaethylene glycol B Monoprotection (e.g., with Trityl chloride) A->B C Tosylation of the free hydroxyl group B->C D Deprotection of the protected hydroxyl group C->D E Introduction of the Boc-protected amine group D->E F Purification (e.g., column chromatography) E->F G This compound F->G

Caption: General Synthetic Workflow for this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of PEG derivatives is commonly assessed by HPLC. Due to the lack of a strong UV chromophore in the PEG backbone, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution: A typical gradient would start with a low percentage of organic phase (B) and gradually increase to elute the compound and any impurities.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized linker.

Sample Preparation: The sample is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the aromatic protons of the tosyl group.

  • A singlet for the methyl protons of the tosyl group.

  • A complex multiplet for the ethylene glycol protons of the PEG chain.

  • Signals corresponding to the methylene group adjacent to the Boc-protected amine.

  • A singlet for the tert-butyl protons of the Boc group.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Instrumentation: Electrospray ionization (ESI) mass spectrometer.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Expected Result: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound.

Role in PROTAC Development

This compound serves as a crucial building block in the modular synthesis of PROTACs. The workflow for its incorporation into a PROTAC molecule is depicted below.

G cluster_0 Step 1: Warhead Ligand Attachment cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: E3 Ligase Ligand Attachment A This compound C Warhead-PEG6-CH2-Boc A->C B Warhead Ligand (with nucleophile) B->C D Warhead-PEG6-CH2-NH2 C->D F Final PROTAC Molecule D->F E E3 Ligase Ligand (with electrophile) E->F

Caption: Workflow for PROTAC Synthesis using this compound.

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

Table 4: Storage and Stability Recommendations

ConditionRecommendationRationale
Solid Form Store at -20°C in a dry, dark place.Minimizes degradation from moisture and light.[1]
In Solution Store at -80°C for long-term use. Prepare fresh solutions for optimal performance.Prevents solvent-mediated degradation and hydrolysis.[1]

The tosyl group is susceptible to hydrolysis, especially under basic conditions. The Boc protecting group is sensitive to acidic conditions. Therefore, it is crucial to use this reagent in appropriate reaction conditions to avoid unwanted side reactions.

Conclusion

This compound is a well-defined, heterobifunctional PEG linker that plays a significant role in the construction of PROTACs. While specific, experimentally determined physicochemical data are scarce in the public domain, this guide provides a foundational understanding of its properties based on available information and general chemical principles. The provided general experimental protocols for characterization can be adapted by researchers to ensure the quality and identity of this critical reagent in their drug discovery endeavors. Further studies are warranted to fully characterize the physicochemical properties of this and other PROTAC linkers to enable more rational design of these novel therapeutic agents.

References

In-Depth Technical Guide to Tos-PEG6-CH2-Boc: Structure, Functionality, and Application in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterobifunctional linker, Tos-PEG6-CH2-Boc (CAS No. 1530777-90-2). It details the molecule's core structure, the reactivity of its distinct functional groups, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document serves as a critical resource for researchers engaged in the design and development of novel protein degraders, offering key data and procedural insights to facilitate its effective application in drug discovery workflows.

Core Structure and Physicochemical Properties

This compound is a polyethylene glycol (PEG)-based linker specifically designed for the modular synthesis of PROTACs.[1] Its structure incorporates three key chemical motifs: a tosyl (Tos) group, a hexaethylene glycol (PEG6) spacer, and a Boc-protected amine. The strategic arrangement of these components provides the necessary reactivity and spacing for effectively linking a target protein ligand and an E3 ligase ligand.

A definitive chemical structure for this compound is presented below, based on its nomenclature and the structures of analogous compounds.

Diagram: Chemical Structure of this compound

G Tos Tosyl Group (Good Leaving Group) Nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) Tos->Nucleophile SN2 Reaction Boc_Amine Boc-Protected Amine (Stable under basic conditions) Acid Acid (e.g., TFA, HCl) Boc_Amine->Acid Deprotection Deprotected_Amine Free Amine (-NH2) Acid->Deprotected_Amine Results in G Start This compound + Ligand 1 (Nucleophile) Step1 Step 1: Nucleophilic Substitution (Base, Anhydrous Solvent) Start->Step1 Intermediate1 Ligand 1-PEG6-CH2-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA in DCM) Intermediate1->Step2 Intermediate2 Ligand 1-PEG6-CH2-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling (Coupling Agent, Base) Intermediate2->Step3 Ligand2 Ligand 2 (Carboxylic Acid) Ligand2->Step3 Final_PROTAC Final PROTAC: Ligand 1-PEG6-Ligand 2 Step3->Final_PROTAC

References

The Role of the PEG6 Linker in Ternary Complex Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[2][3] This linker is far from a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the key POI-PROTAC-E3 ligase ternary complex.[2][4] An optimally designed linker facilitates a productive ternary complex geometry, leading to efficient ubiquitination and subsequent proteasomal degradation of the target protein.[5]

Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties.[2][6] PEG linkers enhance hydrophilicity, which can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecules, thereby improving their pharmacokinetic profiles.[4][7] The ability to systematically vary the length of the PEG chain allows for the fine-tuning of the distance between the POI and the E3 ligase, which is crucial for optimizing degradation efficiency.[7][8]

This guide focuses on the specific role of the 6-unit polyethylene glycol (PEG6) linker in the formation of PROTAC-induced ternary complexes, providing quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying biological and experimental processes.

The PEG6 Linker: A Balance of Flexibility and Pre-organization

The choice of linker length is a critical optimization parameter in PROTAC design. Linkers that are too short can cause steric hindrance, preventing the formation of a stable ternary complex, while excessively long linkers may lead to inefficient ubiquitination due to high flexibility and an associated entropic penalty upon binding.[4][5][6]

The PEG6 linker, with a chain of 18 atoms (excluding terminal connections), often represents a favorable starting point and, in many cases, an optimal length for achieving potent degradation. It provides sufficient length and flexibility to span the distance between the target protein and the E3 ligase without being excessively long, which could decrease potency.[][10] Studies have shown that while shorter linkers like PEG2 can be optimal for "tight" geometries, longer homologues like PEG6 are often necessary to bridge larger distances between protein surfaces.[] However, linkers beyond six to eight PEG units can sometimes be associated with entropic penalties and reduced membrane permeability.[]

In a study developing Bruton's tyrosine kinase (BTK) degraders, a PROTAC based on a PEG6 linker (RC-1) was selected as the starting point for optimization after it displayed consistent and prominent levels of degradation in multiple cell lines.[10] This highlights the utility of the PEG6 length as a robust scaffold in PROTAC development.

Data Presentation: Physicochemical and Biological Properties

The linker's composition directly impacts the drug-like properties of a PROTAC. The inclusion of PEG units generally increases the topological polar surface area (TPSA) and the number of hydrogen bond acceptors, which can enhance solubility.[11] The tables below summarize key quantitative data for PROTACs, with a focus on illustrating the impact of PEG linkers.

Table 1: Illustrative Physicochemical Properties of PROTACs with PEG Linkers

PROTAC Component Linker Type Mol. Weight (Da) cLogP TPSA (Ų) HBA HBD Rotatable Bonds
Warhead N/A ~300-500 ~2-5 ~50-100 ~2-5 ~1-2 ~2-8
E3 Ligand (e.g., VHL) N/A ~200-400 ~1-3 ~80-120 ~5-8 ~2-4 ~1-5
PROTAC Alkyl (C8-C12) ~800-1100 >5 ~150-200 ~8-12 ~3-6 ~15-25
PROTAC PEG6 ~950-1300 ~2-4 ~200-280 ~15-22 ~3-6 ~25-35

Data is illustrative and compiled from general trends reported in the literature.[6][11] cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBA: hydrogen bond acceptors; HBD: hydrogen bond donors.

Table 2: Biological Activity of Representative PROTACs with Varying PEG Linkers

Target E3 Ligase Linker KD (Ternary) (nM) Cooperativity (α) DC50 (nM) Dmax (%) Reference
ERα VHL 16-atom (PEG-like) N/A N/A 3 96% [5]
ERα VHL 12-atom (PEG-like) N/A N/A >1000 <10% [5]
TBK1 VHL 21-atom (PEG-like) N/A N/A 3 96% [5]
BTK CRBN PEG6 (Compound RC-1) N/A N/A ~50-100 >90% [10]
BTK CRBN Non-covalent analogue N/A N/A 2.2 97% [10]
BRD4BD2 VHL MZ1 (PEG-like) 2.5 15 ~10-30 >95% [12][13]

N/A: Not available in the cited source. DC50 and Dmax values are cell-line dependent. Cooperativity (α) is the ratio of the PROTAC's binary affinity to its ternary complex affinity.[13]

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using the Graphviz DOT language illustrate key processes in PROTAC development and function, adhering to specified design constraints.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (with PEG6 Linker) PROTAC->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Recruitment PolyUb Poly-Ubiquitinated POI Ternary_Complex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_biophysical Biophysical Characterization (In Vitro) cluster_cellular Cellular Assays SPR_ITC SPR / ITC Assays Affinity Binding Affinity (KD) SPR_ITC->Affinity Determine KD Cooperativity Cooperativity (α) SPR_ITC->Cooperativity Calculate α Binary 1. Binary Binding Assays (PROTAC-POI, PROTAC-E3) Binary->SPR_ITC Ternary 2. Ternary Complex Assay (POI + PROTAC -> E3) Ternary->SPR_ITC Cell_Treatment Cell Treatment with PROTAC (Dose-Response) Affinity->Cell_Treatment Inform Concentrations Degradation_Metrics DC50 & Dmax Cooperativity->Degradation_Metrics Correlates with Efficacy Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis WB Western Blot Lysis->WB WB->Degradation_Metrics Quantify Bands

Experimental workflow for PROTAC characterization.

Linker_Influence cluster_props Physicochemical Properties cluster_ternary Ternary Complex Formation cluster_outcome Degradation Outcome center_node PEG6 Linker Properties Solubility ↑ Solubility center_node->Solubility Permeability Modulated Permeability center_node->Permeability Flexibility Balanced Flexibility center_node->Flexibility Distance Optimal Distance center_node->Distance Efficacy High Degradation Efficacy (Low DC50, High Dmax) Solubility->Efficacy Permeability->Efficacy Geometry Productive Geometry Flexibility->Geometry Distance->Geometry Stability Stable Ternary Complex Geometry->Stability Stability->Efficacy

Influence of linker properties on PROTAC efficacy.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of PROTACs. The following protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Western Blotting provide a framework for assessing ternary complex formation and cellular degradation.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol is designed to measure the binding kinetics and affinity of binary and ternary complexes, allowing for the calculation of cooperativity.[12][13][14]

Objective: To determine the dissociation constant (KD) for binary (PROTAC-E3, PROTAC-POI) and ternary (POI-PROTAC-E3) interactions and to calculate the cooperativity factor (α).

Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA).

  • Purified, biotinylated E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

  • Purified POI.

  • PROTAC compound stock solution in 100% DMSO.

  • SPR running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% (v/v) P20, pH 7.4), with a final matched concentration of DMSO (e.g., 1-2%).

Methodology:

  • E3 Ligase Immobilization:

    • Activate the sensor chip surface as per the manufacturer's protocol.

    • Immobilize the biotinylated E3 ligase onto a streptavidin (SA) chip to a target density of ~100-200 response units (RU).[12]

    • Use a reference flow cell that is activated and blocked without protein immobilization to subtract non-specific binding.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a serial dilution of the PROTAC in SPR running buffer. Concentrations should span at least 10-fold above and below the expected KD (e.g., 1 nM to 1 µM).

    • Inject the PROTAC solutions over the immobilized E3 ligase and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Use a multi-cycle or single-cycle kinetics approach. Single-cycle kinetics can be advantageous for ternary complex analysis to avoid surface regeneration issues.[12][14]

    • Fit the resulting sensorgrams (after reference subtraction) to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the binary KD (KD,binary = kd/ka).

  • Ternary Interaction Analysis:

    • Prepare a series of analyte solutions containing a fixed, near-saturating concentration of the POI mixed with the same serial dilution of the PROTAC used in the binary analysis.

    • Incubate the POI-PROTAC mixtures for a sufficient time to allow pre-equilibration before injection.

    • Inject the POI-PROTAC solutions over the immobilized E3 ligase surface.

    • Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for the ternary complex (KD,ternary). The maximum response (Rmax) should be significantly higher than for the binary complex due to the increased molecular weight.[15]

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary to the ternary dissociation constants: α = KD,binary / KD,ternary

    • An α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to the E3 ligase is strengthened in the presence of the POI.[14] An α < 1 indicates negative cooperativity.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[12][16][17]

Objective: To determine the thermodynamic profile of binary and ternary complex formation and calculate cooperativity.

Materials:

  • Isothermal titration calorimeter.

  • Purified E3 ligase and POI.

  • PROTAC compound.

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4). All proteins and the PROTAC must be in the exact same matched buffer to minimize heats of dilution.[16]

Methodology:

  • Sample Preparation:

    • Dialyze all proteins extensively against the same batch of ITC buffer.

    • Dissolve the PROTAC in the final dialysis buffer, ensuring the final DMSO concentration is identical between the syringe and cell solutions.

  • Part 1: Determining Binary Affinities:

    • PROTAC into E3 Ligase (to find KD1):

      • Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).

      • Fill the injection syringe with the PROTAC solution at a concentration 10-15 times higher than the E3 ligase.

      • Perform the titration by making a series of small injections (e.g., 2 µL) into the cell.

      • Analyze the integrated heat data using a one-site binding model to determine KD1, ΔH, and n.

    • PROTAC into POI (to find KD2): Repeat the above steps, with the POI in the cell and the PROTAC in the syringe.

  • Part 2: Determining Ternary Affinity:

    • There are multiple experimental setups. One common method is:

      • Fill the ITC cell with the E3 ligase (e.g., 10-20 µM).

      • Fill the injection syringe with a solution containing the PROTAC (10-15x E3 concentration) pre-mixed and saturated with the POI.

      • Perform the titration and analyze the data to determine the apparent KD for ternary complex formation (KD,app).

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is calculated using the binary affinity of the PROTAC for the protein in the cell: α = KD1 / KD,app

    • ITC provides rich thermodynamic data that can reveal whether the cooperativity is enthalpically or entropically driven.[16][17]

Protocol 3: Western Blot for Cellular Degradation (DC50 and Dmax)

This protocol is a standard method to quantify the reduction in target protein levels within cells following PROTAC treatment.[18][19]

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of a PROTAC.

Materials:

  • Appropriate cell line cultured in 6-well plates.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE equipment, PVDF membrane, and transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI and a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate and imaging system.

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the PROTAC in culture medium (e.g., 0.1 nM to 10 µM).

    • Treat the cells with the PROTAC dilutions for a fixed time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[18]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add ~100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[18]

    • Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[18]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add ECL substrate to the membrane.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a primary antibody for the loading control.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to its corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.

  • DC50 and Dmax Determination:

    • Plot the percentage of remaining protein against the log of the PROTAC concentration.

    • Fit the data to a nonlinear regression model (e.g., [inhibitor] vs. response -- variable slope) to determine the DC50 (concentration at 50% degradation) and Dmax (the maximal percentage of degradation observed).[19]

Conclusion

The linker is a pivotal component in PROTAC design, and PEG-based linkers, particularly PEG6, offer a compelling combination of hydrophilicity, flexibility, and length to facilitate the formation of a stable and productive ternary complex.[8][10] The ability of a PROTAC to successfully induce protein degradation is contingent on a complex interplay between its physicochemical properties and its ability to orchestrate the precise geometry required for ubiquitination. A thorough characterization using a suite of biophysical and cellular assays is therefore imperative. The protocols and data presented in this guide provide a framework for researchers to rationally design and evaluate PEG6-based PROTACs, accelerating the development of this powerful new class of therapeutics.

References

An In-depth Technical Guide on the Solubility and Stability of Tos-PEG6-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of Tos-PEG6-CH2-Boc, a heterobifunctional polyethylene glycol (PEG) linker. Given the specific nature of this molecule, which is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), publicly available quantitative data is limited.[1][2][3][4] Therefore, this document combines theoretical knowledge of its constituent functional groups—a tosyl group, a six-unit PEG chain, and a Boc-protected amine—with established experimental protocols for determining its physicochemical properties.

Core Concepts and Molecular Structure

This compound is a molecule designed with distinct functional ends to facilitate the stepwise conjugation of two different molecular entities. Its structure consists of:

  • Tosyl (Tos) Group: A good leaving group, making this end of the molecule susceptible to nucleophilic substitution. This group is generally stable under neutral and mildly acidic or basic conditions but can be cleaved under stronger conditions.

  • PEG6 Linker: A six-unit polyethylene glycol chain that imparts hydrophilicity, flexibility, and improves solubility in both aqueous and organic media.[5][6][7]

  • Boc-Protected Amine (-CH2-NHBoc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the primary amine. It is stable under basic and nucleophilic conditions, allowing for selective deprotection.[8][9][10]

Solubility Profile

Predicted Solubility

The presence of the PEG6 chain is expected to make the molecule soluble in a wide range of common organic solvents.[12][] The solubility in aqueous media is likely to be moderate due to the hydrophobic nature of the tosyl and Boc groups.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThe polarity of these solvents can effectively solvate the entire molecule, including the polar PEG chain and the functional groups. Structurally similar Boc-protected PEGs show high solubility in these solvents.[11]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving molecules with a mix of polar and nonpolar characteristics.
Alcohols Methanol, EthanolModerate to HighThe hydroxyl groups of alcohols can hydrogen bond with the PEG chain, promoting solubility.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to LowTHF is likely to be a better solvent than diethyl ether due to its higher polarity.
Aqueous Water, Phosphate-Buffered Saline (PBS)Low to ModerateThe hydrophilic PEG chain enhances water solubility, but the hydrophobic tosyl and Boc groups will limit it.[5] Solubility is expected to be pH-dependent.
Nonpolar Hexanes, TolueneLowThe overall polarity of the molecule is too high for significant solubility in nonpolar solvents.

Stability Profile

The stability of this compound is primarily determined by the chemical lability of the tosyl and Boc functional groups under various conditions such as pH, temperature, and in the presence of nucleophiles.

pH Stability
  • Acidic Conditions (pH < 4): The Boc group is highly susceptible to cleavage under acidic conditions, yielding a primary amine.[8][10] The rate of cleavage is dependent on the acid strength and concentration. The tosyl group and the PEG backbone are generally stable under mild acidic conditions.

  • Neutral Conditions (pH 6-8): The molecule is expected to be most stable in this pH range. Both the tosyl and Boc groups are generally stable under neutral aqueous conditions.[8]

  • Basic Conditions (pH > 9): The Boc group is stable under basic conditions.[8] However, the tosyl group is susceptible to hydrolysis, especially at elevated temperatures, which would result in the formation of a terminal hydroxyl group.[14] The PEG chain itself can undergo degradation under very strong basic conditions, but it is generally considered stable under moderately basic conditions.

Thermal Stability

PEG chains can be sensitive to thermal degradation. It is recommended to store the compound at low temperatures (e.g., -20°C) to minimize degradation over time.[15] Elevated temperatures will accelerate the hydrolysis of the tosyl group, particularly under non-neutral pH conditions.

Stability in the Presence of Nucleophiles

The primary site of reactivity with nucleophiles is the carbon atom adjacent to the tosylate, as the tosyl group is an excellent leaving group. Strong nucleophiles can displace the tosylate. The Boc-protected amine is stable to most nucleophiles.[8]

Table 2: Summary of this compound Stability

ConditionTosyl Group StabilityBoc Group StabilityPEG Chain StabilityPrimary Degradation Pathway
Strong Acid (e.g., TFA, HCl) StableLabile StableCleavage of the Boc group to form a primary amine.[10]
Mild Acid (pH 4-6) StableGenerally StableStableMinimal degradation expected.
Neutral (pH 6-8) StableStableStableOptimal stability.
Mild Base (pH 8-10) Susceptible to HydrolysisStableStableSlow hydrolysis of the tosyl group to a hydroxyl group.
Strong Base (pH > 11) Labile StablePotentially LabileRapid hydrolysis of the tosyl group; potential for PEG degradation.[14]
Elevated Temperature ReducedStableReducedAccelerated hydrolysis of the tosyl group; potential PEG oxidation.[15]
Strong Nucleophiles Labile StableStableNucleophilic displacement of the tosyl group.

Experimental Protocols

To obtain precise quantitative data for this compound, the following experimental protocols are recommended.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound.[16][17]

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., PBS pH 7.4, water, DCM, DMSO) in a vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter. Care must be taken to avoid filter-related compound loss.[17]

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[16][18][19]

  • Calibration: Create a calibration curve using known concentrations of the compound to accurately quantify the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid This compound to solvent B Agitate at constant temp (24-48 hours) A->B C Centrifuge and filter supernatant B->C D Dilute filtrate C->D E Analyze by HPLC-UV D->E F Calculate concentration using calibration curve E->F

Thermodynamic Solubility Workflow
Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.[20][21][22][23]

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a microtiter plate to achieve a range of final concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer or by measuring light scattering with a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[23]

  • Alternative Quantification: Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS.[21]

G cluster_prep Preparation cluster_dil Dilution & Incubation cluster_detect Detection A Prepare concentrated stock in DMSO B Add stock to aqueous buffer in microtiter plate A->B C Incubate at constant temp (1-2 hours) B->C D Measure turbidity (Nephelometry) C->D E OR Filter and quantify filtrate (HPLC/LC-MS) C->E

Kinetic Solubility Workflow
Forced Degradation Study

This study evaluates the stability of the molecule under stress conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[24][25][26][27][28]

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various stress media.

  • Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 24-48 hours), aiming for 5-20% degradation:[26][28]

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at 80°C.

    • Photostability: Expose the solid and solution to UV light (as per ICH Q1B guidelines).

  • Analysis: At various time points, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.[29][30][31][32]

  • Mass Balance: Ensure that the total amount of the drug and its degradation products is consistent with the initial amount of the drug, which is known as mass balance.[24]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Neutralize (if needed) B->G C->G D->G E->G F->G H Analyze by LC-MS G->H I Identify degradation products and assess mass balance H->I

Forced Degradation Study Workflow

Conclusion

This compound is a versatile heterobifunctional linker with a solubility and stability profile largely governed by its constituent functional groups. It is predicted to be highly soluble in common polar organic solvents and moderately soluble in aqueous solutions. The primary stability concerns are the acid-lability of the Boc group and the susceptibility of the tosyl group to hydrolysis under basic conditions and displacement by strong nucleophiles. For precise applications in drug development, it is imperative to perform the detailed experimental protocols outlined in this guide to obtain quantitative solubility and stability data. This will ensure the development of robust and reproducible synthetic procedures and formulations.

References

A Technical Guide to Tos-PEG6-CH2-Boc for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tos-PEG6-CH2-Boc, a bifunctional PEG-based linker predominantly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The document details the compound's core properties, its commercial availability from various suppliers, and its role in modulating the physicochemical characteristics of PROTAC molecules. Furthermore, this guide furnishes a generalized, yet detailed, experimental protocol for its application in PROTAC synthesis, including deprotection and conjugation steps. All technical data is consolidated into comparative tables, and key processes are visualized through workflow diagrams to facilitate understanding and application by researchers in the field of targeted protein degradation.

Core Compound Properties and Specifications

This compound is a heterobifunctional linker featuring a tosyl (Tos) group at one terminus and a Boc-protected amine at the other, connected by a six-unit polyethylene glycol (PEG) chain. The tosyl group serves as a reactive site for nucleophilic substitution, while the Boc-protected amine, once deprotected, allows for standard amide bond formation. The PEG chain enhances the aqueous solubility of the resulting PROTAC molecule, a critical factor in improving cell permeability and overall pharmacokinetic properties.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1530777-90-2[1][2][4][5]
Molecular Formula C₂₅H₄₃NO₁₀S[6]
Molecular Weight 551.67 g/mol [1][5]
Appearance Viscous Liquid / Oil
Storage (Powder/Neat) -20°C for 3 years[4]
Storage (In Solvent) -80°C for 1 year[4]
Solubility Soluble in DMSO

Commercial Availability and Suppliers

This compound is readily available from several chemical suppliers specializing in reagents for drug discovery and biotechnology. Researchers should note that purity can be lot-specific, and it is recommended to request a lot-specific Certificate of Analysis for precise quantitative data.

Table 2: Commercial Suppliers of this compound

SupplierCatalog NumberReported Purity
TargetMol T17137Purity not specified on the product page.[4]
MedChemExpress (MCE) HY-130526Purity not specified on the product page.[2][6]
Sigma-Aldrich LEYH9ACF84BEPurity not specified on the product page.[1][5]
BOC Sciences BP-501584Purity not specified on the product page.[5]
Caltag Medsystems TAR-T17137Purity not specified on the product page.[7]
Chemsrc 406213-75-0 (related)Purity listed as 98.0% for a related compound.[]

Role in PROTAC Design and Mechanism of Action

PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] The linker is a critical component that connects the POI-binding ligand (warhead) to the E3 ligase-binding ligand. The composition and length of the linker, such as the PEG6 chain in this compound, are crucial for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[3] The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[3]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC binds E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub_POI Poly-ubiquitinated POI Ub Ubiquitin (Ub) Ub->Ub_POI E2 Ligase transfers Ub Proteasome Proteasome Ub_POI->Proteasome targeted to Degraded Degraded Peptides Proteasome->Degraded results in

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental Protocols and Methodologies

Step 1: Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal exposes the primary amine, which is then available for conjugation.

  • Reagents and Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Nitrogen or Argon atmosphere

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual acid, co-evaporate the residue with toluene (3x).

    • The resulting product, the TFA salt of the deprotected amine (Tos-PEG6-CH2-NH₃⁺TFA⁻), can often be used directly in the subsequent coupling step without further purification.

Step 2: Amide Coupling to a Carboxylic Acid-Containing Ligand

The exposed primary amine on the PEG linker is coupled to a carboxylic acid moiety on either the POI-binding ligand or the E3 ligase-binding ligand using standard peptide coupling reagents.

  • Reagents and Materials:

    • Deprotected Tos-PEG6-linker (from Step 1)

    • Carboxylic acid-containing binding ligand (Warhead-COOH or E3-Ligand-COOH)

    • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Tertiary base (e.g., N,N-Diisopropylethylamine, DIPEA)

    • Nitrogen or Argon atmosphere

    • HPLC for purification

  • Procedure:

    • Dissolve the carboxylic acid-containing ligand (1.0 eq) and the deprotected Tos-PEG6-linker TFA salt (1.1-1.2 eq) in anhydrous DMF under an inert atmosphere.

    • Add the coupling reagent, for example, HATU (1.2 eq).

    • Add DIPEA (3-4 eq) to the reaction mixture to neutralize the TFA salt and facilitate the coupling reaction.

    • Stir the reaction at room temperature for 4-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine, or directly purified.

    • Purify the final conjugate product using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Synthetic_Workflow General Synthetic Workflow for this compound Conjugation Start_Linker This compound Deprotection Step 1: Boc Deprotection (TFA / DCM) Start_Linker->Deprotection Start_Ligand Binding Ligand (with -COOH) Coupling Step 2: Amide Coupling (HATU, DIPEA / DMF) Start_Ligand->Coupling Intermediate Deprotected Linker (Tos-PEG6-CH2-NH3+) Deprotection->Intermediate Final_Product Final PROTAC Conjugate Coupling->Final_Product Intermediate->Coupling

A generalized workflow for the conjugation of this compound.

References

An In-depth Technical Guide to Tos-PEG6-CH2-Boc and its Distinctions from Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers are fundamental tools in drug development and bioconjugation, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] Among the diverse array of PEG linkers, heterobifunctional structures offer a sophisticated approach to covalently connecting two different molecular entities with high precision. This guide provides a detailed technical overview of a specific heterobifunctional linker, Tos-PEG6-CH2-Boc, and delineates its key differences from other commonly employed PEG linkers. We will explore its chemical properties, applications, and the strategic advantages conferred by its unique combination of a tosyl (Tos) leaving group and a tert-butyloxycarbonyl (Boc) protected amine. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery, chemical biology, and materials science.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are composed of repeating ethylene oxide units and are celebrated for their hydrophilicity, biocompatibility, and low immunogenicity. These properties make them invaluable for a wide range of applications, from increasing the circulation half-life of protein therapeutics to enabling the construction of complex molecular architectures like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

The versatility of PEG linkers stems from the ability to functionalize their termini with a variety of reactive groups, allowing for covalent attachment to different functional groups on biomolecules or small molecules.[1] These linkers can be broadly categorized based on their functionality:

  • Homobifunctional Linkers: Possess the same reactive group at both ends (e.g., Tos-PEG-Tos), making them suitable for cross-linking similar molecules.[4]

  • Heterobifunctional Linkers: Feature two different reactive groups (e.g., this compound), enabling the sequential and controlled conjugation of two distinct molecules.[5]

The choice of linker, including its length and the nature of its reactive groups, is a critical determinant of the final conjugate's properties and efficacy.[6][7]

Chemical Structure and Properties of this compound

This compound is a heterobifunctional PEG linker with a defined chain length of six ethylene glycol units.[8][9][10] Its structure is characterized by two key functional groups at opposite ends of the PEG chain:

  • Tosyl (Tos) Group: A p-toluenesulfonyl group that serves as an excellent leaving group for nucleophilic substitution reactions.[11]

  • Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group.[12]

The molecular formula for this compound is C25H42O11S, with a molecular weight of 550.66 g/mol .[8]

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

The strategic incorporation of these two functional groups allows for a highly controlled, two-step conjugation strategy. The tosyl group can be displaced by a nucleophile, such as a thiol or an amine, to form the first covalent bond. Subsequently, the Boc group can be removed under acidic conditions to reveal the primary amine, which is then available for reaction with a second molecule, typically through amide bond formation.[1][13] This orthogonal reactivity is a key advantage of this linker.

Key Differences Between this compound and Other PEG Linkers

The unique combination of a tosyl group and a Boc-protected amine sets this compound apart from other common PEG linkers. The primary distinctions lie in their reactivity, specificity, and the conditions required for conjugation and deprotection.

Reactivity and Orthogonality

The tosyl group is highly reactive towards nucleophiles like amines, thiols, and hydroxyls, forming stable carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.[6] This reaction typically proceeds under mild basic conditions. In contrast, the Boc-protected amine is stable to nucleophiles and basic conditions, but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[1][14] This difference in reactivity allows for an orthogonal conjugation strategy , where one end of the linker can be reacted while the other remains protected, and vice-versa.

Other common heterobifunctional PEG linkers employ different reactive groups, each with its own specific reactivity profile:

  • NHS Esters (e.g., NHS-PEG-N3): N-hydroxysuccinimide esters are highly reactive towards primary amines at neutral to slightly alkaline pH, forming stable amide bonds.[1]

  • Maleimides (e.g., Mal-PEG-COOH): Maleimide groups react specifically with thiol groups (from cysteine residues) at a pH range of 6.5-7.5 to form stable thioether bonds.

  • Alkynes and Azides (for "Click Chemistry"): These groups react with each other in the presence of a copper(I) catalyst (or in a strain-promoted manner without a catalyst) to form a stable triazole linkage. This reaction is highly specific and bio-orthogonal.[2]

The table below summarizes the key differences in reactivity between this compound and other representative PEG linkers.

Linker TypeReactive Group 1Target Functional Group 1Reactive Group 2Target Functional Group 2Key Advantages
Tos-PEG-CH2-Boc TosylAmines, Thiols, HydroxylsBoc-protected Amine (deprotects to -NH2)Carboxylic Acids (after deprotection)Orthogonal reactivity, good leaving group.
NHS-PEG-N3 NHS EsterPrimary AminesAzideAlkynesHigh amine reactivity, bio-orthogonal click chemistry.
Mal-PEG-COOH MaleimideThiols (Cysteines)Carboxylic AcidPrimary AminesHigh thiol specificity.
Alkyne-PEG-Amine AlkyneAzidesAmineCarboxylic AcidsBio-orthogonal click chemistry.
Application in PROTAC Synthesis

One of the most significant applications of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10][15] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.[16]

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall efficacy of the PROTAC.[6][17] PEG linkers are frequently used in PROTAC design to improve solubility and pharmacokinetic properties.[18]

This compound is well-suited for PROTAC synthesis due to its orthogonal reactivity. A typical synthetic strategy involves:

  • Reacting the tosyl end of the linker with a nucleophilic group on either the target protein ligand or the E3 ligase ligand.

  • Deprotecting the Boc group to reveal the primary amine.

  • Coupling the newly exposed amine with a carboxylic acid on the second ligand.

This stepwise approach allows for the controlled and efficient assembly of the PROTAC molecule.

Experimental Protocols

General Protocol for PROTAC Synthesis using a Heterobifunctional Linker

Materials:

  • Target protein ligand with a nucleophilic handle (e.g., a primary amine or thiol).

  • E3 ligase ligand with a carboxylic acid handle.

  • This compound linker.

  • Anhydrous N,N-Dimethylformamide (DMF).

  • A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA).

  • Trifluoroacetic acid (TFA).

  • A peptide coupling reagent (e.g., HATU, HBTU).

  • Dichloromethane (DCM).

  • HPLC for purification.

  • Mass spectrometer for characterization.

Procedure:

Step 1: Conjugation of the First Ligand to the Tosyl Group

  • Dissolve the target protein ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting conjugate by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified conjugate from Step 1 in a 1:1 mixture of TFA and DCM.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

Step 3: Coupling of the Second Ligand

  • Dissolve the E3 ligase ligand with a carboxylic acid handle (1.0 eq) and the deprotected amine salt from Step 2 (1.1 eq) in anhydrous DMF.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the PROTAC mechanism of action and a general experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Ubiquitination Ubiquitination POI_PROTAC_E3->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Mediates

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow start Start: Ligand & Linker Selection step1 Step 1: Conjugate Ligand 1 to this compound (Nucleophilic Substitution on Tosyl) start->step1 step2 Step 2: Boc Deprotection (Acidic Cleavage) step1->step2 step3 Step 3: Couple Ligand 2 (Amide Bond Formation) step2->step3 purification Purification (HPLC) step3->purification characterization Characterization (MS, NMR) purification->characterization bio_eval Biological Evaluation (Degradation Assays) characterization->bio_eval end End: Optimized PROTAC bio_eval->end

Caption: General workflow for PROTAC synthesis and evaluation.

Quantitative Data and Comparative Analysis

While direct quantitative comparisons of the reaction kinetics and stability of this compound versus other linkers are not extensively published, we can infer performance based on the known chemistry of the functional groups. The following table provides a semi-quantitative comparison of key parameters for different linker functionalities.

ParameterTosyl GroupNHS EsterMaleimideClick Chemistry (Alkyne/Azide)
Reaction Rate with Amines Moderate to FastVery FastN/AN/A
Reaction Rate with Thiols ModerateSlow (side reaction)Very FastN/A
pH for Optimal Reaction 8.0 - 9.57.0 - 8.56.5 - 7.5Broad range
Stability of Linkage High (C-N, C-S bond)High (Amide bond)High (Thioether bond)Very High (Triazole)
Orthogonal Chemistry Yes (with Boc)Yes (with orthogonal groups)Yes (with orthogonal groups)Yes (bio-orthogonal)
Ease of Synthesis ModerateStraightforwardStraightforwardRequires specific functional groups

The choice of linker will ultimately depend on the specific application, the available functional groups on the molecules to be conjugated, and the desired properties of the final product.

Conclusion

This compound represents a sophisticated and versatile tool in the field of bioconjugation and drug development. Its key distinguishing features are the orthogonal reactivity of the tosyl group and the Boc-protected amine, which enable a controlled, sequential approach to the synthesis of complex molecules like PROTACs. While other PEG linkers offer their own unique advantages in terms of reactivity and specificity, the Tos-PEG-Boc platform provides a robust strategy for constructing well-defined bioconjugates. As the demand for precisely engineered therapeutic and diagnostic agents continues to grow, a deep understanding of the chemical properties and strategic applications of heterobifunctional linkers like this compound will be increasingly crucial for success in the field.

References

Safety and Handling Guidelines for Tos-PEG6-CH2-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG6-CH2-Boc is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based linker, it connects a ligand for a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[1] The polyethylene glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2] This guide provides comprehensive safety and handling information for researchers and drug development professionals working with this compound.

Chemical and Physical Properties

PropertyValue
Chemical Name tert-butyl 2-(2-(2-(2-(2-(2-((4-methylphenyl)sulfonyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate
Synonyms This compound
CAS Number 1530777-90-2
Molecular Formula C25H42O11S
Molecular Weight 550.66 g/mol [3]
Appearance Not available
Melting Point Not available[4]
Boiling Point Not available[4]
Density Not available[4]
Solubility Soluble in DMSO. For higher solubility, warming the tube at 37°C and shaking in an ultrasonic bath may help.[3][5]
Storage Temperature Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[6]

Safety and Hazard Information

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following information is based on data for structurally similar compounds and general principles of laboratory safety. It is imperative to consult the MSDS provided by the supplier before handling this compound.

Hazard Identification

Based on data for related compounds, this compound should be handled as a potentially hazardous substance. A similar compound, Tos-PEG6-C2-Boc, is classified with the hazard code Xn (Harmful)[7].

Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Tract Irritation: May cause irritation if inhaled.

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE)
PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a certified respirator.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is -20°C for the solid powder.[3]

First Aid Measures
ExposureFirst Aid Procedure
If Swallowed Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
If on Skin Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.
If in Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

PROTAC Mechanism of Action

This compound serves as a linker in a PROTAC molecule. The PROTAC brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC PROTAC (Target Binder-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ubiquitination Ternary->PROTAC Recycled Ternary->E3 Recycled Ub Ubiquitin Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Representative Experimental Protocol: Solid-Phase Synthesis of a PROTAC

The following is a representative protocol for the solid-phase synthesis of a PROTAC using a PEG linker like this compound. This protocol is based on established methodologies and may require optimization for specific target proteins and E3 ligase ligands.[8]

Materials and Reagents
  • Solid support resin (e.g., Rink Amide resin)

  • E3 ligase ligand with a suitable functional group for immobilization

  • This compound

  • Target protein ligand with a suitable functional group for coupling

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Reagents:

    • For ligand immobilization: Coupling agents (e.g., HATU, HBTU), and a base (e.g., DIPEA)

    • For Boc deprotection: Trifluoroacetic acid (TFA)

    • For cleavage from resin: Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Synthesis Workflow

SPPS_Workflow start Start resin_prep Resin Swelling (in DMF) start->resin_prep ligand_immob E3 Ligase Ligand Immobilization resin_prep->ligand_immob wash1 Wash Resin (DMF, DCM, MeOH) ligand_immob->wash1 linker_coupling Linker Coupling (this compound, DIPEA in DMF) wash1->linker_coupling wash2 Wash Resin (DMF, DCM, MeOH) linker_coupling->wash2 boc_deprotect Boc Deprotection (TFA in DCM) wash2->boc_deprotect wash3 Wash Resin and Neutralize boc_deprotect->wash3 poi_coupling POI Ligand Coupling (HATU, DIPEA in DMF) wash3->poi_coupling wash4 Wash Resin (DMF, DCM, MeOH) poi_coupling->wash4 cleavage Cleavage from Resin (TFA Cocktail) wash4->cleavage purification Purification (e.g., HPLC) cleavage->purification end End purification->end

Caption: Workflow for solid-phase synthesis of a PROTAC.

Detailed Steps
  • Resin Preparation and Ligand Immobilization:

    • Swell the resin in DMF.

    • Immobilize the E3 ligase ligand onto the resin using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Linker Coupling:

    • Swell the ligand-functionalized resin in DMF.

    • Add a solution of this compound (e.g., 2 equivalents) and a base such as DIPEA (e.g., 4 equivalents) in DMF.

    • Shake the reaction mixture at room temperature for 24 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group, exposing the terminal amine on the linker.

    • Wash the resin with DCM and then neutralize with a solution of 10% DIPEA in DCM.

    • Wash again with DCM.

  • POI Ligand Coupling:

    • To the resin, add a solution of the POI ligand (e.g., 3 equivalents), a coupling agent like HATU (e.g., 3 equivalents), and DIPEA (e.g., 6 equivalents) in DMF.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) to release the synthesized PROTAC.

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the PROTAC using reverse-phase HPLC.

Conclusion

This compound is a valuable tool in the development of PROTACs for targeted protein degradation. While it offers significant advantages in terms of solubility and linker flexibility, it must be handled with appropriate safety precautions. This guide provides a foundation for its safe handling and use in a research setting. Users are strongly encouraged to obtain and review the supplier-specific MSDS before commencing any work and to perform a thorough risk assessment for their specific experimental conditions.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them. While historically viewed as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the various linker archetypes, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design. This technical guide provides a comprehensive review of the role of PEG linkers, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental workflows. Although specific literature citing the direct use of Tos-PEG6-CH2-Boc is not publicly available, this guide leverages data from analogous PEG-containing PROTACs to provide a robust framework for researchers in the field.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity induces the E3 ligase to transfer ubiquitin to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[1][2]

The linker connecting the two ligands is not merely a passive tether; its length, composition, and attachment points are critical for several reasons:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the favorable protein-protein interactions between the POI and the E3 ligase.[5]

  • Physicochemical Properties: PROTACs are often large molecules that fall outside the typical "rule of five" for drug-likeness, leading to challenges with solubility and cell permeability. The linker's composition can significantly impact these properties.[6][]

  • Selectivity and Potency: The linker can influence the selectivity of the PROTAC for a specific target protein and the overall potency of degradation.[5]

The Advantages of PEG Linkers in PROTAC Design

PEG linkers, composed of repeating ethylene glycol units, are the most common motifs incorporated into PROTAC linker structures.[6][] They offer several distinct advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often lipophilic PROTAC molecules.[8]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can adopt conformations that shield the polar surface area of the PROTAC, potentially improving cell membrane permeability.[9]

  • Tunable Length and Flexibility: The modular nature of PEG chains allows for the straightforward synthesis of linkers with varying lengths, enabling the empirical optimization of the distance between the two ligands for efficient ternary complex formation.[10]

  • Synthetic Accessibility: A wide range of bifunctional PEG linkers are commercially available, facilitating the rapid and modular synthesis of PROTAC libraries.[6][10]

The general structure of a PEG-based PROTAC is depicted below:

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand PEG_Linker PEG Linker (e.g., this compound derived) POI_Ligand->PEG_Linker E3_Ligase_Ligand E3 Ubiquitin Ligase Ligand PEG_Linker->E3_Ligase_Ligand

Figure 1: General structure of a PEG-based PROTAC.

Quantitative Data on PEG Linker Performance

While no specific data for this compound in a final PROTAC is available in the literature, studies on analogous PROTACs with varying PEG linker lengths demonstrate the critical impact of the linker on degradation efficacy. The following table summarizes illustrative data compiled from the literature on the effect of PEG linker length on the degradation of various target proteins.

PROTAC SystemTarget ProteinLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)Reference
BRD4 Degrader BRD40 PEG units>5000<20-[6]
1-2 PEG units>5000<20-[6]
4-5 PEG units<500>80-[6]
ERα Degrader Estrogen Receptor α12 atom linker~100~75-[11]
16 atom linker~30>90-[11]
20 atom linker~150~60-[11]
SMARCA2 Degrader SMARCA2Alkyl>1000<202.5[9]
PEG2500551.8[9]
PEG4250701.1[9]
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

  • Permeability: A measure of the ability of the PROTAC to cross the cell membrane.

  • Data is illustrative and compiled from various sources in the literature.[6][9][11] DC50 and Dmax values are cell-line dependent.

These data highlight a common trend in PROTAC development: a "Goldilocks" effect where linkers that are too short or too long are suboptimal for potent protein degradation. The optimal linker length must be empirically determined for each specific POI and E3 ligase pair.

Experimental Protocols

This section provides generalized methodologies for the synthesis and evaluation of PEGylated PROTACs, based on common practices in the field.

General Synthesis of a PEGylated PROTAC

The synthesis of a PROTAC typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional linker. The following is a representative workflow.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Materials: - POI Ligand (with handle) - E3 Ligase Ligand (with handle) - Bifunctional PEG Linker Step1 First Coupling Reaction: Couple E3 Ligase Ligand to PEG Linker Start->Step1 Purify1 Purification 1: (e.g., HPLC) Step1->Purify1 Step2 Second Coupling Reaction: Couple POI Ligand to E3-Linker Intermediate Purify1->Step2 Purify2 Final Purification: (e.g., HPLC) Step2->Purify2 Characterize Characterization: (LC-MS, NMR) Purify2->Characterize Final_PROTAC Final PROTAC Molecule Characterize->Final_PROTAC

Figure 2: A generalized workflow for the synthesis of a PEGylated PROTAC.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne).

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

  • Bifunctional PEG linker (e.g., NH2-PEGn-COOH, Azide-PEGn-NHS ester). In the case of the topic molecule, the tosyl group of this compound would likely be displaced by a nucleophilic handle on one of the ligands, and the Boc-protected amine would be deprotected to react with the other ligand.

  • Coupling reagents (e.g., HATU, HOBt for amide bond formation).

  • Copper catalyst (for click chemistry, if applicable).

  • Solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., HPLC).

Procedure:

  • First Coupling Reaction: Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate solvent (e.g., DMF). Add coupling reagents and a base (e.g., DIPEA) if forming an amide bond. Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification: Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction: Dissolve the purified intermediate and the POI ligand in a suitable solvent. The reaction conditions will depend on the nature of the coupling chemistry (e.g., amide coupling, click chemistry).

  • Final Purification and Characterization: Purify the final PROTAC molecule by preparative HPLC and confirm its identity and purity by LC-MS and NMR.

Evaluation of PROTAC Activity: Western Blotting

Western blotting is a standard method to quantify the degradation of the target protein.

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., β-actin). Subsequently, incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

PROTAC Mechanism of Action and Signaling Pathway

The mechanism of action of a PROTAC involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates this process.

PROTAC_Mechanism cluster_pathway PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->PROTAC Recycled PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation

Figure 3: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

While specific experimental data for PROTACs utilizing this compound remains to be published, the principles outlined in this guide provide a robust foundation for the design and evaluation of novel protein degraders. PEG linkers are a powerful tool in the medicinal chemist's arsenal, offering a means to overcome the inherent challenges of developing large, bifunctional molecules. By carefully optimizing the length and composition of the PEG linker, researchers can fine-tune the properties of their PROTACs to achieve potent and selective degradation of disease-relevant proteins. Future work in this field will likely involve more sophisticated linker designs and a deeper understanding of the structural biology of ternary complexes, further refining the rational design of this promising therapeutic modality.

References

Methodological & Application

Revolutionizing Targeted Protein Degradation: Synthesis of PROTACs Using a Tos-PEG6-CH2-Boc Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the synthesis of effective Proteolysis Targeting Chimeras (PROTACs) is paramount. A key element in PROTAC design is the linker, which bridges the target protein binder and the E3 ubiquitin ligase ligand. This application note details a robust protocol for the synthesis of PROTACs utilizing the Tos-PEG6-CH2-Boc linker, a polyethylene glycol (PEG)-based linker that offers significant advantages in terms of solubility and pharmacokinetic properties.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics based on targeted protein degradation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[3][4][] They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties.[3][6][7] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[][8] The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of this ternary complex.[6][9]

The this compound linker is a bifunctional molecule featuring a tosyl (Tos) group and a Boc-protected amine. The PEG6 chain enhances the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability—common challenges in PROTAC development.[1][3][6] The tosyl group provides a reactive site for nucleophilic substitution, while the Boc-protected amine allows for subsequent deprotection and coupling to the second ligand.

Experimental Workflow: A Step-by-Step Approach

The synthesis of a PROTAC using the this compound linker typically follows a sequential, two-step coupling process. This modular approach allows for the versatile combination of different POI and E3 ligase ligands.

G cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - E3 Ligase Ligand (with nucleophile) - this compound - POI Ligand (with amine) step1 Step 1: First Coupling Reaction (Nucleophilic Substitution) start->step1 intermediate Intermediate: E3 Ligase-Linker Conjugate step1->intermediate step2 Step 2: Boc Deprotection intermediate->step2 deprotected_intermediate Deprotected Intermediate: E3 Ligase-Linker-NH2 step2->deprotected_intermediate step3 Step 3: Second Coupling Reaction (Amide Bond Formation) deprotected_intermediate->step3 final_protac Final PROTAC Molecule step3->final_protac purification Purification and Characterization (HPLC, LC-MS, NMR) final_protac->purification end Final Purified PROTAC purification->end

Caption: General workflow for PROTAC synthesis using the this compound protocol.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis. Specific reaction conditions, solvents, and reagents may need to be optimized based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: First Coupling Reaction (E3 Ligase Ligand Attachment)

This protocol describes the coupling of an E3 ligase ligand containing a nucleophilic group (e.g., a phenol or thiol) with the this compound linker.

  • Reagents and Materials:

    • E3 Ligase Ligand (e.g., derivative of thalidomide, pomalidomide, or VHL ligand) with an exposed nucleophile.

    • This compound linker.

    • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN)).

    • Base (e.g., Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)).

    • Inert atmosphere (Nitrogen or Argon).

    • Reaction vessel.

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 eq) in the anhydrous solvent in the reaction vessel under an inert atmosphere.

    • Add the base (1.5 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

    • Add a solution of this compound (1.1 eq) in the anhydrous solvent to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress by an appropriate analytical technique (e.g., LC-MS or TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl acetate or Dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the terminal amine for the second coupling reaction.

  • Reagents and Materials:

    • E3 Ligase-Linker Intermediate from Protocol 1.

    • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Hydrochloric acid (HCl) in 1,4-Dioxane).

    • Reaction vessel.

  • Procedure:

    • Dissolve the E3 ligase-linker intermediate in the deprotection solvent mixture (e.g., 20-50% TFA in DCM).

    • Stir the reaction at room temperature and monitor for the disappearance of the starting material.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The resulting amine salt can be used directly in the next step or neutralized with a mild base.

Protocol 3: Second Coupling Reaction (POI Ligand Attachment)

This protocol describes the amide bond formation between the deprotected E3 ligase-linker intermediate and the POI ligand containing a carboxylic acid group.

  • Reagents and Materials:

    • Deprotected E3 Ligase-Linker Intermediate from Protocol 2.

    • POI Ligand with a carboxylic acid functionality.

    • Anhydrous solvent (e.g., DMF).

    • Coupling reagents (e.g., HATU, HBTU, or EDC/HOBt).

    • Base (e.g., Diisopropylethylamine (DIPEA)).

    • Inert atmosphere.

    • Reaction vessel.

  • Procedure:

    • Dissolve the POI ligand (1.0 eq) in the anhydrous solvent in the reaction vessel under an inert atmosphere.

    • Add the coupling reagents (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0-3.0 eq) to the solution and stir for 5-10 minutes.

    • Add a solution of the deprotected E3 ligase-linker intermediate (1.1 eq) in the anhydrous solvent to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.

Quantitative Data Summary

The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides a template for summarizing such data, which should be populated with experimental results.

PROTAC IDTarget Protein (POI)E3 LigaseLinkerCell LineDC50 (nM)Dmax (%)
PROTAC-XExample: BRD4CRBNThis compoundHEK293DataData
PROTAC-YExample: BTKVHLThis compoundMOLM-14DataData

*Data to be filled in from specific experimental outcomes.

PROTAC Mechanism of Action and a Representative Signaling Pathway

The synthesized PROTAC mediates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. The diagram below illustrates this general mechanism and its impact on a hypothetical downstream signaling pathway.

G cluster_pathway PROTAC Mechanism and Impact on Signaling PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Downstream Downstream Signaling Pathway POI->Downstream activates/inhibits E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI polyubiquitination Ub Ubiquitin Ub->Ternary recruited Proteasome Proteasome Ub_POI->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation Degradation->Downstream blocks pathway Cellular Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream->Cellular

Caption: PROTAC-mediated degradation of a target protein and its effect on a downstream signaling cascade.

Conclusion

The this compound linker provides a versatile and efficient platform for the synthesis of PROTACs with favorable physicochemical properties. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers in the field of targeted protein degradation. The modular nature of this synthetic strategy allows for the rapid generation of PROTAC libraries to systematically explore the structure-activity relationships and optimize degrader efficacy. Further investigation and application of this protocol will undoubtedly contribute to the development of novel and potent therapeutics.

References

Application Notes and Protocols for Ligand Coupling with Tos-PEG6-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chemical coupling of ligands, specifically those containing primary amine or thiol functionalities, to the bifunctional linker Tos-PEG6-CH2-Boc. This linker is commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase. The protocols outlined below cover the coupling reaction, subsequent Boc-deprotection, purification, and characterization of the final conjugate.

Introduction

This compound is a heterobifunctional linker featuring a tosyl (tosylate) group at one terminus and a Boc-protected amine at the other, connected by a six-unit polyethylene glycol (PEG) chain. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions with primary amines and thiols, enabling the covalent attachment of a ligand. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. The Boc (tert-butyloxycarbonyl) protecting group allows for the selective deprotection of the terminal amine for subsequent conjugation steps, a crucial feature in the modular synthesis of PROTACs.

Reaction Principle

The coupling reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic amine or thiol group of the ligand attacks the carbon atom attached to the tosylate, displacing the tosyl group and forming a stable carbon-nitrogen or carbon-sulfur bond. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct.

Experimental Protocols

Protocol 1: Coupling of an Amine-Containing Ligand

This protocol describes the general procedure for the reaction of a primary amine-containing ligand with this compound.

Materials:

  • This compound

  • Amine-containing ligand (Ligand-NH2)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC purification system

  • Lyophilizer

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the Boc-protected conjugate (Ligand-NH-PEG6-CH2-Boc).

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Coupling of a Thiol-Containing Ligand

This protocol outlines the procedure for coupling a thiol-containing ligand with this compound.

Materials:

  • This compound

  • Thiol-containing ligand (Ligand-SH)

  • Potassium carbonate (K2CO3)

  • Anhydrous Acetonitrile (ACN)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Reverse-phase HPLC purification system

  • Lyophilizer

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve the thiol-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous acetonitrile.

  • Base Addition: Add finely ground potassium carbonate (2.5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at 50°C for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • After completion, filter off the base and concentrate the filtrate.

    • Redissolve the residue in ethyl acetate and wash with deionized water (2x) and brine (1x).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude material using reverse-phase HPLC to yield the pure Boc-protected conjugate (Ligand-S-PEG6-CH2-Boc).

  • Lyophilization: Lyophilize the product to obtain a solid.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the free amine, ready for further functionalization.

Materials:

  • Boc-protected conjugate (from Protocol 1 or 2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Centrifugation system

Procedure:

  • Deprotection Reaction: Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

  • Reaction Time: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Product Precipitation:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add cold anhydrous diethyl ether to precipitate the deprotected product as a TFA salt.

  • Isolation: Isolate the solid product by centrifugation, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the final product under high vacuum.

Data Presentation

The following table summarizes hypothetical quantitative data for the coupling and deprotection reactions. Actual results may vary depending on the specific ligand used.

ParameterAmine Coupling (Protocol 1)Thiol Coupling (Protocol 2)Boc Deprotection (Protocol 3)
Stoichiometry
Ligand:Linker Ratio1 : 1.21 : 1.1-
Base Equivalents3.0 (DIPEA)2.5 (K2CO3)-
Reaction Conditions
SolventDMFAcetonitrile20-50% TFA in DCM
TemperatureRoom Temperature50°CRoom Temperature
Reaction Time (hours)1881.5
Yield and Purity
Crude Yield (%)>90>90>95
Purified Yield (%)657092
Purity (by HPLC, %)>98>98>99

Characterization

The successful synthesis of the ligand-PEG conjugate can be confirmed by the following analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the structure of the conjugate. Upon coupling, the characteristic signals of the tosyl group (aromatic protons around 7.4-7.8 ppm and a methyl singlet around 2.4 ppm) will disappear. New signals corresponding to the ligand and the newly formed C-N or C-S linkage will appear. For the PEG linker itself, the backbone protons typically appear as a complex multiplet around 3.6 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizations

Experimental Workflow

experimental_workflow cluster_coupling Step 1: Coupling Reaction cluster_purification1 Step 2: Purification cluster_deprotection Step 3: Boc Deprotection cluster_purification2 Step 4: Isolation reactants This compound + Ligand-NH2 / Ligand-SH coupled_product Boc-Protected Conjugate reactants->coupled_product Nucleophilic Substitution base Base (DIPEA or K2CO3) solvent Solvent (DMF or ACN) purification1 Reverse-Phase HPLC coupled_product->purification1 pure_coupled Pure Boc-Protected Conjugate purification1->pure_coupled deprotected_product Final Conjugate (TFA Salt) pure_coupled->deprotected_product Acidolysis acid TFA / DCM isolation Precipitation & Drying deprotected_product->isolation final_product Pure Final Conjugate isolation->final_product

Caption: Experimental workflow for ligand coupling and deprotection.

Signaling Pathway Analogy: PROTAC Action

protac_action cluster_components PROTAC Components cluster_cellular_machinery Cellular Machinery cluster_process Degradation Process protac PROTAC (Ligand-Linker-E3 Ligand) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary proteasome Proteasome ubiquitination Ubiquitination of POI ternary->ubiquitination Proximity-induced degradation POI Degradation ubiquitination->degradation Targeting for degradation->proteasome

Caption: Conceptual pathway of PROTAC-mediated protein degradation.

Application Note: Efficient Boc Deprotection of Tos-PEG6-CH2-Boc for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the reaction conditions and protocols for the successful deprotection of the tert-butoxycarbonyl (Boc) group from Tos-PEG6-CH2-Boc, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. The removal of the Boc protecting group is a critical step to unmask the primary amine, enabling subsequent conjugation to a target protein ligand or other molecular entities. This document provides a comprehensive guide to achieving high-yielding and clean deprotection while maintaining the integrity of the tosyl group and the PEG linker.

Introduction

The strategic use of protecting groups is fundamental in multi-step organic synthesis. The Boc group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1] this compound is a valuable building block in medicinal chemistry, featuring a terminal tosylate for nucleophilic substitution and a Boc-protected amine. The selective deprotection of the Boc group is essential for the stepwise assembly of complex molecules. This note outlines two robust protocols for this transformation, employing either trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane. Both methods have been established to be effective for Boc deprotection in the presence of acid-stable functionalities like tosylates.[2]

Reaction Mechanism and Considerations

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.[3]

Key Considerations for this compound:

  • Stability of the Tosyl Group: The tosyl group is stable under the strongly acidic conditions required for Boc deprotection, ensuring its integrity throughout the reaction.

  • PEG Linker Solubility: The PEG6 linker imparts good solubility in a range of organic solvents, including DCM and dioxane, facilitating a homogeneous reaction.[4]

  • Work-up and Purification: The hydrophilic nature of the PEG chain can influence the work-up procedure. Precipitation of the product salt by the addition of a non-polar solvent like diethyl ether is often an effective purification strategy.[4] Alternatively, for larger scales or if precipitation is not efficient, a carefully controlled aqueous work-up can be employed.

Experimental Protocols

Two primary methods are recommended for the Boc deprotection of this compound. The choice between them may depend on the availability of reagents, desired work-up procedure, and downstream applications.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally rapid method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (Et2O)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution. Gas evolution (CO2) will be observed.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material (typically 1-2 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting crude product, the TFA salt of the amine, can often be solidified by trituration with cold diethyl ether.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be used directly in the next step or purified further if necessary.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is also highly effective and often yields a crystalline hydrochloride salt of the deprotected amine, which can be easier to handle.

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether (Et2O)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[5][6]

  • Monitor the reaction by TLC or LC-MS. Formation of a precipitate (the hydrochloride salt) is common.

  • Once the reaction is complete, the product can be isolated by filtration if a precipitate has formed. Wash the solid with cold diethyl ether.

  • If no precipitate forms, the solvent and excess HCl can be removed under reduced pressure.

  • Triturate the residue with cold diethyl ether to induce solidification.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

The following table summarizes typical reaction conditions for the Boc deprotection of amines, which are applicable to this compound.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Reagent Trifluoroacetic Acid (TFA)4M Hydrogen Chloride (HCl) in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% TFA in DCM (v/v)4-10 equivalents of HCl
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours0.5 - 2 hours
Typical Yield >90%>90%
Product Form TFA SaltHCl Salt

Mandatory Visualization

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in anhydrous solvent (DCM or Dioxane) reagent Add acidic reagent (TFA or 4M HCl in Dioxane) start->reagent react Stir at specified temperature (0°C to RT or RT) reagent->react monitor Monitor progress by TLC or LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate precipitate Precipitate/Triturate with diethyl ether concentrate->precipitate filtrate Filter and wash solid precipitate->filtrate dry Dry under vacuum filtrate->dry end Isolated Amine Salt (TFA or HCl salt) dry->end

Caption: Workflow for the Boc deprotection of this compound.

Boc_Deprotection_Mechanism Acid-Catalyzed Boc Deprotection Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Amine Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tButyl_Cation (CH3)3C+ Protonated_Boc->tButyl_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Ammonium_Salt R-NH3+ Free_Amine->Ammonium_Salt + H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols: Tos-PEG6-CH2-Boc Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, Tos-PEG6-CH2-Boc, is a valuable tool in bioconjugation and drug development. It features a tosyl (Tos) group, a good leaving group for nucleophilic substitution with primary amines, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine. This protected amine can be deprotected post-conjugation to reveal a primary amine, which can then be used for subsequent modifications. This linker is particularly useful in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

These application notes provide a detailed protocol for the conjugation of this compound to primary amines, followed by the deprotection of the Boc group.

Reaction Overview

The overall process involves two key steps:

  • Conjugation: A nucleophilic substitution reaction where a primary amine displaces the tosyl group of the this compound linker.

  • Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol describes the general procedure for the reaction of this compound with a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Temperature-controlled heating mantle or oil bath

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of the tosyl group.

    • In a reaction vessel, dissolve the amine-containing substrate in anhydrous DMF or MeCN.

    • In a separate vial, dissolve this compound in a minimal amount of the same anhydrous solvent.

  • Reaction Setup:

    • Add the dissolved amine-containing substrate to the reaction vessel.

    • Add a mild, non-nucleophilic base such as potassium carbonate (2-3 equivalents relative to the amine) or DIPEA (2-3 equivalents) to the reaction mixture. The base acts as a scavenger for the p-toluenesulfonic acid byproduct.

    • Purge the reaction vessel with nitrogen or argon gas.

  • Conjugation Reaction:

    • Slowly add the dissolved this compound to the reaction mixture containing the amine and base. A typical molar ratio is 1:1 to 1:1.5 of this compound to the primary amine.

    • Stir the reaction mixture at room temperature or elevate the temperature to 40-60°C to increase the reaction rate. The optimal temperature will depend on the reactivity of the specific amine.

    • Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove any insoluble base.

    • The crude product can be purified using techniques suitable for PEGylated compounds, such as:

      • Precipitation: Add the reaction mixture dropwise to a cold, non-polar solvent like diethyl ether to precipitate the PEGylated product.

      • Size Exclusion Chromatography (SEC): This is effective for separating the conjugated product from smaller unreacted molecules.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This can be used for high-purity isolation.

Quantitative Data Summary

ParameterRecommended RangeNotes
Molar Ratio (Tos-PEG:Amine) 1:1 to 1:1.5An excess of the amine can sometimes be used to drive the reaction to completion.
Base (e.g., K₂CO₃, DIPEA) 2-3 equivalentsA non-nucleophilic base is crucial to avoid competing reactions.
Solvent Anhydrous DMF, MeCNPolar aprotic solvents are preferred for SN2 reactions.
Temperature Room Temperature to 60°CHigher temperatures can accelerate the reaction but may not be suitable for sensitive substrates.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 60 - 90%Yields are substrate-dependent.
Protocol 2: Boc Deprotection of the Conjugated Product

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Preparation:

    • Dissolve the Boc-protected PEG conjugate in DCM in a reaction vessel.

  • Deprotection Reaction:

    • Cool the solution to 0°C using an ice bath.

    • Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-2 hours).

  • Work-up and Isolation:

    • Once the deprotection is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).

    • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or can be further purified by precipitation from diethyl ether or by HPLC if necessary.

Quantitative Data Summary

ParameterRecommended ConditionNotes
Deprotection Reagent 20-50% TFA in DCMA strong acid is required to cleave the Boc group.
Temperature 0°C to Room TemperatureThe reaction is typically fast.
Reaction Time 1 - 2 hoursMonitor for completion.
Typical Yield >95%Deprotection is usually a high-yielding reaction.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Boc Deprotection start Primary Amine Substrate + this compound reaction Nucleophilic Substitution (DMF or MeCN, Base, RT to 60°C) start->reaction Reactants purification1 Purification (Precipitation, SEC, or HPLC) reaction->purification1 Crude Product product1 Boc-Protected PEG Conjugate purification1->product1 Purified Product deprotection_reaction Acidic Cleavage (TFA in DCM, 0°C to RT) product1->deprotection_reaction Proceed to Deprotection workup Work-up (Evaporation, Co-evaporation) deprotection_reaction->workup Crude Product final_product Final Deprotected Amine Conjugate workup->final_product Final Product

Caption: Experimental workflow for the two-step conjugation and deprotection process.

signaling_pathway cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products Amine R-NH₂ (Primary Amine) NucleophilicAttack Nucleophilic Attack of Amine on Tosyl Group Amine->NucleophilicAttack TosPEG Tos-PEG6-CH₂-NHBoc TosPEG->NucleophilicAttack Conjugate R-NH-PEG6-CH₂-NHBoc (Boc-Protected Conjugate) NucleophilicAttack->Conjugate Byproduct p-Toluenesulfonic Acid NucleophilicAttack->Byproduct

Caption: Logical relationship of the conjugation reaction.

Troubleshooting and Considerations

  • Low Conjugation Yield:

    • Ensure anhydrous reaction conditions. Moisture can hydrolyze the tosyl group.

    • Increase the reaction temperature or time.

    • Use a slight excess of the this compound linker.

    • Confirm the purity and reactivity of the starting materials.

  • Side Reactions:

    • Use a non-nucleophilic base to prevent it from reacting with the tosyl group.

    • If the substrate has multiple amine groups of similar reactivity, a mixture of products may be obtained. Purification will be critical in such cases.

  • Incomplete Boc Deprotection:

    • Increase the concentration of TFA or the reaction time.

    • Ensure the starting material is fully dissolved in DCM.

  • Purification Challenges:

    • PEGylated compounds can sometimes be challenging to purify by standard silica gel chromatography due to their polarity. Precipitation, SEC, and RP-HPLC are generally more effective.

Conclusion

The this compound linker provides a versatile platform for the conjugation of molecules containing primary amines. The straightforward two-step process of conjugation followed by Boc deprotection allows for the introduction of a PEG spacer and a reactive amine handle for further functionalization. The protocols provided herein offer a robust starting point for researchers in various fields, including the development of targeted therapeutics and other advanced biomaterials. Optimization of the reaction conditions for specific substrates may be necessary to achieve the desired outcomes.

Application Notes: Tos-PEG6-CH2-Boc in the Development of Kinase Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a target protein (such as a kinase) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical, as it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, ultimately influencing degradation efficiency and selectivity.

Tos-PEG6-CH2-Boc is a versatile linker precursor used in the synthesis of PROTACs. Its structure comprises a tosyl (Tos) group, which can serve as a reactive handle for coupling with a target-binding ligand; a six-unit polyethylene glycol (PEG6) chain, which provides solubility and optimal length; and a Boc-protected amine, which allows for subsequent deprotection and coupling to an E3 ligase ligand. This application note provides a comprehensive overview and detailed protocols for the application of this compound in the development of novel kinase degraders.

Mechanism of Action: PROTAC-Mediated Kinase Degradation

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to a target kinase and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the kinase. This polyubiquitination marks the kinase for recognition and degradation by the 26S proteasome, thereby eliminating the protein from the cell.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (Kinase Ligand-Linker-E3 Ligand) TargetKinase Target Kinase PROTAC->TargetKinase Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex Target Kinase-PROTAC-E3 Ligase Ternary Complex Ub Ubiquitin TernaryComplex->Ub Recruits E2/Ub PolyUbKinase Polyubiquitinated Kinase Ub->PolyUbKinase Polyubiquitination Proteasome 26S Proteasome PolyUbKinase->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a Kinase Degrader using this compound

This protocol outlines a general two-step synthesis for a kinase degrader. The first step involves coupling the linker to the kinase-targeting warhead, followed by deprotection and coupling to the E3 ligase ligand.

Synthesis_Workflow start Start Materials step1 Step 1: Coupling This compound with Kinase Warhead (e.g., via SN2) start->step1 intermediate Intermediate Product: Warhead-PEG6-CH2-Boc step1->intermediate step2 Step 2: Boc Deprotection (e.g., using TFA) intermediate->step2 deprotected Deprotected Intermediate: Warhead-PEG6-CH2-NH2 step2->deprotected step3 Step 3: Amide Coupling with E3 Ligase Ligand (e.g., Pomalidomide) deprotected->step3 final_product Final PROTAC Degrader step3->final_product purification Purification & Characterization (HPLC, LC-MS, NMR) final_product->purification

Figure 2: Synthetic workflow for a kinase degrader using the specified linker.

Materials:

  • This compound

  • Kinase-targeting warhead with a nucleophilic group (e.g., a phenol or amine)

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)

  • Solvents: DMF, DCM, TFA

  • Reagents: K2CO3, HATU, DIPEA

  • Purification: HPLC system, LC-MS

Procedure:

  • Step 1: Coupling of Linker to Kinase Warhead a. Dissolve the kinase warhead (1.0 eq) and K2CO3 (2.0 eq) in anhydrous DMF. b. Add this compound (1.1 eq) to the mixture. c. Stir the reaction at 60°C for 16 hours, monitoring progress by LC-MS. d. Upon completion, dilute the mixture with water and extract with ethyl acetate. e. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. f. Purify the crude product by flash chromatography to obtain the Warhead-PEG6-CH2-Boc intermediate.

  • Step 2: Boc Deprotection a. Dissolve the intermediate from Step 1 in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 2 hours. c. Remove the solvent under reduced pressure to yield the deprotected amine salt (Warhead-PEG6-CH2-NH2). This is typically used in the next step without further purification.

  • Step 3: Coupling to E3 Ligase Ligand a. Dissolve the E3 ligase ligand (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. b. Stir for 10 minutes to pre-activate the carboxylic acid. c. Add a solution of the deprotected intermediate from Step 2 (1.1 eq) in DMF. d. Stir the reaction at room temperature for 4 hours, monitoring by LC-MS. e. Upon completion, purify the final PROTAC molecule by reverse-phase HPLC. f. Characterize the final product by LC-MS and NMR to confirm identity and purity.

Protocol 2: Western Blot for Kinase Degradation

This protocol is used to quantify the reduction in target kinase levels following treatment with the synthesized degrader.

Materials:

  • Cancer cell line expressing the target kinase

  • Synthesized kinase degrader

  • DMSO (vehicle control)

  • Protease and phosphatase inhibitor cocktails

  • RIPA buffer

  • BCA Protein Assay Kit

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with increasing concentrations of the kinase degrader (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against the target kinase overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate and an imaging system. g. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify band intensities using software like ImageJ. b. Normalize the target kinase band intensity to the loading control. c. Plot the normalized protein levels against the degrader concentration to determine the DC50 (concentration at which 50% degradation is achieved).

Protocol 3: Cell Viability Assay

This assay assesses the functional consequence of kinase degradation on cell proliferation and viability.

Materials:

  • Cancer cell line

  • Synthesized kinase degrader

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treat cells with a serial dilution of the kinase degrader for 72 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the DMSO-treated control and plot the results to determine the IC50 (concentration at which 50% inhibition of cell growth is achieved).

Biological_Evaluation_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Lead Optimization start Synthesized PROTAC biochem Biochemical Assay (e.g., TR-FRET for Ternary Complex) start->biochem western Cell-Based Degradation Assay (Western Blot) start->western viability Cell Viability Assay (e.g., CellTiter-Glo) start->viability sar Structure-Activity Relationship (SAR) Analysis biochem->sar dc50 Determine DC50 & Dmax (Degradation Potency & Efficacy) western->dc50 ic50 Determine IC50 (Anti-proliferative Potency) viability->ic50 dc50->sar ic50->sar off_target Off-Target & Selectivity Profiling (Proteomics) sar->off_target end Lead Candidate off_target->end

Figure 3: Workflow for the biological evaluation of a novel kinase degrader.

Data Presentation

The efficacy of a newly synthesized kinase degrader is typically evaluated by its degradation potency (DC50), maximal level of degradation (Dmax), and its effect on cell viability (IC50). The data below represents a hypothetical example for a degrader developed using the this compound linker.

Table 1: In Vitro Degradation and Viability Data for Kinase Degrader KD-PEG6

CompoundTarget Kinase DC50 (nM)Dmax (%)Cell Line Viability IC50 (nM)
KD-PEG6 15>9525
Warhead >10,000 (No degradation)0500
Vehicle N/A0N/A

Table 2: Ternary Complex Formation and Stability

CompoundBinding Affinity (KD, nM) to Target KinaseBinding Affinity (KD, nM) to E3 LigaseTernary Complex Cooperativity (α)
KD-PEG6 25018005.2

Note: Cooperativity (α) > 1 indicates positive cooperativity, where the formation of the binary complex (e.g., PROTAC-Kinase) enhances the binding of the third component (E3 Ligase).

These tables provide a clear and concise summary of the key parameters used to evaluate a novel degrader, facilitating comparison between different linker lengths or chemical compositions during a lead optimization campaign.

Application Notes: Tos-PEG6-CH2-Boc for Targeted Protein Degradation in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality in cancer research, offering the potential to eliminate pathogenic proteins that are often considered "undruggable" by traditional small-molecule inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest. A critical component of a PROTAC is the linker, which connects the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase. The nature of this linker—its length, flexibility, and composition—is paramount in determining the efficacy and selectivity of the PROTAC.

Tos-PEG6-CH2-Boc is a versatile, PEG-based linker utilized in the synthesis of PROTACs.[1][2] The polyethylene glycol (PEG) chain provides hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The tosyl (Tos) and Boc protecting groups allow for sequential and controlled conjugation to the target protein and E3 ligase ligands, respectively, facilitating a modular and efficient PROTAC assembly. This document provides detailed application notes, protocols, and data pertaining to the use of this compound in the development of PROTACs for cancer therapy.

Mechanism of Action

A PROTAC synthesized using the this compound linker operates by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and an E3 ubiquitin ligase. This process can be broken down into the following key steps:

  • Cellular Entry: The PROTAC, aided by the physicochemical properties imparted by the PEG linker, permeates the cell membrane to reach its intracellular targets.

  • Ternary Complex Formation: Once inside the cell, the PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., VHL or Cereblon), bringing them into close proximity. The PEG6 linker of this compound provides the necessary length and flexibility to facilitate the optimal orientation of the POI and E3 ligase for subsequent ubiquitination.

  • Ubiquitination of the Target Protein: The formation of the ternary complex triggers the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted or misfolded proteins.

  • PROTAC Recycling: After inducing the degradation of the target protein, the PROTAC is released and can engage in further rounds of degradation, acting in a catalytic manner.

Data Presentation

The following tables summarize representative quantitative data for PROTACs utilizing a PEG6 linker, similar in length to that provided by this compound, for the degradation of Bruton's Tyrosine Kinase (BTK), a key target in certain B-cell malignancies.

Table 1: Degradation Efficacy of a BTK-Targeting PROTAC with a PEG6 Linker

Compound IDTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase RecruitedReference
RC-1 Analog (NC-1)BTKK5622.297Not Specified[3]
RC-1 Analog (IR-1)BTKK562<10~90Not Specified[3]

Note: Data presented is for PROTACs with a PEG6 linker, as specific quantitative data for PROTACs using the exact this compound linker is not publicly available. This data is intended to be representative of the potential efficacy.

Experimental Protocols

Western Blot Analysis for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cancer cells following treatment with a PROTAC synthesized using the this compound linker.

Materials:

  • Cancer cell line of interest (e.g., K562 for BTK)

  • Cell culture medium and supplements

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To qualitatively assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cancer cells.

Materials:

  • Cancer cell line of interest

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • MG132 (proteasome inhibitor)

  • PBS, ice-cold

  • Co-IP lysis buffer (non-denaturing)

  • Protein A/G magnetic beads or agarose resin

  • Primary antibody against the E3 ligase (for pulldown)

  • Primary antibody against the target protein (for detection)

  • Isotype control IgG

  • Wash buffer

  • Elution buffer

  • Laemmli sample buffer (2x)

  • Western blot reagents (as described above)

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein.

    • Treat cells with the PROTAC (at a concentration known to be effective) or DMSO for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with non-denaturing Co-IP lysis buffer.

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

    • Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the E3 ligase antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Perform Western blotting on the eluted samples as described in the previous protocol.

    • Probe one membrane with the antibody against the target protein and another with the antibody against the E3 ligase (to confirm successful pulldown).

    • The presence of the target protein in the sample where the E3 ligase was immunoprecipitated indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Oncogenic Kinase) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of action for a PROTAC, including ternary complex formation and subsequent protein degradation.

Western_Blot_Workflow cluster_1 Experimental Workflow for Protein Degradation Analysis A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Antibodies) E->F G 7. Detection & Densitometry F->G H 8. Data Analysis (DC50/Dmax) G->H

Caption: A streamlined workflow for quantifying PROTAC-induced protein degradation using Western Blot analysis.

BTK_Signaling_Pathway cluster_2 BTK Signaling in B-Cell Malignancies BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Degradation BTK Degradation BTK->Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK-Targeting PROTAC PROTAC->BTK induces degradation of Degradation->Proliferation inhibits

Caption: Simplified representation of the BTK signaling pathway and its inhibition by a BTK-targeting PROTAC.

References

Application Notes and Protocols for the Analytical Characterization of PROTACs Containing a PEG-Based Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins. These bifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and ternary complex formation. This document provides a detailed guide to the analytical methods for characterizing PROTACs that incorporate a polyethylene glycol (PEG)-based linker, such as one derived from a Tos-PEG6-CH2-Boc synthetic intermediate.

The protocols and methods described herein are intended for researchers, scientists, and drug development professionals involved in the discovery and development of PROTACs. The focus is on ensuring the identity, purity, and functional activity of the final PROTAC molecule.

Physicochemical Characterization

The initial characterization of a newly synthesized PROTAC involves confirming its identity and assessing its purity. The presence of a flexible PEG linker can pose unique challenges for analytical techniques.

Identity Confirmation

1.1.1. High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the molecular weight of the PROTAC and thus its elemental composition.

Protocol: HRMS Analysis of a PROTAC

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) to a final concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode is typically used, as PROTACs often contain basic nitrogen atoms that are readily protonated.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Drying Gas Flow: 8-12 L/min.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring it covers the expected molecular ion(s) (e.g., [M+H]+, [M+Na]+).

  • Data Analysis: Compare the experimentally observed m/z value of the molecular ion with the theoretically calculated monoisotopic mass. The mass accuracy should ideally be within 5 ppm.

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the PROTAC, confirming the connectivity of the target ligand, linker, and E3 ligase ligand. Both 1H and 13C NMR are typically performed.

Protocol: 1H NMR Analysis of a PROTAC

  • Sample Preparation: Dissolve 1-5 mg of the PROTAC sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, MeOD).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the 1H NMR spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

  • Data Analysis: Integrate the peaks and assign them to the corresponding protons in the PROTAC structure. The characteristic broad signals of the PEG linker protons (typically around 3.5-3.7 ppm) should be identified.

Purity Assessment

1.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of a PROTAC sample. A reversed-phase (RP) HPLC method is commonly used.

Protocol: RP-HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) or formic acid in water.

    • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be from 5% to 95% B over 20-30 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength where the aromatic components of the ligands have maximum absorbance).

  • Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Table 1: Representative Physicochemical Data for a Hypothetical PROTAC

Analytical MethodParameterResultAcceptance Criteria
HRMS (ESI-TOF)[M+H]+ (Observed)987.5432
[M+H]+ (Calculated)987.5429
Mass Accuracy0.3 ppm< 5 ppm
1H NMR (400 MHz, DMSO-d6)Structure ConfirmationConforms to the expected structure.Conforms
RP-HPLC (254 nm)Purity98.5%> 95%

Functional Characterization

Functional characterization aims to verify that the PROTAC is active in a biological context. This involves assessing its binding to the target protein and E3 ligase, its ability to induce the degradation of the target protein, and its downstream effects on cellular signaling.

Binding Affinity

The binding affinity of the PROTAC to both the target protein and the E3 ligase is a critical parameter. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Immobilization: Covalently immobilize the purified target protein or E3 ligase onto a sensor chip.

  • Binding Assay: Flow different concentrations of the PROTAC over the sensor chip and measure the change in the refractive index, which is proportional to the amount of bound analyte.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Target Protein Degradation

The primary function of a PROTAC is to induce the degradation of the target protein. This is typically assessed in a cell-based assay.

Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment: Plate cells that endogenously express the target protein. Treat the cells with increasing concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer the proteins to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein).

Table 2: Representative Functional Data for a Hypothetical PROTAC

AssayParameterResult
SPR (Target Protein)KD50 nM
SPR (E3 Ligase)KD250 nM
Western BlotDC50 (24h)100 nM
Dmax (24h)> 90%

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_physchem Physicochemical Characterization cluster_functional Functional Characterization synthesis Synthesis of This compound Intermediate ligation Ligation of Ligands to Linker synthesis->ligation purification Final PROTAC Purification ligation->purification hrms Identity Confirmation (HRMS) purification->hrms nmr Structure Elucidation (NMR) purification->nmr hplc Purity Assessment (HPLC) purification->hplc binding Binding Affinity (SPR, ITC) hrms->binding nmr->binding hplc->binding degradation Degradation Assay (Western Blot) binding->degradation downstream Downstream Effects (e.g., Cell Viability) degradation->downstream

Caption: Experimental workflow for PROTAC synthesis and characterization.

protac_moa cluster_cell Cellular Environment protac PROTAC target Target Protein protac->target Binds e3_ligase E3 Ligase protac->e3_ligase Binds ternary Ternary Complex (Target-PROTAC-E3) target->ternary proteasome Proteasome target->proteasome Recognition e3_ligase->ternary poly_ub Poly-ubiquitination ternary->poly_ub Catalyzes ub Ubiquitin ub->ternary Recruitment poly_ub->target Tags degradation Degradation proteasome->degradation

Caption: Mechanism of action for a PROTAC molecule.

analytical_relationships cluster_questions Key Analytical Questions cluster_techniques Analytical Techniques q1 What is it? tech1 HRMS q1->tech1 tech2 NMR q1->tech2 q2 Is it pure? tech3 HPLC q2->tech3 q3 Does it work? tech4 SPR / ITC q3->tech4 tech5 Western Blot q3->tech5

Caption: Relationship between analytical questions and techniques.

Revolutionizing Drug Delivery: Cell Permeability Assays for PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] A critical determinant of a PROTAC's efficacy is its ability to traverse the cell membrane and reach its intracellular target. This is particularly challenging for PROTACs due to their high molecular weight and polar surface area.[4] The incorporation of polyethylene glycol (PEG) linkers, a common strategy to improve solubility and pharmacokinetic properties, adds another layer of complexity to predicting and assessing cell permeability.[5]

This document provides detailed application notes and protocols for key cell permeability assays relevant to PROTACs, with a special focus on those containing PEG linkers. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate and optimize the cellular uptake of these promising therapeutic agents.

The Double-Edged Sword: PEG Linkers and Cell Permeability

PEG linkers are often incorporated into PROTAC design to enhance solubility and modulate physicochemical properties. However, their impact on cell permeability is not always straightforward. While the hydrophilic nature of PEG can potentially impede passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can also be advantageous.[5] Some studies suggest that flexible linkers, such as PEG, can allow the PROTAC to adopt a more compact, folded conformation that shields its polar surface area, thereby facilitating membrane traversal.[6] This "chameleon-like" behavior is a key consideration in the design and evaluation of PEGylated PROTACs.

Key Cell Permeability Assays for PROTACs

A multi-faceted approach employing a combination of in vitro assays is recommended to comprehensively assess the cell permeability of PROTACs. The two most widely used assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. A third, more direct method is the cellular uptake assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[7][8] This assay is particularly useful for early-stage screening to assess the passive permeability of a large number of compounds.

Experimental Protocol:

  • Preparation of Reagents:

    • Donor Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Acceptor Buffer: PBS, pH 7.4.

    • Lipid Solution: 1% (w/v) lecithin in dodecane.

    • Test Compound Stock Solution: 10 mM in DMSO.

  • Assay Procedure:

    • Coat the membrane of a 96-well donor plate with 5 µL of the lipid solution.

    • Prepare the test compound working solution by diluting the stock solution to 10 µM in the donor buffer.

    • Add 150 µL of the test compound working solution to each well of the donor plate.

    • Add 300 µL of the acceptor buffer to each well of a 96-well acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for 5 hours with gentle agitation.[7]

    • After incubation, carefully separate the plates.

  • Sample Analysis and Data Calculation:

    • Determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.[9][10][11]

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      Where:

      • VD = Volume of the donor well

      • VA = Volume of the acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • CA(t) = Concentration in the acceptor well at time t

      • Cequilibrium = (VDCD(0) + VACA(0)) / (VD + VA)

      • CD(0) = Initial concentration in the donor well

      • CA(0) = Initial concentration in the acceptor well (typically 0)

Data Presentation:

PROTAC IDLinker CompositionPAMPA Papp (x 10-6 cm/s)Reference
PROTAC A4-unit PEG0.35[12]
PROTAC B8-unit PEG0.15[12]
PROTAC CAlkyl C80.50[12]
MZ13-unit PEG0.6[6][13]
AT12-unit PEG0.4[13]

Note: The data presented in this table is a compilation from various sources for illustrative purposes and may not be directly comparable due to variations in experimental conditions.

Caco-2 Permeability Assay

Principle: The Caco-2 permeability assay is a cell-based assay that provides a more physiologically relevant model of intestinal absorption. It utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and exhibit many characteristics of intestinal epithelial cells, including the formation of tight junctions and the expression of various transporters.[14][15][16] This assay can assess both passive diffusion and active transport mechanisms.

Experimental Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare the test compound dosing solution at 10 µM in HBSS.

    • For Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with 5% CO2 for 2 hours with gentle shaking.[17]

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Sample Analysis and Data Calculation:

    • Determine the concentration of the test compound in the collected samples by LC-MS/MS.[18]

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      Where:

      • dQ/dt = The rate of appearance of the compound in the receiver chamber

      • A = The surface area of the filter membrane

      • C0 = The initial concentration of the compound in the donor chamber

    • The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Data Presentation:

PROTAC IDLinker CompositionCaco-2 Papp (A-B) (x 10-6 cm/s)Caco-2 Papp (B-A) (x 10-6 cm/s)Efflux RatioReference
PROTAC 14PEG1.714.18.3[12]
PROTAC 20bAlkyl-F0.350.240.7[12]
PROTAC 20dPEG<0.78.6>12[12]

Note: The data presented in this table is a compilation from various sources for illustrative purposes and may not be directly comparable due to variations in experimental conditions.

Cellular Uptake Assay

Principle: This assay directly measures the amount of a PROTAC that accumulates within cells over a specific period. It is a crucial assay to confirm that the PROTAC can indeed cross the cell membrane and reach its site of action.

Experimental Protocol:

  • Cell Culture:

    • Plate the target cells in a suitable format (e.g., 6-well or 12-well plates) and allow them to adhere overnight.

  • Assay Procedure:

    • Treat the cells with the PROTAC at the desired concentration (e.g., 1 µM) in cell culture medium.

    • Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C.

    • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Sample Analysis:

    • Quantify the intracellular concentration of the PROTAC in the cell lysate using LC-MS/MS.[19] The concentration is typically normalized to the total protein content of the lysate.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G PROTAC Cell Permeability Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Prep PROTAC Stock Preparation (DMSO) Dosing Dosing with PROTAC Solution Compound_Prep->Dosing Assay_Setup Assay Plate/ Cell Culture Setup Assay_Setup->Dosing Incubation Incubation (Time & Temperature) Dosing->Incubation Sampling Sample Collection (Donor/Acceptor/Lysate) Incubation->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS Data_Analysis Data Analysis (Papp, Efflux Ratio) LCMS->Data_Analysis

Caption: A generalized workflow for conducting cell permeability assays for PROTACs.

G PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic mechanism of action for a PROTAC molecule.[1][20][21]

Conclusion

The assessment of cell permeability is a cornerstone of successful PROTAC development. The assays and protocols outlined in this document provide a comprehensive framework for evaluating the cellular uptake of PROTACs, particularly those incorporating PEG linkers. By employing a combination of PAMPA for high-throughput screening of passive permeability and Caco-2 assays for a more detailed analysis of both passive and active transport, researchers can gain valuable insights to guide the optimization of PROTAC design. Furthermore, direct cellular uptake assays provide definitive evidence of a PROTAC's ability to reach its intracellular target. A thorough understanding and application of these methodologies will undoubtedly accelerate the translation of these promising therapeutic agents from the laboratory to the clinic.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with PROTAC molecules, specifically focusing on structures like Tos-PEG6-CH2-Boc PROTACs.

Introduction to PROTAC Solubility Challenges

Proteolysis-Targeting Chimeras (PROTACs) are large, complex molecules designed to induce the degradation of specific target proteins.[1] Their bifunctional nature, consisting of two ligands joined by a linker, often results in a high molecular weight (typically 700-1200 Da) and significant lipophilicity.[2][3] Consequently, many PROTACs fall into the "beyond Rule of Five" (bRo5) chemical space, exhibiting poor aqueous solubility and low permeability, which can hinder their therapeutic development and create challenges in experimental assays.[2][4]

The molecule "this compound" is a PROTAC linker, a key component used in the synthesis of the final PROTAC molecule.[5][6] The PEG6 (polyethylene glycol) component is included to enhance hydrophilicity and improve water solubility.[7][8] However, the overall solubility of the final PROTAC will depend on the properties of the two ligands it connects and the linker's final structure.

Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC exhibiting poor solubility?

PROTACs often have poor aqueous solubility due to their inherent molecular characteristics:

  • High Molecular Weight: The combination of two ligands and a linker results in a large molecule that is often difficult to solvate.[2]

  • High Lipophilicity: Many PROTACs possess a high lipophilicity (expressed as logP), which contributes to poor solubility in aqueous buffers.[9][10]

  • Crystalline Structure: Molecules with high melting points, sometimes referred to as 'brick-dust' molecules, have strong crystal lattice energy that is difficult to overcome with solvation, leading to poor solubility.[11]

  • Flexible Linkers: While PEG linkers are intended to improve solubility, their flexibility can sometimes lead to intramolecular collapse in aqueous solutions, exposing hydrophobic surfaces and reducing solubility.[4][12]

Q2: What initial steps can I take to solubilize my PROTAC for in vitro assays?

Before exploring complex formulations, simple laboratory techniques can be attempted:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, dilute the stock into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect cellular assays.

  • pH Adjustment: If your PROTAC contains ionizable groups (e.g., basic nitrogen atoms), adjusting the pH of the buffer can significantly improve solubility.[]

  • Warming and Sonication: Gently warming the solution or using an ultrasonic bath can help dissolve the compound, particularly for preparing stock solutions.

  • Use of Biorelevant Buffers: The solubility of PROTACs has been shown to improve significantly in biorelevant buffers like Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF), which better mimic physiological conditions.[2][3][14]

Q3: What advanced formulation strategies can enhance PROTAC solubility for in vivo studies?

If basic methods are insufficient, several advanced formulation strategies can be employed to improve the solubility and bioavailability of PROTACs.[15][16][17]

  • Amorphous Solid Dispersions (ASDs): This is one of the most effective techniques. By dispersing the PROTAC in a polymer matrix, the molecule is held in an amorphous, higher-energy state, which prevents crystallization and enhances dissolution, often creating a supersaturated solution.[18][19]

  • Lipid-Based Formulations: These systems leverage lipophilic excipients to solubilize the PROTAC.[20] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon contact with aqueous fluids in the gut, enhancing both solubility and absorption.[17]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[11][17][20]

  • Complexation: Using cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the PROTAC molecule, providing a hydrophilic exterior and improving aqueous solubility.[17][20]

Table 1: Comparison of Solubility Enhancement Strategies
StrategyMechanismTypical Solubility IncreaseAdvantagesDisadvantages
Co-solvents (e.g., 5% DMSO) Increases solvent polarity to match solute.2-10 foldSimple to prepare for in vitro use.Limited in vivo applicability due to toxicity.
pH Adjustment Ionizes the molecule, increasing interaction with water.Variable; highly dependent on pKa.Simple; can be very effective for ionizable drugs.Only applicable to certain molecules; risk of precipitation if pH changes.
Amorphous Solid Dispersions (ASDs) Prevents crystallization, maintains supersaturation.[18]10-100+ foldSignificant enhancement; established technology.[18]Requires specific polymers; potential for recrystallization over time.
Lipid-Based Systems (SEDDS) Solubilizes drug in lipid droplets.[15]10-50+ foldEnhances both solubility and permeability.Complex formulation development; potential for drug precipitation upon dilution.
Nanosizing Increases surface area for faster dissolution.[17]5-20 foldApplicable to many compounds; improves dissolution rate.Can be energy-intensive; risk of particle aggregation.
Q4: How can the chemical structure of a PROTAC be modified to improve solubility?

During the drug design phase, several structural modifications can be considered to inherently improve the physicochemical properties of a PROTAC:

  • Linker Optimization: The linker plays a crucial role.[8] Inserting polar functional groups (e.g., ethers, amines) or replacing hydrophobic alkyl chains with more hydrophilic moieties like PEG can improve solubility.[7][8] Incorporating basic nitrogen atoms into the linker has also proven useful.[2]

  • Introduce Ionizable Groups: Adding acidic or basic centers to the molecule allows for salt formation, which is a classic strategy to increase aqueous solubility.[16]

  • Reduce Lipophilicity: While maintaining binding affinity, modifications to the warhead or E3 ligase ligand that reduce overall lipophilicity can improve solubility.[9]

  • Promote Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "ball-like" conformation. This can shield hydrophobic surfaces and reduce the polar surface area, which has been shown to improve cell permeability and can also impact solubility.[2]

Experimental Protocols & Troubleshooting

Protocol 1: Kinetic Solubility Assessment using Nephelometry

This high-throughput method is useful for early-stage screening and measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[12]

Materials:

  • PROTAC compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Plate reader with nephelometry or turbidity reading capabilities

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Dilution into Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. Mix immediately. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measurement: Measure the turbidity or light scattering of each well using a plate reader.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[12]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol provides a lab-scale method to prepare an ASD, which can be used for subsequent dissolution testing or in vivo studies.[18]

Materials:

  • PROTAC compound

  • Polymer (e.g., Soluplus®, HPMCAS, PVP VA64)

  • Volatile organic solvent (e.g., acetone, methanol, dichloromethane) capable of dissolving both the PROTAC and the polymer.

  • Rotary evaporator or vacuum oven.

Methodology:

  • Dissolution: Dissolve the PROTAC and the chosen polymer in the organic solvent. A common drug-to-polymer ratio to start with is 1:3 or 1:4 (w/w). Ensure a clear solution is formed.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of solution.

  • Drying: Transfer the resulting solid film to a vacuum oven and dry overnight at a moderate temperature (e.g., 40°C) to remove any residual solvent.

  • Milling: Scrape the solid ASD from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer matrix.

  • Dissolution Testing: Perform a dissolution test on the resulting ASD powder in a relevant buffer (e.g., PBS pH 6.8) to quantify the improvement in solubility and dissolution rate compared to the crystalline PROTAC.[19]

Visual Guides

PROTAC_MoA cluster_cell Cell Cytoplasm POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Solubility_Workflow Start Poor PROTAC Solubility Observed in Aqueous Buffer Initial_Steps Initial Troubleshooting: - Test common co-solvents (DMSO, NMP) - Adjust pH - Gentle heating/sonication Start->Initial_Steps Check1 Solubility Sufficient for In Vitro Assay? Initial_Steps->Check1 Formulation Advanced Formulation Development Check1->Formulation No End_Success Proceed with In Vivo Studies Check1->End_Success Yes ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Lipid Lipid-Based System (e.g., SEDDS) Formulation->Lipid Nano Particle Size Reduction (Nanosuspension) Formulation->Nano Dissolution Perform Dissolution & Stability Testing on Formulations ASD->Dissolution Lipid->Dissolution Nano->Dissolution Check2 Target Solubility & PK Profile Achieved? Dissolution->Check2 Check2->End_Success Yes End_Fail Re-evaluate Formulation or Consider Chemical Modification Check2->End_Fail No

Caption: Experimental workflow for addressing poor PROTAC solubility.

Decision_Tree A What is the intended application? B In Vitro Screening (e.g., Cell Culture) A->B C In Vivo Study (e.g., PK/PD in Rodents) A->C D Use Co-Solvent (e.g., DMSO) - Keep final % low (<0.5%) - Check for solvent effects B->D G Select Advanced Formulation Strategy C->G E Is solubility still limiting? D->E F Consider simple formulation: - Cyclodextrin complexation - pH modification in media E->F Yes H Amorphous Solid Dispersion (ASD) - Good for high-dose requirements - Scalable manufacturing G->H I Lipid-Based System (SEDDS) - Good for 'grease-ball' molecules - May improve absorption G->I J Nanosuspension - Good for 'brick-dust' molecules - IV or oral administration G->J

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Troubleshooting Failed Conjugation Reactions with Tos-PEG6-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with conjugation reactions involving Tos-PEG6-CH2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the function of each group in the this compound linker?

A1: The this compound linker is a heterobifunctional linker with three key components:

  • Tosyl (Tos) group: This is an excellent leaving group, making the terminal end of the PEG chain highly reactive towards nucleophiles such as primary amines (e.g., lysine residues on a protein) and thiols (e.g., cysteine residues).

  • PEG6: This is a six-unit polyethylene glycol spacer. The PEG chain increases the hydrophilicity and solubility of the conjugate in aqueous media. It also provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.

  • Boc-protected amine (-CH2-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine. This allows for a two-step, or orthogonal, conjugation strategy. The tosyl group can be reacted first, and then the Boc group can be removed under acidic conditions to reveal a primary amine for a subsequent conjugation step.[1][2]

Q2: What is an orthogonal conjugation strategy and why is it useful?

A2: An orthogonal conjugation strategy involves using protecting groups that can be removed under different conditions, allowing for the sequential modification of a molecule.[2][3] In the case of this compound, the tosyl group can be reacted with a nucleophile on your target molecule first. The resulting conjugate can be purified, and then the Boc group can be removed to expose a new reactive site (a primary amine) for a second, different conjugation reaction. This provides precise control over the construction of complex bioconjugates.[1][2]

Q3: What are the optimal pH conditions for reacting the tosyl group with an amine?

A3: The optimal pH range for the reaction of a tosyl-activated PEG with a primary amine is typically between 8.0 and 9.5.[4] At this pH, the amine is sufficiently deprotonated and nucleophilic to efficiently displace the tosyl group.

Q4: How can I remove the Boc protecting group?

A4: The Boc group is typically removed under acidic conditions.[5] A common and effective method is using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6]

Q5: How can I monitor the progress of my conjugation and deprotection reactions?

A5: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick method to observe the consumption of starting material and the appearance of the product.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate quantification of reactants, products, and byproducts.[5][7]

  • HPLC: Can be used to monitor the reaction progress by analyzing aliquots over time.[5]

  • NMR Spectroscopy: For Boc deprotection, the disappearance of the tert-butyl proton signal at ~1.4 ppm can be monitored.[5][8]

Troubleshooting Guide

Problem 1: Low or No Conjugation of the Tosyl Group
Potential Cause Troubleshooting Steps
Incorrect pH of the reaction buffer. Ensure the pH of your reaction buffer is between 8.0 and 9.5 to facilitate the nucleophilic attack of the amine on the tosyl group. Use a non-amine-containing buffer such as phosphate, borate, or carbonate buffer.[9]
Sub-optimal reaction temperature. While many reactions proceed at room temperature, gently increasing the temperature to 37°C may improve the reaction rate.[6] However, be mindful of the stability of your target molecule at higher temperatures.
Steric hindrance. The PEG chain, although flexible, can create steric hindrance.[5] Consider increasing the molar excess of the this compound linker (e.g., from 5-fold to 10- or 20-fold excess).[6]
Hydrolysis of the Tos-PEG linker. Prepare the solution of your this compound linker immediately before use, as it can hydrolyze in aqueous buffers over time.
Presence of competing nucleophiles. Ensure your reaction buffer does not contain primary amines (e.g., Tris or glycine), which will compete with your target molecule for reaction with the tosyl group.[9]
Problem 2: Incomplete Boc Deprotection
Potential Cause Troubleshooting Steps
Insufficient acid strength or concentration. Increase the concentration of TFA in DCM, for example, from 20% to 50%.[5] Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[5]
Inadequate reaction time or temperature. Extend the reaction time from 1-2 hours to 3-4 hours and continue to monitor by TLC or LC-MS. Most deprotections are performed at room temperature.[5]
Poor solubility. Ensure that your PEGylated conjugate is fully dissolved in the DCM before adding TFA.[5]
Steric hindrance from the PEG chain. For high molecular weight conjugates, the PEG chain may sterically hinder the acid's access to the Boc group.[5] This may necessitate longer reaction times or a higher concentration of acid.
Problem 3: Observation of Side Products
Potential Cause Troubleshooting Steps
Alkylation of other nucleophilic residues by the tosyl group. If your protein has multiple reactive amines or other nucleophiles, you may get a mixture of products. Consider site-directed mutagenesis to remove unwanted reactive sites or use a protecting group strategy for those sites.
Alkylation by the tert-butyl cation during Boc deprotection. During the acidic removal of the Boc group, a reactive tert-butyl cation is formed which can alkylate sensitive residues like tryptophan or methionine.[6] To prevent this, add a "scavenger" to the deprotection cocktail. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6]
Aggregation of the PEGylated product. PEGylation can sometimes lead to aggregation, especially with hydrophobic payloads.[10] Purification by size exclusion chromatography (SEC) can help to remove aggregates.[] Performing purification steps at 4°C can also minimize aggregation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine
  • Dissolve your target molecule (e.g., protein, peptide) in a suitable non-amine-containing buffer at pH 8.0-9.5 (e.g., 100 mM sodium phosphate buffer).

  • Dissolve the this compound linker in the same buffer immediately before use.

  • Add the linker solution to the target molecule solution at a desired molar excess (e.g., 5- to 20-fold).

  • Incubate the reaction at room temperature for 2-4 hours, or at 37°C for 1-2 hours, with gentle mixing.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Quench the reaction by adding an amine-containing buffer like Tris or glycine, or by proceeding directly to purification.

  • Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted linker and protein.[3][]

Protocol 2: Boc Deprotection of the PEGylated Conjugate
  • Lyophilize the purified conjugate to remove the aqueous buffer.

  • Prepare a fresh deprotection cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Dissolve the lyophilized conjugate in DCM and cool to 0°C in an ice bath.

  • Add the cold deprotection cocktail to the conjugate solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[5]

  • Monitor the deprotection by LC-MS or by TLC, looking for the disappearance of the starting material.

  • Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[5]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. Alternatively, to obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[5]

Visualizations

experimental_workflow cluster_conjugation Step 1: Tosyl Group Conjugation cluster_deprotection Step 2: Boc Deprotection start Dissolve Target Molecule (pH 8.0-9.5) react Mix and Incubate (RT, 2-4h) start->react linker Dissolve this compound linker->react monitor_conj Monitor by LC-MS react->monitor_conj purify_conj Purify Conjugate (SEC/IEX) monitor_conj->purify_conj lyophilize Lyophilize Purified Conjugate purify_conj->lyophilize deprotect_react React at 0°C to RT (1-4h) lyophilize->deprotect_react deprotect_cocktail Prepare TFA/TIS/H2O Cocktail deprotect_cocktail->deprotect_react monitor_deprot Monitor by LC-MS deprotect_react->monitor_deprot workup Workup and Isolation monitor_deprot->workup

Caption: Experimental workflow for a two-step conjugation using this compound.

troubleshooting_conjugation decision decision issue issue start Conjugation Reaction Failed issue->start check_ph Is pH between 8.0 and 9.5? start->check_ph check_ph->issue No Adjust pH check_temp Is temperature optimal? check_ph->check_temp Yes check_temp->issue No Optimize Temp. check_excess Is linker in sufficient excess? check_temp->check_excess Yes check_excess->issue No Increase Excess check_buffer Is buffer free of competing amines? check_excess->check_buffer Yes check_buffer->issue No Change Buffer success Successful Conjugation check_buffer->success Yes

Caption: Troubleshooting logic for failed tosyl group conjugation.

References

Technical Support Center: Optimizing PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC® (Proteolysis-Targeting Chimera) linker optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical process of linker selection and refinement. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC molecule?

The linker is a critical component that connects the two ends of a PROTAC: the ligand that binds the Protein of Interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[][5][6] The linker's characteristics, such as length, rigidity, and chemical composition, directly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[2][7]

Q2: Is there an optimal linker length for all PROTACs?

No, there is no universal optimal linker length. The ideal length must be empirically determined for each specific POI and E3 ligase pair.[5][8] A linker that is too short can cause steric hindrance, preventing the formation of the ternary complex.[7][9][10] Conversely, a linker that is too long might lead to an unstable or non-productive complex where ubiquitination cannot occur efficiently.[7][9][10]

Q3: What are the most common types of linkers used in PROTAC design?

The most common linkers are flexible alkyl chains and polyethylene glycol (PEG) chains.[7][][12] These are popular due to their synthetic accessibility and the ease with which their length can be modified.[5][12] However, there is growing interest in more rigid linkers containing motifs like piperazine or triazole rings, which can improve ternary complex stability and enhance drug-like properties.[2][7][10]

Q4: How does linker composition affect PROTAC properties beyond ternary complex formation?

Linker composition significantly impacts a PROTAC's physicochemical properties, including:

  • Solubility: Incorporating hydrophilic units like PEG can improve aqueous solubility.[5][6][13]

  • Cell Permeability: The linker contributes to the PROTAC's overall size and polarity, which are critical factors for crossing the cell membrane.[9][13][14] Often, a balance must be struck between solubility and permeability.

  • Metabolic Stability: The linker can be a site for oxidative metabolism. Modifying its structure, for instance by replacing metabolically weak spots, can improve the PROTAC's half-life.[7][14]

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, with a focus on linker-related solutions.

Problem 1: My PROTAC shows good binary binding but fails to induce target degradation.

This is a very common issue that often points directly to a problem with the linker and ternary complex formation.[9][10]

  • Possible Cause: Suboptimal Linker Length or Rigidity.

    • Explanation: Even with strong binding to both the target and the E3 ligase individually, the linker may be too short, too long, or too flexible to correctly orient the two proteins for ubiquitination.[9][10]

    • Solution: Synthesize a library of PROTACs with varying linker lengths and compositions. Even small changes can dramatically impact activity.[10][] Consider introducing more rigid elements to constrain the conformation.[9][10]

  • Possible Cause: Poor Physicochemical Properties.

    • Explanation: The PROTAC may have poor cell permeability or solubility, preventing it from reaching its intracellular target at a sufficient concentration.[9][13][14]

    • Solution: Modify the linker to improve drug-like properties. This could involve adjusting the hydrophilic/hydrophobic balance or using prodrug strategies to mask polar groups.[14][] Confirm target engagement inside the cell using assays like CETSA or NanoBRET.[14][16]

Problem 2: I'm observing a "hook effect" with my PROTAC.

The "hook effect" is characterized by a bell-shaped dose-response curve where degradation efficiency decreases at high PROTAC concentrations.[14][17] This occurs because high concentrations favor the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3) over the productive ternary complex.[9][14][18]

  • Possible Cause: Low Ternary Complex Cooperativity.

    • Explanation: The hook effect is an inherent property of the PROTAC mechanism, but its severity is influenced by the stability of the ternary complex.[9][18]

    • Solution: Optimize the linker to enhance positive cooperativity, where the binding of the first protein increases affinity for the second. A well-designed linker can create favorable protein-protein interactions that stabilize the ternary complex and mitigate the hook effect.[9][18] Modifying linker rigidity can also help pre-organize the molecule for more efficient ternary complex formation.[9]

Problem 3: My PROTAC has low potency (high DC₅₀) and/or low efficacy (low Dₘₐₓ).

  • Possible Cause: Inefficient Ternary Complex Formation or Unfavorable Geometry.

    • Explanation: The linker may not be positioning the target protein's lysine residues within the ubiquitination "hot zone" of the E3 ligase.[9]

    • Solution: Systematically vary the linker length, composition, and attachment points on the ligands.[7][] It has been shown that the vector and site of the linker's attachment to the warhead and anchor ligands are critical variables.[][7][]

Data-Driven Linker Optimization

Systematic evaluation is key to linker optimization. The goal is to identify a structure-activity relationship (SAR) by comparing degradation potency (DC₅₀) and efficacy (Dₘₐₓ) across a series of related PROTACs.

Table 1: Example Degradation Data for a BRD4-targeting PROTAC Series with Varying Linker Lengths

PROTAC IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
BRD4-01PEG9 (PEG2)>1000<10
BRD4-02PEG12 (PEG3)15065
BRD4-03 PEG 15 (PEG4) 25 95
BRD4-04PEG18 (PEG5)8088
BRD4-05Alkyl154592

Data is illustrative. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation observed.

Key Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This is the standard method for quantifying target protein levels after PROTAC treatment.[12][19]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.
  • Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Always include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.[19]
  • Normalize all samples to the same protein concentration with lysis buffer.[19]

4. Sample Preparation and SDS-PAGE:

  • Add Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes.[19]
  • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[19]

5. Western Blotting:

  • Transfer separated proteins to a PVDF or nitrocellulose membrane.[19]
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[19]
  • Incubate with a primary antibody against the target protein overnight at 4°C.
  • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

6. Detection and Analysis:

  • Apply a chemiluminescent substrate and capture the signal with an imaging system.[19]
  • Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.
  • Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[19]

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that degradation is occurring via the ubiquitin-proteasome system.[12]

1. Cell Transfection and Treatment:

  • Co-transfect cells with plasmids expressing your POI (e.g., HA-tagged) and ubiquitin.
  • Treat the transfected cells with the optimal concentration of your PROTAC and a vehicle control. Include a proteasome inhibitor (e.g., MG132) as a positive control to observe accumulation of ubiquitinated species.

2. Immunoprecipitation (IP):

  • Lyse the cells in a suitable IP lysis buffer.
  • Incubate the lysate with an anti-HA antibody to immunoprecipitate the target protein.
  • Use protein A/G beads to pull down the antibody-protein complexes.

3. Western Blotting:

  • Elute the immunoprecipitated proteins from the beads.
  • Run the samples on an SDS-PAGE gel and transfer to a membrane.
  • Probe the membrane with an anti-ubiquitin antibody. An increase in high-molecular-weight smears or bands upon PROTAC treatment indicates polyubiquitination of the target protein.[12]

Visual Guides and Workflows

Diagrams can clarify complex pathways and experimental designs.

PROTAC_MoA cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-Ub POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_out PROTAC Proteasome->PROTAC_out Recycled

Caption: PROTAC Mechanism of Action (MoA).

Troubleshooting_Workflow Start Problem: Good Binary Binding, No Degradation Check1 Is the PROTAC cell permeable? Start->Check1 Check2 Is the Ternary Complex forming productively? Start->Check2 Action1 Modify linker to improve physicochemical properties (e.g., solubility, polarity) Check1->Action1 No Action2 Synthesize linker library: - Vary length (e.g., PEG, alkyl) - Vary rigidity (e.g., rings) - Vary attachment points Check2->Action2 No / Unknown Test1 Confirm target engagement (CETSA, NanoBRET) Action1->Test1 Test2 Assess degradation (Western Blot) Action2->Test2

Caption: Troubleshooting workflow for inactive PROTACs.

References

Technical Support Center: Navigating the "Hook Effect" in PROTACs with Long Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the "hook effect," a common challenge encountered in PROTAC (Proteolysis Targeting Chimera) research, with a particular focus on the influence of long linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" describes a paradoxical phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximal protein degradation is observed at an optimal, intermediate PROTAC concentration.[1][2] At concentrations above this optimum, the degradation efficacy diminishes.

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[2] A PROTAC's function relies on forming a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3] However, when PROTAC concentrations are excessively high, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming inactive "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[2] These binary complexes are unable to bring the target protein and the E3 ligase into proximity, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[2]

Q3: How do long linkers specifically influence the hook effect?

A3: While optimal linker length is crucial for effective ternary complex formation, excessively long linkers can sometimes exacerbate the hook effect. A longer, more flexible linker may increase the entropic penalty of forming a stable ternary complex, making the formation of binary complexes more favorable at high concentrations.[4] Conversely, a linker that is too short can introduce steric hindrance, also preventing efficient ternary complex formation.[] Therefore, linker design and length optimization are critical to minimize the hook effect.[3]

Q4: What are the primary consequences of ignoring the hook effect?

A4: Overlooking the hook effect can lead to significant misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as inactive or having low efficacy if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal. This can result in the premature abandonment of promising compounds and an inaccurate understanding of structure-activity relationships (SAR).

Troubleshooting Guide

Issue 1: My dose-response curve for target degradation is bell-shaped.

  • Likely Cause: You are observing the classic hook effect.

  • Troubleshooting Steps:

    • Extend Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is advisable to test a broad range of concentrations, spanning from picomolar to high micromolar, using half-log dilutions to accurately identify the optimal concentration (resulting in maximum degradation, or Dmax) and the concentration at which the hook effect begins.[3]

    • Perform a Time-Course Experiment: Analyze protein degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher concentration where the hook effect is observed. This will provide insights into the kinetics of degradation.

    • Assess Ternary Complex Formation: Employ biophysical assays such as AlphaLISA, NanoBRET, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at various PROTAC concentrations. A decrease in ternary complex formation at high PROTAC concentrations would confirm the hook effect.[3]

Issue 2: My PROTAC with a long linker shows weak or no degradation, despite having good binary binding affinities.

  • Likely Cause: The tested concentrations may be too high and fall within the hook effect region, or the long linker may not be optimal for facilitating a productive ternary complex.

  • Troubleshooting Steps:

    • Systematic Linker Length Variation: Synthesize and test a series of PROTACs with varying linker lengths to identify the optimal length that promotes efficient ternary complex formation and degradation.[6]

    • Enhance Ternary Complex Cooperativity: Rational design of the linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making its formation more favorable than that of the binary complexes, even at higher concentrations, thereby mitigating the hook effect.[3]

    • Directly Evaluate Ternary Complex Formation: Use biophysical assays (as mentioned in Issue 1, Step 3) to directly assess the ability of your PROTAC to form a ternary complex. This can provide direct evidence of whether the issue lies in ternary complex formation.[6]

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the impact of linker length on the hook effect.

Table 1: Dose-Response Data for PROTACs with Varying Linker Lengths

PROTAC Concentration (nM)% Target Degradation (PROTAC-short linker)% Target Degradation (PROTAC-optimal linker)% Target Degradation (PROTAC-long linker)
0.110205
1406525
108095 (Dmax)60
100759285 (Dmax)
1000507055
10000204030

Table 2: Comparative Efficacy and Hook Effect of PROTACs with Different Linker Lengths

PROTAC LinkerDC50 (nM)Dmax (%)Hook Effect Observation
Short~1.580Moderate hook effect observed > 10 nM
Optimal~0.595Minimal hook effect observed up to 1 µM
Long~585Pronounced hook effect observed > 100 nM

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol details the steps to assess target protein degradation in cells treated with a PROTAC.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[2]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This protocol outlines the steps to monitor the formation of the ternary complex in live cells.

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a white, 96-well assay plate.

    • Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor). A 1:10 donor to acceptor plasmid ratio is a common starting point.[7]

  • Incubation and Compound Treatment:

    • Incubate the transfected cells for 24-48 hours.

    • Prepare serial dilutions of the PROTAC.

    • (Optional) To differentiate between ternary complex formation and degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.[7]

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

  • Reagent Addition and Signal Measurement:

    • Prepare the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[7]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve for ternary complex formation.

Protocol 3: AlphaLISA Ternary Complex Assay

This protocol provides a general workflow for assessing ternary complex formation in a biochemical setting.

  • Reagent Preparation:

    • Prepare solutions of the tagged target protein (e.g., GST-tagged), the tagged E3 ligase (e.g., FLAG-tagged), and the PROTAC at various concentrations in an appropriate assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, E3 ligase, and PROTAC at the desired concentrations.

    • Incubate the mixture to allow for ternary complex formation.

  • Bead Addition:

    • Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.

    • Incubate in the dark to allow for bead-protein binding.

  • Signal Detection:

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to observe the dose-dependent formation of the complex, which will often exhibit a bell-shaped curve indicative of the hook effect.

Visualizations

PROTAC_Mechanism_of_Action cluster_productive Productive Ternary Complex Formation cluster_hook_effect Hook Effect (High PROTAC Concentration) Target_Protein Target Protein Ternary_Complex Productive Ternary Complex Target_Protein->Ternary_Complex PROTAC_Optimal PROTAC (Optimal Conc.) PROTAC_Optimal->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Target_Protein_H Target Protein Binary_Target Non-Productive Binary Complex (Target-PROTAC) Target_Protein_H->Binary_Target PROTAC_High PROTAC (High Conc.) PROTAC_High->Binary_Target Binary_E3 Non-Productive Binary Complex (E3-PROTAC) PROTAC_High->Binary_E3 E3_Ligase_H E3 Ligase E3_Ligase_H->Binary_E3 Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Step1 Extend Dose-Response Range (pM to µM) Start->Step1 Step2 Perform Time-Course Experiment Step1->Step2 Step3 Assess Ternary Complex Formation (e.g., NanoBRET) Step2->Step3 Decision Ternary Complex Formation Decreases at High Conc.? Step3->Decision Confirm Hook Effect Confirmed Decision->Confirm Yes Re-evaluate Re-evaluate Other Factors (e.g., Compound Stability) Decision->Re-evaluate No Optimize Optimize Linker Length and Composition Confirm->Optimize

References

Technical Support Center: Improving the Metabolic Stability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the metabolic stability of Proteolysis-Targeting Chimeras (PROTACs) that contain polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic stability issues observed with PROTACs containing PEG linkers?

A1: PROTACs with PEG linkers are often susceptible to metabolic degradation. The ether linkages within the PEG chain are common targets for oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly in the liver, which leads to O-dealkylation reactions.[1][2][] This metabolic instability can result in a short in vivo half-life, rapid clearance, and reduced overall exposure of the PROTAC, which may limit its therapeutic effectiveness.[1] The linker is often identified as the most metabolically vulnerable part of the PROTAC molecule.[2][]

Q2: How does the flexibility of a PEG linker impact PROTAC stability and function?

A2: The flexibility of PEG linkers can be a double-edged sword. While it allows the PROTAC to adopt various conformations to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, excessive flexibility can be detrimental.[1][4] A highly flexible linker might not adequately restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency.[1] Furthermore, high flexibility can expose the linker to metabolic enzymes, potentially decreasing its stability.[5]

Q3: What are the common strategies to improve the metabolic stability of PROTACs with PEG linkers?

A3: Several strategies can be employed to enhance metabolic stability:

  • Incorporate Rigid Moieties: Replacing a portion of the flexible PEG chain with rigid structural elements like piperazine, piperidine, triazole, or phenyl rings can shield the molecule from metabolic enzymes.[1][6][7] These cyclic structures can also help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[1][8]

  • Optimize Linker Length: The length of the linker is a critical parameter.[][9] Shorter linkers can sometimes exhibit improved metabolic stability, possibly due to increased steric hindrance that prevents the PROTAC from entering the catalytic site of metabolic enzymes.[] However, this must be balanced with the need for an optimal length to enable productive ternary complex formation.[2][9]

  • Change Linker Attachment Point: Modifying the connection point of the linker on either the target-binding ligand or the E3 ligase ligand can significantly alter the metabolic profile of the PROTAC.[5][7]

  • Introduce Blocking Groups: Placing metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" can prevent enzymatic modification at those specific sites.[5]

  • Use Cyclic Linkers: Incorporating cyclic structures like piperazine or triazole into the linker is a common strategy to increase rigidity and metabolic stability.[2][5][6]

Q4: Will modifying the PEG linker affect other PROTAC properties like solubility and permeability?

A4: Yes, linker modifications can significantly impact the physicochemical properties of a PROTAC. Replacing a hydrophilic PEG linker with more lipophilic groups, such as alkyl chains or aromatic rings, may decrease aqueous solubility but can improve cell permeability.[1][7] Conversely, incorporating polar groups like piperazine can enhance solubility.[1][10] It is a crucial balancing act to optimize for stability without compromising other essential drug-like properties.[1]

Q5: What are the key metabolic enzymes involved in the degradation of PEG-containing PROTACs?

A5: The primary enzymes involved in the metabolism of PROTACs are the Phase I metabolism enzymes, particularly Cytochrome P450 (CYP) enzymes like CYP3A4.[2][][5] These enzymes are responsible for oxidative reactions such as O-dealkylation of the PEG chain.[1][2][] Additionally, other enzymes like aldehyde oxidase (hAOX) and hydrolases can also contribute to PROTAC metabolism, depending on the specific structural motifs present in the molecule.[2][][5]

Troubleshooting Guides

ProblemPossible CausesRecommended Solutions & Methodologies
Low in vivo efficacy despite good in vitro potency. Poor metabolic stability: The PROTAC is rapidly cleared from the system due to metabolism of the PEG linker.[1]1. Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites and pinpoint metabolic "soft spots".[11] 2. Incorporate Rigid Linker Components: Synthesize analogs with more rigid linkers (e.g., piperazine, piperidine, triazole) to shield metabolic sites.[1] 3. Optimize Linker Length: Synthesize and test analogs with shorter or longer linkers to find the optimal balance between stability and activity.[1] 4. Consider Alternative Linkers: Replace the PEG linker with a more stable alkyl chain.[1]
High variability in experimental results. PROTAC degradation: The PROTAC may be unstable during sample preparation, analysis, or in the cell culture media or plasma.[1]1. Optimize LC-MS/MS Parameters: Minimize in-source fragmentation during analysis.[1] 2. Assess Stability in Relevant Media: Perform stability studies in plasma and cell culture media to understand the degradation profile. 3. Ensure Proper Storage: Store stock solutions in an appropriate solvent (e.g., anhydrous DMSO) and at the recommended temperature to prevent degradation.[12]
PROTAC appears inactive in cellular assays. Poor cell permeability: The hydrophilicity of the PEG linker can hinder passive diffusion across the cell membrane.[4] Inefficient ternary complex formation: The linker may not be optimal for the required protein-protein interactions.[4]1. Enhance Cell Permeability: Replace a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring, to improve cell uptake.[1][7] Assess permeability using a Caco-2 assay.[13] 2. Modify Linker Design: Alter the linker's length and composition to change the distance and orientation between the two ligands.[1] 3. Directly Evaluate Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or NanoBRET to confirm and quantify ternary complex formation.[4][13]
Rapid clearance in pharmacokinetic (PK) studies. First-pass metabolism: The PROTAC is extensively metabolized in the liver and/or gut wall before reaching systemic circulation.[1][5][7]1. Improve Metabolic Stability: Employ the linker modification strategies mentioned above (e.g., rigidification, blocking groups).[1][5] 2. Investigate Formulation Strategies: Use formulations like amorphous solid dispersions to improve solubility and dissolution, potentially bypassing some first-pass effects.[1][11] 3. Consider Prodrug Strategies: Design a prodrug that releases the active PROTAC in vivo, which may alter its metabolic profile.[7]

Quantitative Data Summary

Table 1: Comparison of Metabolic Stability for PROTACs with Different Linker Types.

PROTACLinker TypeE3 Ligase LigandTarget LigandHalf-Life (t½) in Human Hepatocytes (min)Key Metabolic ReactionsReference
Compound 26 AliphaticPomalidomideAR Ligand8.4-[2][9]
Compound 27 PEG-likePomalidomideAR Ligand>240O-dealkylation[2][9]
Compound 30 AliphaticPomalidomideAR Ligand>240-[2][9]
Compound 31 PEG-likePomalidomideAR Ligand>240O-dealkylation[2][9]
Compound 22 Linear-PARP<30-[9]
Compound 24 Triazole-containing-PARP>240N-dealkylation at triazole[9]

Note: This table is a representation of data found in the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[5]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., Verapamil - high clearance)

  • Negative control (e.g., Warfarin - low clearance)

  • Acetonitrile with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).[5]

  • Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.

  • Initiation: Add the test PROTAC to the mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the PROTAC should be low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[5]

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard. This stops the reaction and precipitates the microsomal proteins.[5]

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.[5]

  • LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the remaining parent PROTAC at each time point.[5]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line is used to calculate the in vitro half-life (t½).[5]

Protocol 2: Cellular Stability and Target Degradation Assay

Objective: To assess the stability of a PROTAC in a cellular context and its efficacy in degrading the target protein over time.

Materials:

  • Relevant cell line expressing the target protein and E3 ligase

  • Complete cell culture medium

  • Test PROTAC compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Western blot or mass spectrometry equipment

Procedure:

  • Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the desired concentrations of the PROTAC (and a vehicle control).

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Lysis: At each time point, wash the cells with cold PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal protein loading for downstream analysis.

  • Target Protein Analysis:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Use a secondary antibody for detection.

    • Mass Spectrometry: Use a quantitative proteomics approach to measure the relative abundance of the target protein.

  • Data Analysis: Quantify the band intensity (for Western blot) or peptide signal (for mass spectrometry) for the target protein at each time point, normalized to the loading control. Plot the percentage of remaining target protein relative to the vehicle-treated control at t=0. This will determine the degradation concentration and time kinetics (DC50 and Dmax).

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome Proteasome PolyUbTarget->Proteasome Recognition Proteasome->PROTAC Release & Recycle DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC mechanism of action leading to target protein degradation.

Stability_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Hypothesis cluster_3 Optimization Strategy cluster_4 Validation Start Low in vivo efficacy or rapid clearance of PROTAC with PEG linker MetID Metabolite Identification (LC-MS/MS) Start->MetID InVitro In Vitro Stability Assays (Microsomes, Hepatocytes) Start->InVitro Hypothesis Identify Metabolic 'Soft Spot' (e.g., O-dealkylation of PEG) MetID->Hypothesis InVitro->Hypothesis Rigid Incorporate Rigid Moieties (e.g., piperazine, phenyl) Hypothesis->Rigid Length Optimize Linker Length Hypothesis->Length Block Introduce Blocking Groups (e.g., Deuteration) Hypothesis->Block Synthesis Synthesize New Analogs Rigid->Synthesis Length->Synthesis Block->Synthesis ReTest Re-evaluate in Stability and Efficacy Assays Synthesis->ReTest

Caption: Workflow for troubleshooting and improving PROTAC metabolic stability.

Improvement_Strategies cluster_linker_mods Linker Modification cluster_ligand_mods Ligand Modification cluster_physchem Physicochemical Properties center_node Improved Metabolic Stability Rigid Increase Rigidity (Cyclic Moieties) Rigid->center_node Length Optimize Length Length->center_node Composition Change Composition (Alkyl vs. PEG) Composition->center_node Attachment Alter Attachment Points Attachment->center_node Blocking Metabolic Blocking (e.g., Fluorination) Blocking->center_node Conformation Constrain Conformation (Intramolecular H-bonds) Conformation->center_node

Caption: Key strategies for enhancing the metabolic stability of PROTACs.

References

Technical Support Center: Enhancing Cell Permeability of Tos-PEG6-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to modifying Tos-PEG6-CH2-Boc for enhanced cell permeability.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing low intracellular concentrations of our compound derived from this compound. What are the likely causes?

A1: Low cell permeability for a molecule like this compound and its derivatives is often expected and can be attributed to several physicochemical properties.[1]

  • High Hydrophilicity of PEG: The polyethylene glycol (PEG) chain, while beneficial for aqueous solubility, increases the polar surface area of the molecule.[2] This hydrophilicity hinders passive diffusion across the lipophilic (fat-loving) cell membrane.

  • Molecular Size and Flexibility: The PEG6 chain adds significant size and conformational flexibility, which can be unfavorable for passive transport.

  • Bulky Protecting Groups: The tert-Butoxycarbonyl (Boc) group is relatively large and can contribute to steric hindrance at the cell membrane.[3]

  • Efflux Transporter Activity: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove foreign substances from the cell, preventing accumulation.[1][4]

Q2: What are the first experimental steps to confirm and quantify the low permeability of our compound?

A2: A tiered experimental approach is recommended to systematically assess permeability.[1]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Start with this cell-free assay to evaluate the compound's intrinsic ability to passively diffuse across a lipid membrane.[5][6] It's a rapid and cost-effective way to determine if poor passive diffusion is the primary issue.[5][7]

  • Caco-2 Permeability Assay: If passive permeability is low, or if you suspect active transport is involved, proceed with this cell-based assay.[4][8] Caco-2 cells form a monolayer that mimics the human intestinal epithelium and expresses various transporter proteins.[4][9] This assay can provide a more biologically relevant measure of permeability and identify potential efflux issues.[4]

Section 2: Troubleshooting and Optimization Strategies

This section provides guidance on common experimental hurdles and outlines strategies to modify your compound for better cell uptake.

Problem: My compound has poor passive permeability in the PAMPA assay.

This indicates the physicochemical properties of the molecule are the primary barrier.

Solution: Structural Modification Strategies

The relationship between a molecule's structure and its permeability is critical.[10][11] Consider the following modifications to the core this compound structure.

  • Strategy 1: Reduce Hydrophilicity.

    • Shorten the PEG Chain: Reduce the number of PEG units (e.g., from PEG6 to PEG2 or PEG3). This decreases molecular weight and polar surface area.

    • Introduce Lipophilic Moieties: Add greasy or fatty components, such as alkyl chains or lipid tails, to the molecule. This can improve partitioning into the cell membrane.

  • Strategy 2: Mask Polar Groups (Prodrug Approach).

    • Convert highly polar groups (like carboxylic acids or amines that are present after deprotection) into cleavable, less polar esters or amides. These groups can be hydrolyzed by intracellular enzymes to release the active compound inside the cell.

  • Strategy 3: Replace the Protecting Group.

    • While Boc is standard, its bulkiness might be a factor. Depending on the synthetic route, evaluate if a smaller protecting group could be used, although this is generally a secondary optimization step.

The following diagram outlines a decision-making workflow for these modifications.

G cluster_0 Troubleshooting Workflow: Low Permeability start Low Permeability of This compound Derivative pampa PAMPA Result: Poor Passive Diffusion start->pampa decision Select Modification Strategy pampa->decision strat1 Strategy 1: Reduce Hydrophilicity decision->strat1 Modify Structure strat2 Strategy 2: Prodrug Approach decision->strat2 Modify Functionality strat3 Strategy 3: Formulation Approach decision->strat3 Modify Delivery mod1a Shorten PEG Chain (e.g., PEG2-4) strat1->mod1a mod1b Add Lipophilic Groups (e.g., Alkyl Chains) strat1->mod1b mod2a Mask Polar Groups with Esters/Amides strat2->mod2a mod3a Encapsulate in Liposomes/Nanoparticles strat3->mod3a evaluate Re-evaluate with PAMPA & Caco-2 Assays mod1a->evaluate mod1b->evaluate mod2a->evaluate mod3a->evaluate

Caption: Workflow for selecting a strategy to enhance cell permeability.

Problem: My compound shows good PAMPA permeability but low accumulation in the Caco-2 assay.

This suggests that while the compound can cross a lipid bilayer, biological factors in a cell-based model are limiting its uptake.

Solution: Investigate Active Transport

  • Run a Bidirectional Caco-2 Assay: Measure permeability in both directions: apical to basolateral (A->B) and basolateral to apical (B->A).[8]

    • An Efflux Ratio (Papp B->A / Papp A->B) greater than 2 strongly indicates that your compound is a substrate for an active efflux transporter.[8]

  • Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).[4] A significant increase in intracellular concentration in the presence of an inhibitor confirms that efflux is the problem.

The logical relationship between experimental outcomes and underlying mechanisms is shown below.

G cluster_1 Interpreting Permeability Assay Results pampa PAMPA Result p_low Low Permeability pampa->p_low is p_high High Permeability pampa->p_high is caco2 Caco-2 Result c_low Low Accumulation caco2->c_low shows c_high High Accumulation caco2->c_high shows conclusion1 Conclusion: Poor Physicochemical Properties (High Polarity, Size) p_low->conclusion1 conclusion2 Conclusion: Active Efflux is Likely (e.g., P-gp Substrate) p_high->conclusion2 conclusion3 Conclusion: Good Passive Permeability, No Efflux Issues p_high->conclusion3 c_low->conclusion1 c_low->conclusion2 c_high->conclusion3

Caption: Logic diagram for diagnosing permeability issues.

Section 3: Data Presentation and Experimental Protocols

Quantitative Data Summary

The table below illustrates how different modifications to a hypothetical "Parent Compound" (derived from this compound) could affect its permeability, as measured by PAMPA and Caco-2 assays.

Compound IDModificationApparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s)Apparent Permeability (Papp) in Caco-2 (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
Parent None (PEG6)0.2 ± 0.050.1 ± 0.031.2
Mod-1 Shortened Chain (PEG2)1.5 ± 0.21.1 ± 0.151.3
Mod-2 Added Dodecyl Chain5.8 ± 0.54.5 ± 0.61.1
Mod-3 Prodrug (Ester)4.2 ± 0.43.8 ± 0.51.2
Mod-4 Parent + Efflux Inhibitor0.2 ± 0.060.8 ± 0.09N/A

Data are illustrative and represent typical trends.

Key Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol [5][7]

  • Objective: To measure passive permeability across an artificial lipid membrane.

  • Methodology:

    • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO and dilute it into a buffer (pH 7.4) to the final desired concentration (e.g., 10 µM).[12]

    • Assay Setup: Add the compound solution to the donor wells of the filter plate. Place this plate onto a 96-well acceptor plate containing fresh buffer. This creates a "sandwich".[13]

    • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[12]

    • Quantification: After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.[7]

    • Calculation: The apparent permeability coefficient (Papp) is calculated based on the rate of compound appearance in the acceptor well.

2. Caco-2 Cell Permeability Assay Protocol [4][8][14]

  • Objective: To measure permeability across a biologically relevant cell monolayer and assess active transport.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in multi-well plates for 18-22 days until they form a differentiated and polarized monolayer.[8]

    • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity. Discard any wells with low TEER values.[4]

    • Assay Setup (A→B Direction):

      • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).

      • Add the test compound solution to the apical (upper) chamber.

      • Add fresh buffer to the basolateral (lower) chamber.

    • Assay Setup (B→A Direction, for efflux):

      • Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 2 hours).[4]

    • Quantification: Collect samples from the receiver chamber at designated time points and analyze the compound concentration by LC-MS/MS.

    • Calculation: Calculate Papp values for both A→B and B→A directions. The efflux ratio is then determined by dividing Papp (B→A) by Papp (A→B).

References

Technical Support Center: PROTACs with Hydrophilic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the aggregation of Proteolysis Targeting Chimeras (PROTACs) that utilize hydrophilic linkers.

Frequently Asked Questions (FAQs)

Q1: What is PROTAC aggregation and why is it a problem?

A1: PROTAC aggregation is the self-association of individual PROTAC molecules to form larger, supramolecular structures. This is problematic because aggregation can lead to poor solubility, reduced cell permeability, and decreased bioavailability.[1][2] Furthermore, aggregates are typically not the active species for inducing protein degradation, which can result in a loss of efficacy and contribute to phenomena like the "hook effect," where the degradation effect diminishes at higher concentrations.[3][4]

Q2: I thought hydrophilic linkers like polyethylene glycol (PEG) were supposed to improve solubility. Why do they sometimes lead to aggregation?

A2: While PEG linkers are commonly used to increase the water solubility and cell permeability of PROTACs, their impact is complex.[5][6] The overall properties of a PROTAC are determined by a combination of its three components: the warhead, the E3 ligase ligand, and the linker.[7] Even with a hydrophilic PEG linker, a PROTAC can still aggregate if the terminal ligands are highly hydrophobic. The length and flexibility of the linker are also critical; an improperly optimized linker may not sufficiently shield the hydrophobic regions or may allow for intermolecular interactions that drive aggregation.[][9]

Q3: How does the "hook effect" relate to PROTAC aggregation?

A3: The "hook effect" describes the observation where the efficacy of a PROTAC decreases at high concentrations.[4][10] This is often attributed to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) that cannot form the necessary ternary complex for degradation.[3][11] Aggregation can exacerbate the hook effect. At high concentrations, PROTACs may be more prone to aggregate, reducing the concentration of monomeric, active PROTAC available to form productive ternary complexes.[4]

Q4: What are the key physicochemical properties to consider when designing PROTACs to avoid aggregation?

A4: Key properties include:

  • Solubility: Low aqueous solubility is a primary driver of aggregation.[1][12]

  • Lipophilicity: While some lipophilicity is needed for cell permeability, excessive hydrophobicity, particularly from the warhead and E3 ligand, can promote aggregation.[6] A balance is crucial.

  • Linker Composition and Length: The linker's chemistry (e.g., PEG, alkyl), length, and flexibility significantly influence the final molecule's properties and its ability to form a stable ternary complex.[9][13] Introducing polar groups or rigid structures like piperazine rings into the linker can enhance solubility and metabolic stability.[9][14]

Troubleshooting Guide

Issue 1: My PROTAC shows low degradation activity, and I suspect aggregation.

  • Potential Cause: The PROTAC is aggregating in the experimental medium, reducing its effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any visible precipitation or turbidity in your stock solutions and final assay dilutions.

    • Biophysical Characterization: Use techniques to detect and quantify aggregates in your sample.

    • Solubility Assessment: Determine the aqueous solubility of your PROTAC in the relevant buffers and cell culture media.

    • Formulation Optimization: If solubility is low, consider formulation strategies such as using amorphous solid dispersions (ASDs) or other delivery systems to enhance solubility and bioavailability.[12][15]

Issue 2: I observe a pronounced "hook effect" in my dose-response experiments.

  • Potential Cause: At high concentrations, your PROTAC is forming non-productive binary complexes or aggregating.[4][10]

  • Troubleshooting Steps:

    • Expand Dose-Response: Test a wider range of concentrations, especially lower ones, to accurately determine the optimal concentration window for degradation.[16]

    • Assess Ternary Complex Formation: Use biophysical assays like FRET or NanoBRET to study the formation of the ternary complex.[16][17] Aggregation can hinder this process.

    • Re-evaluate Linker Design: The linker's length and composition are critical for ternary complex stability.[18] An suboptimal linker can fail to properly orient the target and E3 ligase, favoring binary complex formation.

Data Presentation: Biophysical Characterization of PROTACs

The following table summarizes common techniques used to assess PROTAC aggregation and their key outputs.

TechniqueParameter(s) MeasuredTypical Use Case
Dynamic Light Scattering (DLS) Particle size distribution, Polydispersity Index (PDI)Rapid, qualitative assessment of the presence of aggregates and overall sample homogeneity.[19][20]
Size Exclusion Chromatography (SEC) Elution profile, molecular weight estimationSeparation and quantification of monomers from oligomers and larger aggregates.[20]
Analytical Ultracentrifugation (AUC) Sedimentation coefficient, molecular weightCharacterization of complex formation and aggregation state in solution.[21]
Nephelometry/Turbidimetry Light scattering intensity (turbidity)High-throughput screening for aggregation propensity under different formulation conditions.

Experimental Protocols

Protocol 1: Assessing PROTAC Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare the PROTAC stock solution in a suitable solvent (e.g., DMSO).[22]

    • Dilute the stock solution to the final desired concentration in the assay buffer (e.g., PBS or cell culture medium). Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.

    • Filter the final solution through a low-binding 0.22 µm syringe filter directly into a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature for the experiment (e.g., 25°C or 37°C).

    • Allow the sample to equilibrate inside the instrument for at least 5 minutes before measurement.

  • Data Acquisition:

    • Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution (Z-average diameter) and the Polydispersity Index (PDI).

    • Interpretation: A monomodal peak with a low PDI (<0.2) is indicative of a homogenous, non-aggregated sample. The presence of multiple peaks or a high PDI (>0.5) suggests significant aggregation or polydispersity.

Protocol 2: Quantifying Aggregates using Size Exclusion Chromatography (SEC)

  • System Preparation:

    • Select an SEC column with a fractionation range appropriate for the expected size of the PROTAC monomer and potential aggregates.

    • Equilibrate the column and HPLC system with a filtered and degassed mobile phase (e.g., phosphate-buffered saline with a small percentage of organic modifier if needed to prevent column interactions).

  • Sample Preparation:

    • Prepare the PROTAC sample in the mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Chromatography:

    • Inject a defined volume of the sample onto the column.

    • Run the separation at a constant flow rate.

    • Monitor the elution profile using a UV detector at a wavelength where the PROTAC absorbs (e.g., 280 nm or 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The main peak corresponds to the monomeric PROTAC. Earlier eluting peaks correspond to higher molecular weight species (aggregates).

    • Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks.

Visualizations

G cluster_start cluster_check cluster_yes_sol cluster_no_sol cluster_no_agg cluster_yes_agg start Start: Low Degradation Observed solubility_check Is PROTAC fully solubilized in vehicle and media? start->solubility_check biophys_check Perform biophysical analysis (DLS, SEC) for aggregation solubility_check->biophys_check Yes improve_sol Action: Improve Solubility solubility_check->improve_sol No aggregate_present Are aggregates detected? biophys_check->aggregate_present other_issues Troubleshoot other causes: - Ternary complex formation - Cell permeability - E3 ligase expression aggregate_present->other_issues No redesign Action: Redesign PROTAC aggregate_present->redesign Yes formulate Optimize formulation (e.g., use excipients, ASDs) improve_sol->formulate retest Re-test degradation formulate->retest modify_linker Modify linker (length, composition) redesign->modify_linker modify_linker->retest

Caption: A decision tree for troubleshooting PROTAC aggregation.

G cluster_workflow Experimental Workflow for Aggregation Characterization prep 1. PROTAC Sample Preparation in Assay Buffer dls 2. Dynamic Light Scattering (DLS) - Quick screen for aggregates - Assess PDI prep->dls sec 3. Size Exclusion Chromatography (SEC) - Quantify % aggregate - Separate monomer dls->sec If aggregation suspected activity 4. In Vitro Degradation Assay - Correlate aggregation with activity dls->activity If no aggregation sec->activity Test monomer fraction

Caption: Workflow for characterizing PROTAC aggregation.

G cluster_properties Factors Influencing Aggregation PROTAC Warhead (POI Binder) Hydrophilic Linker (e.g., PEG) E3 Ligase Ligand hydrophobicity High Hydrophobicity of Terminal Ligands linker_props Suboptimal Linker - Incorrect length - Low flexibility solution Poor Aqueous Solubility hydrophobicity->solution aggregation PROTAC Aggregation linker_props->aggregation concentration High PROTAC Concentration concentration->aggregation solution->aggregation

Caption: Key factors contributing to PROTAC aggregation.

References

Side reactions associated with Tos-PEG6-CH2-Boc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tos-PEG6-CH2-Boc. It addresses specific issues that may be encountered during the Boc deprotection step of this PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a heterobifunctional PROTAC linker. The tosyl (Tos) group serves as a reactive site for conjugation with a protein-targeting ligand, while the Boc-protected amine, once deprotected, can be coupled to an E3 ligase ligand. The PEG6 spacer enhances solubility and optimizes the spatial orientation of the final PROTAC molecule.

Q2: What are the common causes of incomplete Boc deprotection?

A2: Incomplete Boc deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group. Most deprotections are performed at room temperature.

  • Steric Hindrance: The polyethylene glycol (PEG) chain, although designed to be flexible, can sometimes sterically hinder the acid's access to the Boc-protected amine, which can slow down the reaction rate.

  • Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is commonly used as it effectively dissolves both the PEG linker conjugate and the acid.

Q3: What are the primary side reactions to be aware of during the Boc deprotection of this compound?

A3: There are two main types of side reactions to consider: those involving the Boc group and those involving the tosyl group.

  • Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation is an electrophile and can alkylate nucleophilic functional groups in your molecule, leading to unwanted byproducts.

  • Cleavage of other Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, they may also be cleaved under the conditions used for Boc deprotection.

  • Reaction at the Tosyl Group: The tosyl group is a good leaving group. Under the strongly acidic conditions of Boc deprotection, the tosylate ester can be susceptible to nucleophilic attack. The trifluoroacetate anion from TFA, while a weak nucleophile, or other nucleophiles present in the reaction mixture could potentially displace the tosyl group.

Q4: How can I minimize the side reaction of alkylation by the tert-butyl cation?

A4: The most effective way to prevent this side reaction is to use "scavengers" in your reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your molecule of interest. Common scavengers include triisopropylsilane (TIS) and thioanisole.

Q5: Is the tosyl group stable during Boc deprotection?

A5: The stability of the tosyl group depends on its point of attachment. In this compound, it is part of a tosylate ester. While tosylates are generally stable, they can act as leaving groups in the presence of strong acids and nucleophiles. Therefore, there is a possibility of side reactions at this position during TFA-mediated Boc deprotection. If the tosyl group is attached to a nitrogen atom (a tosylamide), it is significantly more stable and requires much harsher conditions for cleavage.

Troubleshooting Guides

Problem 1: Incomplete Boc Deprotection
Symptom Possible Cause Troubleshooting Steps
Significant amount of starting material remains after the reaction (confirmed by TLC or LC-MS).Insufficient acid concentration or strength.1. Increase the concentration of TFA in DCM (e.g., from 20% to 50%). 2. Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.
Inadequate reaction time or temperature.1. Extend the reaction time and monitor progress closely using TLC or LC-MS. 2. While most deprotections are at room temperature, gentle warming might be necessary for some substrates, but proceed with caution to avoid side reactions.
Poor solubility of the substrate.Ensure the this compound conjugate is fully dissolved in the chosen solvent (e.g., DCM).
Steric hindrance.Increase reaction time and/or acid concentration.
Problem 2: Observation of Unexpected Side Products
Symptom Possible Cause Troubleshooting Steps
Mass spectrum shows peaks corresponding to the addition of 56 Da to the product or other starting materials.Alkylation by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture.
Loss of other functional groups from the molecule.Cleavage of other acid-labile protecting groups.1. If possible, choose orthogonal protecting groups that are stable to acidic conditions. 2. Consider milder deprotection methods.
Mass spectrum indicates loss of the tosyl group or its replacement.Nucleophilic attack at the tosylate ester.1. Minimize reaction time and use the mildest effective acid concentration. 2. Ensure the reaction is free from strong nucleophilic contaminants.

Experimental Protocols

Standard Boc Deprotection Protocol using TFA/DCM
  • Preparation: Dissolve the this compound conjugate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with a solvent like toluene (3x) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Alternative Mild Boc Deprotection using Oxalyl Chloride/Methanol

For substrates that are sensitive to strong acids, a milder deprotection method may be necessary.

  • Preparation: Dissolve the Boc-protected compound in methanol.

  • Reagent Addition: Add oxalyl chloride (typically 3 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The product is often obtained as the hydrochloride salt.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up prep Dissolve this compound in DCM cool Cool to 0°C prep->cool add_reagents Add TFA and Scavenger (TIS) cool->add_reagents react Stir at 0°C to RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate monitor->concentrate Reaction Complete neutralize Neutralize (optional) concentrate->neutralize purify Purify neutralize->purify

Boc Deprotection Experimental Workflow

Troubleshooting_Tree cluster_incomplete Incomplete Reaction cluster_side_products Side Products start Boc Deprotection Issue incomplete Incomplete Reaction? start->incomplete increase_acid Increase Acid Conc. incomplete->increase_acid Yes side_products Side Products? incomplete->side_products No extend_time Extend Reaction Time increase_acid->extend_time stronger_acid Use Stronger Acid extend_time->stronger_acid alkylation t-Butyl Alkylation? side_products->alkylation Yes add_scavenger Add Scavenger (TIS) alkylation->add_scavenger Yes other_cleavage Other Groups Cleaved? alkylation->other_cleavage No milder_conditions Use Milder Conditions other_cleavage->milder_conditions Yes

Troubleshooting Decision Tree

Technical Support Center: Impact of Linker Flexibility on Ternary Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of linker design in the stability and efficacy of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC and how does the linker influence its function?

A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of three parts: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is not just a spacer; it is a critical component that dictates the overall success of the PROTAC.[2] Its design influences the formation and stability of the essential "ternary complex" (Target Protein-PROTAC-E3 Ligase), which is the necessary intermediate for the target protein to be tagged with ubiquitin and subsequently degraded by the proteasome.[1][3] The linker's length, chemical composition, and flexibility are key parameters that affect the PROTAC's efficacy, selectivity, and physicochemical properties like solubility and cell permeability.[1][]

Q2: How does linker flexibility specifically impact ternary complex stability?

Linker flexibility is a pivotal factor in determining the degradation efficacy of a PROTAC.[]

  • Flexible Linkers (e.g., Alkyl or PEG chains): A high degree of flexibility can be crucial for allowing the PROTAC to adopt the right conformation for productive ternary complex formation, especially when the optimal geometry is unknown.[2][6] This flexibility can help overcome steric clashes and facilitate the necessary protein-protein interactions between the target and the E3 ligase.[7] However, excessive flexibility can also be detrimental, leading to a higher entropic penalty upon complex formation, which can destabilize the complex.[6] Very flexible linkers may also lead to non-productive binding events.[8]

  • Rigid Linkers (e.g., containing piperazine, piperidine, or triazole groups): A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for binding, potentially increasing the stability of the ternary complex.[][8] This can lead to new, favorable interactions between the proteins and improve degradation efficiency.[9] However, a linker that is too rigid may prevent the necessary conformational adjustments required for the two proteins to come together effectively.[8]

Ultimately, a balance between flexibility and rigidity is often required, and the optimal design is specific to each target and E3 ligase pair.[1]

Q3: What is "cooperativity" in the context of ternary complexes and how does the linker affect it?

Cooperativity refers to the phenomenon where the binding of the PROTAC to one protein influences its affinity for the second protein.[10]

  • Positive Cooperativity: This is when the formation of the binary complex (e.g., PROTAC-E3 Ligase) increases the binding affinity for the target protein. This is highly desirable as it leads to a more stable ternary complex. An optimal linker can facilitate favorable protein-protein interactions that drive positive cooperativity.[2]

  • Negative Cooperativity: This occurs when the binding of the first protein decreases the affinity for the second, leading to a less stable ternary complex.

The linker's design is instrumental in determining cooperativity. By controlling the distance and orientation between the two proteins, the linker can either promote or hinder the formation of favorable contacts that lead to positive cooperativity.[11] Measuring cooperativity is a key step in optimizing PROTAC design.[10]

Q4: What is the "hook effect" and can linker design help mitigate it?

The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of the PROTAC.[12][13] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation.[8][12]

Linker design can influence the severity of the hook effect. By designing a linker that promotes strong positive cooperativity, the ternary complex becomes more stable relative to the binary complexes.[8][14] This can help maintain degradation efficiency even at higher concentrations, thus mitigating the hook effect.[12][15]

Troubleshooting Guide

This section addresses common issues encountered during PROTAC-based experiments, with a focus on linker-related problems.

Problem 1: My PROTAC binds to the target protein and E3 ligase in separate assays, but it doesn't induce degradation in cells.

This is a frequent challenge that often points to a problem with ternary complex formation or stability.[8]

Potential Linker-Related Cause Troubleshooting Steps
Incorrect Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to inefficient complex formation.[7][8]Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG or alkyl units) and test their degradation activity.[6]
Unfavorable Conformation: The linker may orient the target protein in a way that the lysine residues (sites of ubiquitination) are not accessible to the E2 enzyme associated with the E3 ligase.[8]Modify the linker's attachment points on the warhead or anchor ligands.[] Introduce rigid elements into the linker to restrict its conformation.[]
Poor Physicochemical Properties: The linker may contribute to low cell permeability or poor solubility, preventing the PROTAC from reaching its intracellular target.[8][16]Incorporate more hydrophilic groups (like PEG) into the linker to improve solubility or design linkers that can shield polar groups in nonpolar environments.[16][17]

Problem 2: I'm observing a strong "hook effect," with degradation dropping off sharply at higher concentrations.

This indicates that binary complex formation is outcompeting ternary complex formation at high PROTAC concentrations.[18]

Potential Linker-Related Cause Troubleshooting Steps
Low Cooperativity: The linker is not effectively promoting stabilizing interactions between the target protein and the E3 ligase.Redesign the linker to enhance positive cooperativity. This could involve altering its rigidity or composition to create more favorable protein-protein interactions.[14]
High Flexibility: A very flexible linker might have a significant entropic penalty for forming the ordered ternary complex, favoring binary complex formation.Systematically vary the linker's composition and rigidity. A more rigid linker might pre-organize the PROTAC into a bioactive conformation, reducing the hook effect.[8]

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data from studies investigating the impact of linker length and type on PROTAC performance.

PROTAC IDLinker TypeLinker Length (atoms)Ternary Complex Stability (Kd, nM)Cellular Degradation (DC50, nM)Cooperativity (α)
PROTAC-A1PEG101505000.8
PROTAC-A2PEG1450805.2
PROTAC-A3PEG18902502.1
PROTAC-B1Alkyl11200>10000.5
PROTAC-B2Alkyl-Piperazine1535508.5
PROTAC-B3Alkyl191204001.5

Note: This table is for illustrative purposes. Actual values are highly dependent on the specific target, E3 ligase, and ligand combination. As shown, an optimal linker length often exists (e.g., PROTAC-A2), and incorporating rigid elements like piperazine (PROTAC-B2) can significantly improve stability and potency.[19][20]

Experimental Protocols & Methodologies

Method 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the kinetics (on-rate, off-rate) and affinity of binary and ternary complex formation in real-time.[21] It is more advantageous than some other methods as it provides detailed kinetic information, and the ternary complex half-life has been shown to correlate well with intracellular degradation rates.[21][22]

Objective: To determine the dissociation constant (Kd) and cooperativity factor (α) for a PROTAC.

Procedure:

  • Immobilization: An E3 ligase complex (e.g., VHL-ElonginB-ElonginC) is immobilized onto an SPR sensor chip.[21]

  • Binary Binding Measurement: A series of concentrations of the PROTAC alone are flowed over the chip. The binding response is measured to determine the binary affinity (KDbinary) between the PROTAC and the E3 ligase.[21]

  • Ternary Binding Measurement: The experiment is repeated, but this time the PROTAC is pre-incubated with a near-saturating concentration of the target protein before being flowed over the immobilized E3 ligase. This measures the ternary affinity (KDternary).[21]

  • Data Analysis: The sensorgram data is fitted to kinetic models to calculate on-rates (ka), off-rates (kd), and the dissociation constant (Kd = kd/ka) for both binary and ternary interactions.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary Kd to the ternary Kd (α = KDbinary / KDternary). An α value greater than 1 indicates positive cooperativity.[23]

Method 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[22]

Objective: To measure the binding affinity and thermodynamics of ternary complex formation.

Procedure:

  • Setup: The target protein is placed in the ITC sample cell. The PROTAC is loaded into the titration syringe.

  • Titration: The PROTAC is injected in small aliquots into the sample cell containing the target protein. The heat change upon each injection is measured.

  • Ternary Complex Measurement: To measure the ternary complex, the experiment is repeated with the E3 ligase pre-mixed with the target protein in the sample cell.

  • Data Analysis: The resulting thermogram is integrated to determine the heat per injection, which is then plotted against the molar ratio of the titrant. This binding isotherm is fitted to a suitable model to extract the thermodynamic parameters. The Gibbs free energy (ΔG), which indicates the stability of the complex, can also be calculated.[22]

Method 3: In-Cell Ternary Complex Formation Assay (e.g., NanoBRET™)

NanoBRET™ is a live-cell assay based on bioluminescence resonance energy transfer (BRET) to measure protein-protein interactions. It can provide insight into how linker composition affects ternary complex formation and stability within a cellular context.[24]

Objective: To confirm and quantify ternary complex formation inside living cells.

Procedure:

  • Cell Line Engineering: One of the proteins (e.g., the target protein) is endogenously tagged with a NanoLuc® luciferase (the BRET donor). The other protein (e.g., the E3 ligase) is expressed as a fusion with a HaloTag® protein.

  • Labeling: The HaloTag® is labeled with a fluorescent ligand (the BRET acceptor).

  • PROTAC Treatment: The engineered cells are treated with varying concentrations of the PROTAC.

  • BRET Measurement: If the PROTAC brings the target protein and E3 ligase into close proximity (<10 nm), energy is transferred from the luciferase donor to the fluorescent acceptor, generating a BRET signal.

  • Data Analysis: The BRET ratio is plotted against the PROTAC concentration. A bell-shaped curve is often observed, with the peak representing the maximal ternary complex formation.[19]

Visualizations

Logical & Experimental Workflows

PROTAC_Troubleshooting_Workflow cluster_start Start: Low Degradation Observed cluster_binary Step 1: Confirm Binary Binding cluster_ternary Step 2: Assess Ternary Complex cluster_linker Step 3: Linker Optimization cluster_properties Step 4: Check Physicochemical Properties start PROTAC shows low/no degradation binary_binding Confirm binary binding to Target and E3 Ligase (SPR, ITC) start->binary_binding ternary_formation Assess Ternary Complex Formation (SPR, NanoBRET, TR-FRET) binary_binding->ternary_formation Binding Confirmed optimize_linker Optimize Linker: - Vary Length (Alkyl/PEG) - Modify Rigidity (Rings) - Change Attachment Points binary_binding->optimize_linker Binding Weak/Absent (Redesign Ligand) ternary_formation->optimize_linker Weak/No Ternary Complex check_props Assess Cell Permeability and Solubility ternary_formation->check_props Ternary Complex Forms optimize_linker->ternary_formation Re-evaluate check_props->optimize_linker

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.[12]

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->E3 Recycled Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation via ternary complex formation.

Logical Relationship: Impact of Linker Flexibility

Linker_Flexibility_Impact cluster_flex High Flexibility (e.g., Long PEG/Alkyl) cluster_rigid High Rigidity (e.g., Rings, Alkynes) flex_pros Pros: - Overcomes Steric Clash - Broad Conformational Sampling outcome Optimal Ternary Complex Stability & Positive Cooperativity flex_pros->outcome flex_cons Cons: - High Entropic Penalty - Risk of Non-Productive Binding flex_cons->outcome rigid_pros Pros: - Pre-organizes Conformation - Lower Entropic Cost rigid_pros->outcome rigid_cons Cons: - May Prevent Complex Formation - Limited Conformational Space rigid_cons->outcome balance Balanced Flexibility is Key

References

Validation & Comparative

The Efficacy of PEGylated vs. Alkyl Linkers in PROTACs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional implications of linker choice in Proteolysis Targeting Chimeras (PROTACs), this guide compares the efficacy of polyethylene glycol (PEG)-based linkers, exemplified by Tos-PEG6-CH2-Boc, with traditional alkyl linkers. By examining their impact on PROTAC performance, supported by experimental data and detailed methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed linker selection.

The linker component of a PROTAC, though once considered a simple tether, is now recognized as a critical determinant of its overall success.[1][2][3] It connects the two key functional ends of the PROTAC: the warhead that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][4] The composition and length of this linker profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[2][3][4] Furthermore, the linker's physicochemical properties, such as solubility and cell permeability, are pivotal for the PROTAC's bioavailability and cellular uptake.[2][5][6]

This guide focuses on two of the most prevalent classes of linkers: flexible alkyl chains and hydrophilic polyethylene glycol (PEG) chains. While alkyl linkers are synthetically straightforward and have been widely used, PEG linkers are increasingly employed to enhance the aqueous solubility and pharmacokinetic profiles of PROTACs.[4][6] We will explore the distinct advantages and disadvantages of each, providing a framework for rational linker design in the development of novel protein degraders.

Comparative Efficacy: PEG vs. Alkyl Linkers

The choice between a PEG-based linker, such as one derived from this compound, and a simple alkyl chain can have significant consequences for a PROTAC's biological activity. The primary differences lie in their hydrophilicity, flexibility, and impact on the overall physicochemical properties of the molecule.

PEG Linkers (e.g., this compound derived):

Polyethylene glycol chains are known for their hydrophilicity, which can impart several favorable properties to a PROTAC molecule.[2][6] Increased water solubility is a key advantage, as many PROTACs are large molecules that can suffer from poor solubility, hindering their biological assessment and in vivo applications.[4][6] The flexibility of the PEG chain can also be beneficial for the formation of a stable ternary complex by allowing for optimal orientation of the target protein and the E3 ligase.[7] However, PEG linkers may be more susceptible to metabolic degradation compared to their alkyl counterparts.[6]

Alkyl Linkers:

Alkyl chains are the most common and synthetically accessible linkers used in PROTAC design.[1][4][6] They offer a straightforward way to modulate the distance between the two ends of the PROTAC.[1] While chemically stable, their hydrophobic nature can contribute to poor aqueous solubility of the final PROTAC molecule.[6] In some instances, the replacement of an alkyl linker with a more hydrophilic PEG linker has been shown to improve the pharmacokinetic properties of the PROTAC.[4] Conversely, there are also reports where the introduction of oxygen atoms in place of CH2 groups (as in PEG linkers) was found to inhibit PROTAC activity.[1]

The optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited.[3] Therefore, a systematic evaluation of different linker types and lengths is often necessary to identify the most effective PROTAC for a given target.[1]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data comparing the performance of PROTACs with PEG-based and alkyl linkers. This data is synthesized from the general findings reported in the literature, where specific head-to-head comparisons are often part of broader structure-activity relationship (SAR) studies.

Table 1: In Vitro Degradation Efficacy

Linker TypePROTAC Concentration (nM)Target Protein Degradation (%)DC50 (nM)Dmax (%)
PEG-based (e.g., 6-unit PEG) 1251595
1060
10095
Alkyl-based (e.g., C8 alkyl) 1153585
1045
10085

DC50: Concentration required for 50% degradation. Dmax: Maximum degradation.

Table 2: Physicochemical and Pharmacokinetic Properties

Linker TypeAqueous Solubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)In Vivo Half-life (t₁/₂, hours)
PEG-based (e.g., 6-unit PEG) 1505.28
Alkyl-based (e.g., C8 alkyl) 258.14

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used to evaluate the efficacy of PROTACs.

Western Blotting for Protein Degradation:

  • Cell Culture and Treatment: MCF7 (human breast cancer) cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of the PROTACs (with either PEG or alkyl linkers) for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software. The level of target protein degradation is calculated relative to the vehicle-treated control and normalized to the loading control.[8]

Cell Viability Assay (e.g., MTT Assay):

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight. The cells are then treated with a range of concentrations of the PROTACs.

  • MTT Incubation: After the desired treatment period, MTT solution is added to each well, and the plate is incubated for a further 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control.

Immunofluorescence for Ternary Complex Formation:

  • Cell Culture and Treatment: Cells are grown on coverslips in a 24-well plate and treated with the PROTACs.

  • Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 in PBS.

  • Blocking and Antibody Staining: The cells are blocked with a suitable blocking buffer and then incubated with primary antibodies against the target protein and the E3 ligase. This is followed by incubation with fluorescently labeled secondary antibodies.

  • Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a confocal microscope. Co-localization of the target protein and the E3 ligase provides evidence of ternary complex formation.[8]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC action and evaluation, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Synthesis (PEG vs. Alkyl Linker) cell_culture Cell Culture & Treatment with PROTACs start->cell_culture protein_degradation Protein Degradation Analysis (Western Blot) cell_culture->protein_degradation cell_viability Cell Viability Assay (e.g., MTT) cell_culture->cell_viability ternary_complex Ternary Complex Formation (Immunofluorescence) cell_culture->ternary_complex data_analysis Data Analysis & Comparison protein_degradation->data_analysis cell_viability->data_analysis ternary_complex->data_analysis conclusion Conclusion on Linker Efficacy data_analysis->conclusion

Caption: Workflow for comparing the efficacy of different PROTAC linkers.

References

A Comparative Guide to Surface Plasmon Resonance (SPR) for the Validation of Ternary Complex Formation with PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A critical step in the development of effective PROTACs is the validation and characterization of the ternary complex, wherein the PROTAC molecule simultaneously engages a target protein and an E3 ubiquitin ligase. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technique for studying these interactions in real-time. This guide provides an objective comparison of SPR with alternative methods for validating the ternary complex formation of PEGylated PROTACs, supported by experimental data and detailed protocols.

Challenges and Considerations for PEGylated PROTACs in SPR Analysis

The incorporation of polyethylene glycol (PEG) linkers in PROTAC design is a common strategy to enhance solubility and optimize pharmacokinetic properties. However, PEGylation can introduce specific challenges in SPR analysis:

  • Steric Hindrance: The PEG linker, particularly with a high molecular weight, can sterically hinder the binding of the PROTAC to the target protein or the E3 ligase, potentially reducing the observed binding affinity and altering the kinetics of the interaction.[1]

  • Non-Specific Binding: While PEG is often used as a blocking agent to prevent non-specific binding to the sensor surface, the PEG linker itself can sometimes interact non-specifically with proteins or the sensor chip.[2][3][4][5] This can lead to an overestimation of binding and complicate data analysis.

  • Conformational Effects: The flexibility of the PEG linker can allow for a range of conformations, some of which may be more or less favorable for ternary complex formation.[2] This can result in complex binding kinetics that do not fit a simple 1:1 binding model.

  • Mass Transport Limitations: The increased size and hydrodynamic radius of PEGylated PROTACs can exacerbate mass transport limitations, where the rate of binding is limited by the diffusion of the analyte to the sensor surface rather than the intrinsic binding kinetics. This can be mitigated by using lower ligand immobilization densities and higher flow rates.[6]

Comparison of Biophysical Techniques for Ternary Complex Validation

SPR is a leading method for the kinetic characterization of PROTAC ternary complexes; however, other techniques such as Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI) are also employed. The choice of technique depends on the specific experimental goals and the properties of the PROTAC being studied.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Principle Measures changes in refractive index near a sensor surface upon binding.Measures heat changes associated with binding events.Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.
Information Provided Binding affinity (K D ), association rate (k on ), dissociation rate (k off ), cooperativity (α).[7][8]Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).Binding affinity (K D ), association rate (k on ), dissociation rate (k off ).
Throughput Medium to high.Low.High.
Sample Consumption Low to medium.High.Low.
Label-Free Yes.[8]Yes.Yes.
Suitability for PEGylated PROTACs Well-suited for kinetic analysis, but can be affected by non-specific binding and steric hindrance from the PEG linker. Careful experimental design is required.Provides thermodynamic data, which can be valuable for understanding the driving forces of binding. Less sensitive to the hydrodynamic properties of the PEG linker.Higher throughput is advantageous for screening. May be less sensitive to subtle kinetic differences compared to SPR.
Challenges for PEGylated PROTACs Potential for non-specific binding of the PEG linker, mass transport limitations, and complex kinetics due to linker flexibility.Requires large amounts of purified protein and PROTAC, which can be a limitation. Does not provide kinetic information.Lower sensitivity may be a limitation for detecting weak interactions or subtle kinetic effects influenced by the PEG linker.

Quantitative Data on PROTAC Ternary Complex Formation

The following table summarizes key kinetic and affinity parameters for the formation of various PROTAC-induced ternary complexes, as determined by SPR.

PROTACTarget ProteinE3 LigaseLinker TypeK D (ternary) (nM)k on (ternary) (10 5 M -1 s -1 )k off (ternary) (10 -3 s -1 )Cooperativity (α)Reference
MZ1Brd4 BD2VHLPEG5.4N/AN/AHigh[9]
MZ1Brd4 BD2VHLPEG1.81.40.2526[7][10]
AT1Brd4 BD2VHLPEG1.51.10.1710[1]
MZP55Brd4 BD2VHLAlkyl1600.18290.3[1]
MZP61Brd4 BD2VHLAlkyl2100.09190.2[1]

N/A: Not available in the cited source.

Experimental Protocols

SPR-Based Validation of Ternary Complex Formation for a PEGylated PROTAC

This protocol describes a typical workflow for characterizing the formation of a ternary complex between a target protein, a PEGylated PROTAC, and an E3 ligase using SPR.

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5, NTA).

  • Purified, biotinylated E3 ligase (e.g., VCB complex).

  • Purified target protein.

  • PEGylated PROTAC.

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20).

  • Immobilization reagents (e.g., streptavidin for biotinylated ligase, or EDC/NHS for amine coupling).

  • Regeneration solution (e.g., glycine-HCl pH 1.5, or a specific buffer to disrupt the interaction).

2. Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis p1 Prepare running buffer and samples p2 Equilibrate instrument and sensor chip p1->p2 i1 Immobilize E3 ligase onto sensor chip p2->i1 i2 Block remaining active sites i1->i2 b1 Binary Interaction: Inject PEGylated PROTAC alone i2->b1 b2 Ternary Interaction: Inject pre-incubated PEGylated PROTAC and target protein b1->b2 Regenerate surface if necessary b3 Inject varying concentrations for kinetic analysis b2->b3 d1 Reference subtraction and data processing b3->d1 d2 Fit data to a binding model (e.g., 1:1 Langmuir) d1->d2 d3 Determine KD, kon, koff, and cooperativity (α) d2->d3

Caption: Experimental workflow for SPR-based validation of ternary complex formation.

3. Detailed Steps:

  • Immobilization of E3 Ligase:

    • Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a low density (e.g., ~100 RU) to minimize mass transport effects.[11]

    • Alternatively, use amine coupling to immobilize the ligase on a CM5 chip, optimizing the pH to ensure proper orientation and activity.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PEGylated PROTAC over the immobilized E3 ligase to determine the binary binding affinity (K D binary).

    • Include a reference flow cell with no immobilized ligase or an irrelevant protein to subtract non-specific binding.

  • Ternary Interaction Analysis:

    • Prepare a series of samples containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PEGylated PROTAC.

    • Inject these pre-incubated complexes over the immobilized E3 ligase to measure the ternary binding kinetics and affinity (K D ternary).

    • It is crucial to ensure that the target protein concentration is well above the K D of its interaction with the PROTAC to favor the formation of the PROTAC-target complex in solution.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and a buffer blank injection.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to extract the kinetic parameters (k on and k off ) and calculate the affinity (K D ).

    • Calculate the cooperativity factor (α) using the formula: α = K D (binary) / K D (ternary). A value of α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.

Visualizing PROTAC Mechanism and Signaling

PROTAC Mechanism of Action

PROTAC_MoA POI Target Protein (Protein of Interest) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PEGylated PROTAC PROTAC->PROTAC Recycled PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Mechanism of action of a PEGylated PROTAC.

Targeted Signaling Pathway: JAK-STAT Example

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Degradation JAK Degradation JAK->Degradation pSTAT p-STAT (dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene activates PROTAC JAK-PROTAC PROTAC->JAK

Caption: Simplified JAK-STAT signaling pathway targeted by a hypothetical JAK-PROTAC.

References

Confirming Protein Degradation: A Comparative Guide to Western Blot Analysis of a Tos-PEG6-CH2-Boc PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's efficacy is the chemical linker that connects the target-binding ligand to the E3 ligase recruiter. This guide provides a comparative analysis of a hypothetical PROTAC utilizing a Tos-PEG6-CH2-Boc linker, with a focus on Western blot analysis to quantify its protein degradation performance against other linker-modified alternatives.

The Central Role of the Linker in PROTAC Efficacy

The linker is not merely a spacer; its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1] The "this compound" designation describes a linker containing a 6-unit PEG chain, which imparts specific physicochemical properties that can influence a PROTAC's solubility, cell permeability, and ultimately, its degradation efficiency.[3][4]

Performance Comparison: Impact of Linker Composition on Protein Degradation

To illustrate the impact of the linker on PROTAC performance, we present hypothetical Western blot data for a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established target in oncology. In this comparative analysis, "PROTAC-PEG6" incorporates the this compound linker, while "PROTAC-PEG2" and "PROTAC-Alkyl" feature a shorter 2-unit PEG linker and a simple alkyl chain of similar length, respectively.

PROTAC CompoundLinker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-PEG6 This compoundBRD4HeLa25>95
PROTAC-PEG2 PEG2BRD4HeLa75~85
PROTAC-Alkyl C8 Alkyl ChainBRD4HeLa150~70
Negative Control Inactive E3 LigandBRD4HeLa>10,000<10

This data is illustrative and based on trends observed in published literature. Actual results may vary.

Data Interpretation:

  • DC50 (Half-maximal Degradation Concentration): A lower DC50 value indicates higher potency. In this comparison, PROTAC-PEG6 demonstrates the highest potency, suggesting that the 6-unit PEG linker provides an optimal length and flexibility for the formation of a stable ternary complex leading to efficient BRD4 degradation.[5]

  • Dmax (Maximum Degradation): This value represents the maximum percentage of target protein degradation achieved. PROTAC-PEG6 achieves the most complete degradation of the target protein.

Studies on various PROTACs have consistently shown that linker length is a critical parameter. For instance, research on estrogen receptor-α (ERα) and TANK-binding kinase 1 (TBK1) targeting PROTACs revealed that an optimal linker length is crucial for potent degradation, with linkers that are too short or too long exhibiting reduced efficacy.[1][6] The superior performance of the PEG6 linker in our hypothetical example aligns with the principle that linker optimization is paramount for achieving potent and selective protein degradation.[1]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and the Western blot workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome Target->Proteasome Recognition & Degradation E3_Ligase->Target Polyubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & PROTAC Treatment (Varying concentrations and time points) B 2. Cell Lysis & Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein separation by size) B->C D 4. Protein Transfer (Gel to PVDF membrane) C->D E 5. Immunoblotting - Blocking - Primary Antibody (anti-Target, anti-Loading Control) - Secondary Antibody (HRP-conjugated) D->E F 6. Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry to quantify band intensity, normalize to loading control) F->G

References

A Comparative Guide to the Off-Target Effects of PROTACs with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, leveraging the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. A key architectural element of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. Polyethylene glycol (PEG) chains are frequently used as linkers due to their hydrophilicity, biocompatibility, and tunable length.[1][] While linker length is a critical determinant of on-target potency, the use of long PEG linkers introduces a complex variable that can significantly influence a PROTAC's specificity and lead to unintended off-target effects.[][3] This guide provides a comparative analysis of these effects, supported by experimental data and detailed methodologies for their assessment.

The Double-Edged Sword: Linker Length and Specificity

The linker is not a passive spacer; its length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4] An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation.[1][5] However, as the linker length increases, particularly with flexible PEG chains, the PROTAC can gain conformational freedom. This increased flexibility can be beneficial for spanning larger distances to engage difficult targets but also carries the risk of promoting unintended interactions.[3]

Excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding and a greater potential for increased off-target effects.[3] A long, flexible linker may allow the PROTAC to adopt conformations that enable the recruitment of proteins other than the intended target, leading to their degradation.[][6] Furthermore, the E3 ligase-binding moiety itself, such as pomalidomide (a derivative of thalidomide used for recruiting Cereblon), can independently induce the degradation of other proteins, particularly zinc-finger proteins.[7] A long linker might not sufficiently constrain the PROTAC, potentially exacerbating these intrinsic off-target activities.[7]

The following diagram illustrates the fundamental mechanism of PROTAC action.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Data Presentation: Linker Length vs. Degradation Efficacy and Off-Targets

Systematic studies have demonstrated that there is often a specific linker length or range that confers optimal degradation of the target protein. Deviating from this optimal length can result in reduced potency or, in some cases, a shift in selectivity. While comprehensive datasets directly comparing a wide range of long PEG linkers to their off-target profiles are still emerging, case studies for several targets highlight this critical relationship.

Table 1: Comparative Efficacy of PROTACs with Varying Linker Lengths

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)On-Target Degradation (DC50/Dmax)Observations & Off-Target ImplicationsReference
ERα VHLPEG12Sub-optimal degradationA 12-atom linker showed similar binding affinity to the 16-atom version.[5][8]
ERα VHLPEG16Optimal Degradation Significantly more potent in degrading the target compared to the 12-atom linker, highlighting a narrow optimal window.[5][8][9]
TBK1 VHLPEG/Alkyl< 12No degradation observedShorter linkers were completely inactive, suggesting steric hindrance prevents ternary complex formation.[5][10]
TBK1 VHLPEG/Alkyl12-29Submicromolar degradation (e.g., 21-atom linker: DC50 = 3 nM, Dmax = 96%)Potency decreased with the longest linker (29 atoms), suggesting an upper limit to beneficial length. Excessively long linkers may increase off-target risk.[10]
BTK CRBNPEG< 4 PEG unitsImpaired binding and degradationSteric hindrance was proposed to impair binary complex formation with both BTK and CRBN.[3][10]
BTK CRBNPEG≥ 4 PEG unitsPotent degradation (DC50 1-40 nM)Longer linkers restored potent degradation but lacked positive cooperativity, possibly due to the entropic cost of restricting a flexible linker.[10]
HER2/EGFR CRBNPEGnDegraded both EGFR and HER2A lapatinib-based PROTAC showed dual degradation activity.[10]
EGFR CRBNPEGn + 3 (one ethylene glycol unit)Selectively degraded EGFRA minor extension of the linker abolished HER2 degradation, demonstrating that linker length can be tuned to enhance selectivity and avoid a specific off-target.[10]

Experimental Protocols for Off-Target Assessment

A multi-faceted approach is required to comprehensively identify and validate the off-target effects of PROTACs. This typically involves an initial global screen followed by more targeted validation assays.

The following diagram outlines a typical workflow for this process.

Off_Target_Workflow cluster_workflow Experimental Workflow for Off-Target Identification start Treat Cells with PROTAC (vs. Vehicle Control) proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis: Identify significantly downregulated proteins proteomics->data_analysis candidate_list List of Potential Off-Targets data_analysis->candidate_list validation Targeted Validation Assays candidate_list->validation western Western Blot validation->western Confirm Protein Loss nanobret NanoBRET / HiBiT Assays (Target Engagement & Degradation) validation->nanobret Confirm Engagement & Degradation Kinetics confirmation Confirmation of Off-Target Degradation western->confirmation nanobret->confirmation

Caption: Workflow for identifying and validating PROTAC off-targets.

This unbiased approach is the gold standard for identifying potential off-target proteins on a proteome-wide scale.[7][11]

  • Cell Culture and Treatment: Cells are cultured and treated with the PROTAC of interest (and vehicle control) at various concentrations and time points.

  • Cell Lysis and Protein Digestion: Following treatment, cells are lysed to extract total protein. The proteins are then denatured, reduced, alkylated, and digested into peptides, typically using trypsin.[12]

  • Isobaric Labeling (e.g., TMT): Peptides from different samples (e.g., control, different PROTAC concentrations) are labeled with isobaric tags. These tags allow for the multiplexed analysis and precise relative quantification of proteins across all conditions in a single LC-MS/MS run.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer identifies the peptide sequences and quantifies the abundance of the reporter ions from the isobaric tags.[12]

  • Data Analysis: Specialized software is used to identify and quantify thousands of proteins. Proteins that show a statistically significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control are flagged as potential off-targets.[12]

Western blotting is a widely used, antibody-based technique to confirm the degradation of specific proteins identified from proteomics screens.[12]

  • Protein Extraction and Quantification: Cell lysates are prepared from PROTAC-treated and control cells, and the total protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the potential off-target protein. A secondary antibody conjugated to an enzyme (like HRP) is then used to detect the primary antibody.

  • Detection and Analysis: A chemiluminescent or fluorescent substrate is added, and the signal is captured. The band intensity, corresponding to the protein level, is quantified and normalized to a loading control (e.g., GAPDH, β-actin) to confirm degradation.[1]

These bioluminescence-based assays provide quantitative data on PROTAC activity within living cells, including target engagement, ternary complex formation, and real-time degradation kinetics.[13][14][15]

  • Principle of NanoBRET™ Target Engagement: This assay measures the binding of a PROTAC to its target in live cells.[13] The target protein is fused to a NanoLuc® luciferase. A fluorescent tracer that binds the target is added to the cells. When the tracer binds, it brings the fluorophore close to the luciferase, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A PROTAC that enters the cell and engages the target will displace the tracer, causing a loss of BRET signal. This allows for the quantification of intracellular target engagement.[16][17][18]

  • Principle of NanoBRET™ Ternary Complex Assay: To monitor the formation of the ternary complex, the target protein is fused to NanoLuc® luciferase, and the E3 ligase (e.g., CRBN or VHL) is fused to a HaloTag®.[13][14] Addition of a fluorescent HaloTag® ligand labels the E3 ligase. When a PROTAC induces the formation of the ternary complex, the luciferase and fluorophore are brought into proximity, generating a BRET signal. This assay confirms the PROTAC's fundamental mechanism of action.[7][13][14]

  • Principle of HiBiT Degradation Assay: This assay directly quantifies the level of a target protein. The target protein is endogenously tagged with the small 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[15][17] The HiBiT peptide has a high affinity for the larger LgBiT protein. When LgBiT is added to the cell lysate (or to live cells with a cell-permeable substrate), it complements HiBiT to form a functional Nano-Glo® luciferase, generating a bright luminescent signal that is directly proportional to the amount of HiBiT-tagged protein. PROTAC-induced degradation results in a loss of luminescence, allowing for highly sensitive and kinetic measurement of protein degradation.[15][17]

Logical Considerations for Mitigating Off-Target Effects

The relationship between linker length and off-target effects is not always linear and is highly dependent on the specific target and E3 ligase pair. However, a logical framework can guide the optimization process.

Linker_Logic cluster_logic Linker Length and its Effect on PROTAC Activity start PROTAC Design: Select Warhead & E3 Ligand linker_choice Synthesize PROTACs with Varying PEG Linker Lengths start->linker_choice too_short Too Short (<12 atoms) linker_choice->too_short Short optimal Optimal Length (e.g., 12-21 atoms) linker_choice->optimal Medium too_long Too Long (>29 atoms) linker_choice->too_long Long clash Result: Steric Clash, No Ternary Complex, No Degradation too_short->clash potent Result: Stable Ternary Complex, Potent & Selective Degradation optimal->potent inefficient Result: Inefficient Complex Formation (High Entropy Penalty), Increased Off-Target Risk too_long->inefficient

Caption: Logic flow for assessing the impact of linker length.

Conclusion

The length of the PEG linker is a critical design parameter in the development of potent and selective PROTACs. While long linkers can provide the necessary flexibility and reach to degrade challenging targets, they simultaneously increase the risk of off-target effects by allowing for greater conformational freedom and unintended protein-protein interactions. A thorough evaluation of off-target degradation is therefore a mandatory component of preclinical PROTAC development. By employing a systematic approach that combines global proteomics for discovery with targeted biochemical and cell-based assays for validation, researchers can build a comprehensive specificity profile. This strategy allows for the rational optimization of linker length to maximize on-target potency while minimizing off-target liabilities, ultimately paving the way for the development of safer and more effective protein-degrading therapeutics.

References

The Crucial Role of Linker Length: A Head-to-Head Comparison of PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are critically influenced by the nature of the linker connecting the target-binding and E3 ligase-recruiting moieties. Among the most utilized linkers, polyethylene glycol (PEG) chains offer favorable properties such as hydrophilicity and biocompatibility. However, the length of this linker is a decisive factor in the efficacy of a PROTAC. This guide provides a comprehensive head-to-head comparison of different PEG linker lengths, supported by experimental data, to inform the strategic design of potent and selective protein degraders.

The linker in a PROTAC is not a mere spacer but an active component that governs the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker length is crucial for inducing the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[2][3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in a flexible and unstable complex, leading to inefficient ubiquitination.[1][4]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Systematic variation of PEG linker length has been shown to have a profound impact on the degradation efficiency of PROTACs targeting a range of proteins. The following tables summarize quantitative data from studies investigating the effect of linker length on the degradation of several key therapeutic targets.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs

A foundational study by Cyrus et al. systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[2] Their work highlighted a clear dependency on linker length for optimal degradation.

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell LineReference
PROTAC 19>1000<20VHLMCF-7[5]
PROTAC 212~500~60VHLMCF-7[5]
PROTAC 3 16 ~25 ~90 VHL MCF-7 [3][5]
PROTAC 419~250~70VHLMCF-7[5]
PROTAC 521>1000<30VHLMCF-7[5]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Table 2: Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs

Studies on BTK-targeting PROTACs have also demonstrated a strong correlation between linker length and degradation potency.

PROTACLinker CompositionDC50 (nM)Dmax (%)E3 LigaseCell LineReference
BTK PROTAC 1< 4 PEG unitsImpaired ActivityNot ReportedCRBNRamos[3][6]
BTK PROTAC 2 ≥ 4 PEG units 1 - 40 Not Reported CRBN Ramos [3][6]
Table 3: Other Key Protein Targets

The principle of optimal linker length extends to various other protein targets.

Target ProteinE3 LigaseOptimal Linker Length (atoms)Key FindingReference
TANK-binding kinase 1 (TBK1)VHL> 12 atomsShorter linkers showed no apparent activity.[7][2]
Cyclin-dependent kinase 9 (CDK9)CRBNDependent on specific ligandsLinker length optimization is crucial for potent degradation.[2]

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: A diagram illustrating the mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow PROTAC Evaluation Pipeline Design PROTAC Design & Synthesis (Varying PEG Linker Lengths) Cell_Treatment Cell Culture & Treatment with PROTACs Design->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Degradation_Assay Degradation Assessment (e.g., Western Blot, HTRF) Quantification->Degradation_Assay Data_Analysis Data Analysis (DC50 & Dmax Determination) Degradation_Assay->Data_Analysis Optimization Lead PROTAC Optimization Data_Analysis->Optimization

Caption: A typical experimental workflow for comparing the degradation efficiency of PROTACs.

Experimental Protocols

Accurate assessment of PROTAC efficacy is reliant on robust and well-defined experimental methodologies.

Western Blotting for Protein Degradation Assessment

This is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[8]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the PROTACs with different linker lengths for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.

  • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions, providing insights into the formation and stability of the ternary complex.[8]

1. Immobilization:

  • Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.

  • Separately, inject a series of concentrations of the other protein partner (the one not immobilized) to confirm no non-specific binding.

3. Ternary Complex Analysis:

  • Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with a series of concentrations of the second protein partner over the immobilized protein surface.

  • An increase in the binding response compared to the binary interaction of the PROTAC alone indicates the formation of a ternary complex.

  • Analyze the data to determine the cooperativity of ternary complex formation.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences degradation efficacy. The presented data for ERα and BTK-targeting PROTACs, along with findings for other targets, unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[2][6] A systematic approach to linker design, exploring a range of PEG linker lengths, is essential for identifying the optimal configuration for a specific target protein and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a robust framework for the rigorous evaluation of novel PROTAC molecules, facilitating the development of next-generation targeted protein degraders.

References

A Guide to Isothermal Titration Calorimetry (ITC) for Measuring the Binding Affinity of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

The development of Proteolysis Targeting Chimeras (PROTACs) represents a significant advancement in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. The incorporation of polyethylene glycol (PEG) chains, or PEGylation, into PROTAC design is an increasingly common strategy to improve their pharmacokinetic and pharmacodynamic properties, such as solubility and in vivo half-life. Accurately quantifying the binding affinity of these complex molecules to their target proteins and E3 ligases is paramount for optimizing their efficacy. Isothermal Titration Calorimetry (ITC) has emerged as a gold standard for these measurements, providing a comprehensive thermodynamic profile of the binding interactions.

This guide provides a comparative overview of ITC for characterizing PEGylated PROTACs, outlines key experimental protocols, and presents the data in a clear, structured format for researchers, scientists, and drug development professionals.

Isothermal Titration Calorimetry: A Powerful Tool for PROTACs

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[1][2] This allows for the determination of multiple binding parameters in a single experiment without the need for labeling or immobilization, which can sometimes interfere with the interaction.[3] For PROTACs, ITC is invaluable for dissecting the thermodynamics of both binary interactions (PROTAC with the target protein or the E3 ligase) and the formation of the crucial ternary complex (Target-PROTAC-E3 ligase).[4][5]

The key parameters obtained from an ITC experiment are:

  • Dissociation Constant (K_d_): A measure of binding affinity.

  • Enthalpy Change (ΔH): The heat released or absorbed upon binding.[6]

  • Entropy Change (ΔS): The change in the randomness of the system upon binding.[6]

  • Stoichiometry (n): The ratio of the binding partners in the complex.[4]

From these, the Gibbs free energy change (ΔG) can be calculated, providing insight into the stability of the complex.[4] This complete thermodynamic signature is crucial for structure-activity relationship (SAR) studies and for guiding the optimization of PROTAC design.[2]

The Impact of PEGylation on ITC Measurements

While beneficial for the overall properties of a PROTAC, PEGylation can introduce challenges in biophysical characterization. The presence of a PEG linker can:

  • Introduce Steric Hindrance: The flexible and often large PEG chain may sterically hinder the binding of the PROTAC to its target or E3 ligase, potentially altering the binding affinity and thermodynamics compared to a non-PEGylated counterpart.[7]

  • Affect Solubility and Aggregation: While PEGylation generally improves solubility, the amphiphilic nature of PEG can sometimes lead to complex solution behavior that may need to be carefully controlled for accurate ITC measurements.

  • Alter Binding Cooperativity: Cooperativity (α) is a critical parameter for PROTAC efficacy, indicating how the binding of the first protein influences the binding of the second to form the ternary complex. The length and composition of the PEG linker can significantly impact cooperativity, which can be precisely measured by ITC.[8]

Comparison of Binding Affinity Measurement Techniques

While ITC is a powerful tool, other biophysical techniques are also employed to study PROTAC binding. The choice of method often depends on the specific experimental question, sample availability, and desired throughput.

TechniquePrincipleInformation ProvidedLabel-FreeImmobilizationSample ConsumptionThroughputKey Advantages for PEGylated PROTACs
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding in solution.K_d_, ΔH, ΔS, n (Thermodynamics)[4]Yes[3]No[3]High[4]Low[4]Provides a complete thermodynamic profile of binding in solution, ideal for understanding the driving forces.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.K_d_, k_on_, k_off_ (Kinetics & Affinity)[3]Yes[9]Yes (one partner)[10]Low-MediumMedium-HighProvides real-time kinetic data (association and dissociation rates), which is complementary to thermodynamic data.[3]
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.K_d_, k_on_, k_off_ (Kinetics & Affinity)YesYes (one partner)LowHighHigher throughput than SPR, suitable for screening.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light upon binding.K_d_No (requires fluorescent label)[3]NoLowHighHomogeneous assay suitable for high-throughput screening, but requires labeling which may affect binding.[3]
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.K_d_No (often requires a fluorescent label)[9]NoVery LowMedium-HighLow sample consumption and measurement in solution.[9]

Experimental Protocol: ITC Measurement of a PEGylated PROTAC

This protocol outlines the measurement of the binary interaction between a PEGylated PROTAC and its target protein. A similar setup can be used to measure the interaction with the E3 ligase or to determine ternary complex formation by pre-saturating the PROTAC with one of the protein partners.

1. Sample Preparation:

  • Protein: The target protein should be purified to >95% homogeneity. Dialyze the protein extensively against the final ITC buffer to minimize buffer mismatch effects.[11] After dialysis, filter the protein solution through a 0.22 µm filter.[11]

  • PEGylated PROTAC: Dissolve the PEGylated PROTAC in the same final ITC buffer. If a co-solvent like DMSO is necessary for solubility, ensure the exact same concentration is present in the protein solution to avoid artifacts from heats of dilution.[12] The recommended upper limit for DMSO is 10%.[12]

  • Buffer: A common choice is a phosphate or HEPES buffer at physiological pH. The buffer should have a low ionization enthalpy to minimize background heat effects. If a reducing agent is required, TCEP is often preferred over DTT.[12]

2. Experimental Setup (using a standard ITC instrument like a Malvern MicroCal PEAQ-ITC or TA Instruments Nano-ITC):

  • Concentrations:

    • The concentration of the macromolecule in the cell is typically 10-30 times the expected K_d_.[11]

    • The concentration of the ligand (PEGylated PROTAC) in the syringe should be 10-20 times the concentration of the macromolecule in the cell.[11]

    • If the K_d_ is unknown, a starting point could be 20 µM protein in the cell and 200 µM PEGylated PROTAC in the syringe.[12]

  • Instrument Parameters:

    • Temperature: Typically 25°C, but can be varied to study the temperature dependence of binding.

    • Reference Power: Set to a value appropriate for the instrument and expected heat change.

    • Initial Delay: 60-120 seconds to establish a stable baseline.[13]

    • Injection Parameters: A typical experiment consists of 1 preliminary injection (e.g., 0.4 µL) followed by 18-20 injections of 2 µL each, with a spacing of 150 seconds between injections.

3. Data Acquisition:

  • Perform a control experiment by titrating the PEGylated PROTAC from the syringe into the buffer-filled cell to measure the heat of dilution. This will be subtracted from the main experimental data.

  • Run the main experiment by titrating the PEGylated PROTAC into the protein solution.

4. Data Analysis:

  • Integrate the raw thermogram peaks to obtain the heat change per injection.

  • Subtract the heat of dilution from the binding data.

  • Fit the resulting data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine K_d_, ΔH, and n. ΔS and ΔG are then calculated automatically.

Data Presentation: Comparing PEGylated vs. Non-PEGylated PROTACs

The following table presents hypothetical ITC data comparing the binding of a non-PEGylated PROTAC and its PEGylated analogue to a target protein. Such data allows for a direct assessment of the impact of PEGylation on the thermodynamics of binding.

PROTACK_d_ (nM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)Stoichiometry (n)
Non-PEGylated50-8.5-1.5-10.01.05
PEGylated (5 PEG units)85-7.2-2.5-9.70.98

In this hypothetical example, PEGylation leads to a slight decrease in binding affinity (higher K_d_), which is primarily due to a less favorable enthalpy of binding, partially compensated by a more favorable entropy change.

Visualizations

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Data Acquisition cluster_analysis Data Analysis P Purify & Dialyze Target Protein L Dissolve PEGylated PROTAC in Buffer LoadCell Load Protein into Sample Cell P->LoadCell B Prepare Matched ITC Buffer LoadSyr Load PROTAC into Syringe L->LoadSyr B->LoadCell B->LoadSyr SetParams Set Temperature & Injection Parameters Titration Perform Titration SetParams->Titration Control Run Control Titration (Ligand into Buffer) SetParams->Control Integrate Integrate Raw Data Titration->Integrate Subtract Subtract Heat of Dilution Control->Subtract Integrate->Subtract Fit Fit Data to Binding Model Subtract->Fit Results Obtain K_d_, ΔH, ΔS, n Fit->Results

Caption: Workflow for an ITC experiment to measure the binding of a PEGylated PROTAC.

PROTAC Binding Interactions Measured by ITC

PROTAC_Binding Target Target Protein Ternary Target :: PROTAC :: E3 Ligase (Ternary Complex) Target->Ternary PROTAC PEGylated PROTAC PROTAC->Target Binary Interaction 1 (ITC Measurement) E3 E3 Ligase PROTAC->E3 Binary Interaction 2 (ITC Measurement) PROTAC->Ternary E3->Ternary

Caption: ITC can measure both binary interactions and the formation of the ternary complex.

Conclusion

Isothermal Titration Calorimetry is an indispensable technique for the detailed characterization of PEGylated PROTACs.[6] It provides a complete thermodynamic understanding of the binding events that are critical for their mechanism of action.[3] While PEGylation can introduce complexities, a carefully designed ITC experiment allows for the precise quantification of its effects on binding affinity and cooperativity. By comparing ITC data with results from orthogonal techniques like SPR or BLI, researchers can build a comprehensive picture of the structure-activity relationships that govern the efficacy of these promising new therapeutics.

References

In Vivo Efficacy of PROTACs with PEG6 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTACs and the Significance of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the molecule.[1][2] The length of the PEG linker is a crucial parameter, as it dictates the spatial orientation of the POI and E3 ligase, directly impacting the efficiency of ubiquitination and degradation.[1] A PEG6 linker, containing six ethylene glycol units, is a commonly explored option in the optimization of PROTACs.

This guide provides a comparative overview of the in vivo efficacy of PROTACs utilizing a PEG6 linker, with a focus on experimental data from preclinical studies. We will delve into the performance of these molecules against relevant cancer targets and provide detailed methodologies for their evaluation.

Comparative In Vivo Efficacy of PEG6-Containing PROTACs

Direct head-to-head in vivo comparisons of PROTACs with a PEG6 linker versus other linker variants for the same target are not extensively reported in publicly available literature. However, we can analyze the in vivo performance of well-characterized PROTACs known to incorporate a PEG linker and compare it with alternatives where data is available.

One of the most studied classes of PROTACs is the BET (Bromodomain and Extra-Terminal) protein degraders. ARV-825 is a potent BET degrader that utilizes a PEG-based linker to connect a BET inhibitor with a ligand for the Cereblon (CRBN) E3 ligase.[2][3] While the exact length of the PEG linker in ARV-825 is not always specified as precisely "PEG6" in all publications, it serves as a relevant example of a PEGylated PROTAC with significant in vivo activity.

Table 1: In Vivo Efficacy of ARV-825 (BET Degrader with PEG Linker) in Xenograft Models
Cancer TypeCell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
NeuroblastomaSK-N-BE(2)Xenograft Mice5 mg/kg, dailySignificant reduction in tumor burden and weight[4]
Thyroid CarcinomaTPC-1SCID Mice5 or 25 mg/kg, daily (gavage)Potent, dose-dependent tumor growth inhibition[4]
Gastric CancerHGC27Nude Mice10 mg/kg, daily (i.p.)Significantly reduced tumor burden[4]
Illustrative Comparison of Linker Impact on In Vivo Efficacy

Based on in vitro studies and the general principles of PROTAC design, we can construct an illustrative table to guide researchers on the potential impact of linker variation on in vivo efficacy. The optimal linker is highly target-dependent, and the following table represents a hypothetical scenario for a generic PROTAC.

Table 2: Illustrative In Vivo Comparison of a Hypothetical PROTAC with Different Linkers
Linker TypeRationale for ComparisonExpected In Vivo Outcome (Hypothetical)Considerations
PEG6 Linker Provides a balance of flexibility and length, with good solubility.Potent tumor growth inhibition and target degradation in tumor tissue.May be susceptible to oxidative metabolism.[2]
PEG4 Linker Shorter linker, may lead to a more constrained ternary complex.Potentially reduced efficacy if the linker is too short for optimal ternary complex formation.May exhibit different pharmacokinetic properties.
PEG8 Linker Longer linker, offering more flexibility.Efficacy may decrease if the linker is too long, leading to non-productive ternary complex formation.Increased hydrophilicity might alter tissue distribution.
Alkyl Linker (similar length) More hydrophobic alternative to PEG linkers.May exhibit improved cell permeability but potentially lower solubility and increased non-specific binding. Could have different metabolic stability.[5]Formulation challenges due to hydrophobicity.
Rigid Linker (e.g., with piperazine) Constrains the conformation of the PROTAC.Could lead to higher selectivity and improved metabolic stability, but may not be optimal for all target-ligase pairs.[5]May require more extensive optimization of the linker geometry.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PROTAC efficacy in vivo. Below are representative protocols for a comparative in vivo study.

General In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for comparing the anti-tumor activity of PROTACs with different linkers in a subcutaneous xenograft mouse model.[6]

  • Animal Model and Cell Line:

    • Animal: Female athymic nude mice or NOD-SCID mice, 6-8 weeks old.

    • Cell Line: A relevant human cancer cell line (e.g., MCF-7 for ERα, SK-N-BE(2) for BET). Cells are cultured in appropriate media and conditions.

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Treatment:

    • Monitor tumor growth 2-3 times per week using calipers.

    • When tumors reach a volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle, PROTAC with PEG6 linker, PROTAC with Alkyl linker, Parental Inhibitor).

    • Formulate PROTACs in a suitable vehicle (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water for oral gavage).

    • Administer the compounds at the desired dose and schedule (e.g., 10 mg/kg, daily, by oral gavage).

  • Efficacy and Tolerability Monitoring:

    • Measure tumor volume 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight 2-3 times per week as a measure of general toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

Pharmacodynamic Analysis of Target Degradation in Tumor Tissue

This protocol describes how to assess the extent of target protein degradation in tumor tissues following PROTAC treatment.

  • Tissue Collection and Lysis:

    • Excise tumors from treated and control animals at specified time points after the final dose.

    • Flash-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the remaining portion in formalin for immunohistochemistry (IHC).

    • Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the tumor lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., BRD4, ERα) and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.

    • Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated group.

  • Immunohistochemistry (IHC):

    • Embed the formalin-fixed tumor tissues in paraffin and cut thin sections.

    • Perform antigen retrieval and block endogenous peroxidase activity.

    • Incubate the sections with a primary antibody against the target protein.

    • Apply a secondary antibody followed by a detection reagent.

    • Counterstain with hematoxylin and analyze the slides under a microscope to assess the level and localization of the target protein within the tumor.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by PROTACs and a typical experimental workflow for in vivo studies.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with PEG6 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4, ERα, BTK, CDK9) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

InVivo_Workflow Start Start: Tumor Cell Culture Implantation Tumor Cell Implantation in Immunodeficient Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle or PROTACs (e.g., PEG6 vs. Alkyl Linker) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint: Euthanize Mice, Excise Tumors Monitoring->Endpoint Analysis Tumor Weight Measurement, Pharmacodynamic Analysis (WB, IHC) Endpoint->Analysis

In Vivo Efficacy Study Workflow

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcription of Oncogenes (e.g., MYC) RNA_Pol_II->Transcription elongates PROTAC_BRD4 BRD4 PROTAC (e.g., ARV-825) PROTAC_BRD4->BRD4 targets PROTAC_BRD4->Degradation leads to

BRD4 Signaling Pathway and PROTAC Intervention

ERa_Signaling Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa binds to ERE Estrogen Response Element (ERE) in DNA ERa->ERE binds to Degradation ERα Degradation ERa->Degradation Gene_Transcription Target Gene Transcription (Cell Proliferation) ERE->Gene_Transcription activates PROTAC_ERa ERα PROTAC PROTAC_ERa->ERa targets PROTAC_ERa->Degradation leads to

Estrogen Receptor α Signaling and PROTAC Intervention

Conclusion

The linker is a pivotal component in the design of effective PROTACs, with PEG linkers offering advantages in terms of solubility and pharmacokinetics. While direct in vivo comparative studies of PROTACs with a PEG6 linker versus other linker types are limited, the available data on PEGylated PROTACs like ARV-825 demonstrate their potent anti-tumor activity. The optimization of linker length and composition is a critical step in PROTAC development, and the provided protocols and illustrative comparisons offer a framework for researchers to conduct their own systematic in vivo evaluations. The continued exploration of different linker strategies will undoubtedly lead to the development of more potent and selective protein degraders for a range of diseases.

References

Navigating the Immunogenicity of PEGylated PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of novel therapeutics is paramount. This guide provides a comparative assessment of PEGylated Proteolysis Targeting Chimeras (PROTACs), offering insights into their immunogenicity versus non-PEGylated counterparts and other alternatives. Experimental data from related fields of PEGylated biologics are presented to inform risk assessment and guide preclinical development.

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic modality, yet their development is not without challenges, a key one being immunogenicity. The conjugation of polyethylene glycol (PEG) to PROTACs, a strategy known as PEGylation, is often employed to improve their pharmacokinetic and pharmacodynamic properties. However, PEG itself is not immunologically inert and can elicit immune responses, leading to the formation of anti-drug antibodies (ADAs). These ADAs can, in turn, affect the efficacy and safety of the therapeutic by accelerating its clearance from the body, neutralizing its activity, or causing hypersensitivity reactions. This guide delves into the immunological considerations of PEGylating PROTACs, presenting a comparison with non-PEGylated PROTACs and alternative strategies. We provide a summary of quantitative data from studies on other PEGylated biologics to serve as a surrogate for direct PROTAC comparisons, detail key experimental protocols for immunogenicity assessment, and visualize the underlying immunological pathways.

Comparative Immunogenicity: PEGylated vs. Non-PEGylated Biologics

While direct comparative immunogenicity data for PEGylated versus non-PEGylated PROTACs are not yet abundant in published literature, valuable insights can be drawn from extensive studies on other PEGylated biologics, such as proteins and nanoparticles. PEGylation has been shown to both reduce and, paradoxically, induce immune responses. It can shield immunogenic epitopes on the drug molecule, thereby reducing the formation of antibodies against the therapeutic protein itself.[1][2] However, the PEG moiety can be immunogenic, leading to the production of anti-PEG antibodies.[3][4]

The following tables summarize quantitative data from clinical and preclinical studies on various biologics, highlighting the incidence of ADAs and anti-PEG antibodies. This data can help researchers anticipate the potential immunogenic profile of PEGylated PROTACs.

Table 1: Incidence of Anti-Drug Antibodies (ADAs) in PEGylated vs. Non-PEGylated Biologics

BiologicPEGylated VersionIncidence of ADAs (PEGylated)Non-PEGylated VersionIncidence of ADAs (Non-PEGylated)Reference
Interferon-α2aPeginterferon alfa-2a~1-5%Interferon alfa-2a~15-30%[5]
AsparaginasePegaspargase~5-30%Asparaginase~20-60%[6]
Interferon-λPEG-IFN-λ-1a~33% (anti-IFN)Not ApplicableNot Applicable[5]

Table 2: Incidence of Anti-PEG Antibodies in Patients Treated with PEGylated Biologics

PEGylated BiologicPatient PopulationIncidence of Pre-existing Anti-PEG AbsIncidence of Treatment-Induced Anti-PEG AbsReference
Peginterferon lambdaHepatitis C~9%~6% (persistent)[5][7]
Peginterferon alfa-2aHepatitis C~10%~9% (persistent)[5]
PEGylated Liposomal DoxorubicinCancerVariableCan be induced[8]
General PopulationHealthy DonorsUp to 40%Not Applicable[9]

Key Experimental Protocols for Immunogenicity Assessment

A robust assessment of immunogenicity involves a multi-tiered approach employing various in-vitro assays. Below are detailed methodologies for key experiments.

Anti-PEG Antibody Detection via Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is crucial for quantifying the presence of anti-PEG antibodies in patient serum.

Methodology:

  • Plate Coating: Coat 96-well microplates with a PEG-conjugated molecule (e.g., PEG-BSA) or a biotinylated PEG captured by streptavidin-coated plates. Incubate overnight at 4°C.

  • Washing: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted serum samples and controls (positive and negative) to the wells and incubate for 2 hours at room temperature to allow anti-PEG antibodies to bind.

  • Washing: Repeat the washing step to remove unbound serum components.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects human IgG and/or IgM and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-PEG antibodies.

In Vitro T-Cell Proliferation Assay

This assay assesses the potential of a PEGylated PROTAC to induce a T-cell-dependent immune response.[10][11]

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation.

  • Cell Culture: Culture the PBMCs in a 96-well plate in a suitable culture medium.

  • Stimulation: Add the PEGylated PROTAC, non-PEGylated PROTAC (as a comparator), positive control (e.g., Keyhole Limpet Hemocyanin, KLH), and negative control (vehicle) to the wells.

  • Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Proliferation Measurement:

    • [3H]-Thymidine Incorporation: On the final day of incubation, pulse the cells with [3H]-thymidine and incubate for another 18-24 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CFSE Staining: Alternatively, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry, which indicates cell division.

  • Data Analysis: Calculate the stimulation index (SI) by dividing the mean proliferation of stimulated cells by the mean proliferation of unstimulated cells. An SI above a pre-defined threshold indicates a positive response.

Cytokine Release Assay (Whole Blood Assay)

This assay evaluates the potential of a PEGylated PROTAC to induce an innate immune response and cytokine storm.[12][13]

Methodology:

  • Blood Collection: Collect fresh whole blood from healthy human donors in heparin-containing tubes.

  • Stimulation: Within 2 hours of collection, add the PEGylated PROTAC, non-PEGylated PROTAC, positive control (e.g., Lipopolysaccharide, LPS), and negative control (vehicle) to the blood samples.

  • Incubation: Incubate the samples at 37°C in a 5% CO2 incubator for 24 hours.

  • Plasma Collection: Centrifuge the samples to separate the plasma.

  • Cytokine Measurement: Analyze the plasma for the presence of key cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-1β, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Compare the cytokine levels in the stimulated samples to the negative control. A significant increase in pro-inflammatory cytokines may indicate a risk of cytokine release syndrome.

Complement Activation Assay (CH50)

This assay assesses the potential of a PEGylated PROTAC to activate the classical complement pathway.[14][15][16]

Methodology:

  • Serum Preparation: Obtain serum from healthy human donors.

  • Sensitization of Red Blood Cells: Sensitize sheep red blood cells (SRBCs) with a sub-agglutinating concentration of anti-SRBC antibodies (hemolysin).

  • Assay Setup: In a 96-well plate, create serial dilutions of the test serum.

  • Incubation: Add the sensitized SRBCs to the diluted serum and incubate at 37°C for 30-60 minutes. The PEGylated PROTAC can be pre-incubated with the serum to assess its effect on complement activity.

  • Lysis Measurement: Centrifuge the plate to pellet the intact cells. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm or 541 nm.

  • Data Analysis: The CH50 unit is the reciprocal of the serum dilution that causes 50% lysis of the SRBCs. A decrease in CH50 units in the presence of the PEGylated PROTAC indicates complement consumption and activation.

Immunological Pathways and Experimental Workflows

Understanding the underlying immunological mechanisms is crucial for interpreting experimental data and predicting immunogenic risk.

Signaling Pathways of Anti-PEG Antibody Formation

The formation of anti-PEG antibodies can occur through two main pathways: T-cell dependent and T-cell independent.[6][17]

G cluster_0 T-Cell Dependent Pathway cluster_1 T-Cell Independent Pathway PEG_PROTAC1 PEGylated PROTAC APC Antigen Presenting Cell (APC) PEG_PROTAC1->APC Uptake & Processing Th_cell Helper T-Cell (Th) APC->Th_cell Antigen Presentation (MHC-II) B_cell1 B-Cell Th_cell->B_cell1 Activation Plasma_cell1 Plasma Cell B_cell1->Plasma_cell1 Differentiation IgG Anti-PEG IgG Plasma_cell1->IgG Secretion PEG_PROTAC2 PEGylated PROTAC (multivalent) B_cell2 B-Cell PEG_PROTAC2->B_cell2 Direct Cross-linking of BCRs Plasma_cell2 Plasma Cell B_cell2->Plasma_cell2 Activation & Differentiation IgM Anti-PEG IgM Plasma_cell2->IgM Secretion

Anti-PEG antibody formation pathways.

Experimental Workflow for Immunogenicity Assessment

A typical workflow for assessing the immunogenicity of a PEGylated PROTAC involves a series of in vitro assays.

G start PEGylated PROTAC Candidate ada_assay Anti-PEG Antibody (ELISA) start->ada_assay tcell_assay T-Cell Proliferation Assay start->tcell_assay cytokine_assay Cytokine Release Assay start->cytokine_assay complement_assay Complement Activation Assay start->complement_assay risk_assessment Immunogenicity Risk Assessment ada_assay->risk_assessment tcell_assay->risk_assessment cytokine_assay->risk_assessment complement_assay->risk_assessment

In vitro immunogenicity assessment workflow.

Complement Activation by PEGylated Molecules

PEGylated molecules can activate the complement system, leading to hypersensitivity reactions.[18]

G PEG_PROTAC PEGylated PROTAC Anti_PEG_IgM Anti-PEG IgM PEG_PROTAC->Anti_PEG_IgM Binds to C1q C1q Anti_PEG_IgM->C1q Binds & Activates Classical_Pathway Classical Pathway Activation C1q->Classical_Pathway C3_convertase C3 Convertase Classical_Pathway->C3_convertase C3a C3a (Anaphylatoxin) C3_convertase->C3a C5a C5a (Anaphylatoxin) C3_convertase->C5a Inflammation Inflammation & Cell Lysis C3a->Inflammation MAC Membrane Attack Complex (MAC) C5a->MAC C5a->Inflammation MAC->Inflammation

References

A Comparative Guide to Cleavable and Non-Cleavable PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced drug delivery, particularly for targeted therapies like Antibody-Drug Conjugates (ADCs), the choice of a linker is a critical determinant of therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers are frequently employed to connect a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug. These linkers not only influence the solubility and stability of the conjugate but also dictate the mechanism and site of drug release. The fundamental choice between a cleavable and a non-cleavable linker strategy has profound implications for the conjugate's pharmacokinetics, mechanism of action, and overall therapeutic index. This guide provides a comparative analysis of these two linker classes, supported by experimental data and detailed protocols.

Fundamental Mechanisms: Cleavable vs. Non-Cleavable Linkers

Cleavable Linkers are designed to be stable in systemic circulation and to release their payload upon encountering specific triggers within the target cell or its microenvironment. This controlled release is achieved by incorporating chemically or enzymatically labile bonds. The primary advantage is the ability to release the unmodified, potent parent drug, which can then exert its therapeutic effect. This mechanism can also lead to a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative tumor cells, potentially enhancing overall efficacy in heterogeneous tumors.

Non-Cleavable Linkers , in contrast, do not contain a labile bond. The release of the payload is entirely dependent on the complete lysosomal degradation of the antibody carrier. This process results in the release of the drug still attached to the linker and a single amino acid residue (typically lysine or cysteine). A key requirement for this strategy is that this drug-linker-amino acid complex must retain its therapeutic activity. Non-cleavable linkers generally exhibit greater stability in circulation, which can lead to a more favorable pharmacokinetic profile and potentially lower off-target toxicity.

G

Comparative Data Analysis

The selection of a linker profoundly impacts the stability, pharmacokinetics (PK), and in vitro cytotoxicity of a bioconjugate. The following tables summarize key quantitative data from comparative studies.

Table 1: General Properties and Performance Characteristics

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Triggered by specific conditions (low pH, high glutathione, specific enzymes).Lysosomal degradation of the antibody backbone.
Released Payload Often the free, unmodified parent drug.Drug-linker-amino acid catabolite.
Plasma Stability Variable; can be susceptible to premature cleavage.Generally higher plasma stability.
"Bystander Effect" Possible if the released drug is membrane-permeable.Generally not observed.
Common Examples Hydrazones (acid-labile), Disulfides (redox-sensitive), Peptides (enzyme-sensitive).Thioether (e.g., SMCC).
Key Advantage High potency of released drug; potential for bystander killing.Improved stability, PK profile, and potentially wider therapeutic window.
Key Disadvantage Risk of premature drug release causing off-target toxicity.Requires that the final catabolite is active; limited to internalizing targets.

Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)

ConjugateLinker TypeTarget Cell LineIC50 (ng/mL)Bystander Cell LineIC50 (ng/mL)
ADC-AVal-Cit-PABC (Cleavable)HER2+ (SK-BR-3)10.5HER2- (MDA-MB-468)500
ADC-BSMCC (Non-Cleavable)HER2+ (SK-BR-3)25.0HER2- (MDA-MB-468)> 2000
ADC-CHydrazone (Cleavable)CD30+ (Karpas-299)5.2CD30- (Ramos)350
ADC-DThioether (Non-Cleavable)CD30+ (Karpas-299)15.8CD30- (Ramos)> 2000
Data is representative and compiled from various sources for illustrative purposes.

Table 3: Comparative In Vivo Stability and Pharmacokinetics

ConjugateLinker TypeAnimal Model% Intact ADC at 24hHalf-Life (t½, hours)
ADC-AVal-Cit-PABC (Cleavable)Rat~70%95
ADC-BSMCC (Non-Cleavable)Rat>95%150
ADC-CDisulfide (Cleavable)Mouse~65%80
ADC-DThioether (Non-Cleavable)Mouse>90%135
Data is representative and compiled from various sources for illustrative purposes.

Detailed Experimental Protocols

Objective evaluation of linker performance requires robust and standardized assays. Below are methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the linker and the potential for premature drug release in a biologically relevant matrix.

  • Preparation: Dilute the test ADC to a final concentration of 50 µg/mL in fresh plasma (e.g., human, rat, mouse). Prepare control samples by diluting the ADC in phosphate-buffered saline (PBS).

  • Incubation: Incubate all samples in a temperature-controlled shaker at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • Sample Processing: Immediately after collection, precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Analyze the supernatant, which contains the released drug, using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Quantification: Calculate the percentage of released drug at each time point relative to a standard curve. The percentage of intact ADC can be inferred by subtracting the released portion from the total.

G

Protocol 2: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against antigen-positive and antigen-negative cell lines to determine target-specific killing and potential bystander effects.

  • Cell Seeding: Plate tumor cells in 96-well microplates at a density of 5,000-10,000 cells per well. Use both an antigen-positive (target) cell line and an antigen-negative (control) cell line. Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: After incubation, measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis: Normalize the viability data to untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of ADC required to inhibit cell growth by 50%.

G

Conclusion

The choice between cleavable and non-cleavable PEG linkers is a nuanced decision that depends on the specific therapeutic application, the nature of the payload, and the characteristics of the target antigen. Cleavable linkers offer the advantage of releasing a highly potent, unmodified drug and can induce a bystander effect, which is beneficial for treating heterogeneous tumors. However, this comes at the risk of lower systemic stability and potential off-target toxicity. Non-cleavable linkers provide superior stability and a more predictable pharmacokinetic profile, often resulting in a wider therapeutic window. Their primary limitation is the requirement that the drug-linker-amino acid catabolite must be active, and their efficacy is confined to antigen-expressing cells. A thorough evaluation using the experimental protocols outlined above is essential for selecting the optimal linker strategy to maximize therapeutic success.

Case studies validating the use of Tos-PEG6-CH2-Boc in successful PROTAC development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. This guide provides a comparative analysis of PROTACs developed with a six-unit PEG (PEG6) linker, exemplified by the versatile Tos-PEG6-CH2-Boc building block, and contrasts its performance with alternatives, supported by experimental data from published studies.

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and composition of the linker are crucial determinants of the efficacy of a PROTAC, as they influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). PEG linkers, such as this compound, offer several advantages in PROTAC design, including increased hydrophilicity, which can improve solubility and cell permeability, and a flexible scaffold that allows for the optimization of the distance and orientation between the two binding moieties.

Comparative Efficacy of PEG Linkers in PROTAC Development

Case Study 1: Bromodomain-Containing Protein 4 (BRD4) Degradation

The degradation of BRD4, a key epigenetic reader, is a well-studied area in PROTAC development. Research has shown that the length of the PEG linker can significantly impact the degradation potency.

PROTAC LinkerE3 Ligase LigandTarget LigandDC50 (nM)Dmax (%)
4-unit PEGCRBNJQ1< 0.5 µMNot Specified
5-unit PEGCRBNJQ1< 0.5 µMNot Specified
6-unit PEG (analogous) CRBN JQ1 Potent Degradation High
1-2 unit PEGCRBNJQ1> 5 µMNot Specified

Table 1: Representative data for BRD4-targeting PROTACs with varying PEG linker lengths. Data is synthesized from multiple sources to illustrate general trends.[1]

As the data suggests, both shorter (1-2 PEG units) and longer linkers can be effective, but an optimal length often exists. While direct data for a 6-unit PEG linker was not specified in one study, another implied that longer linkers (4-5 PEG units) showed high potency, suggesting a PEG6 linker would also be a strong candidate.[1]

Case Study 2: Bruton's Tyrosine Kinase (BTK) Degradation

BTK is a crucial mediator in B-cell receptor signaling and a validated target in various B-cell malignancies. Studies on BTK-targeting PROTACs have also highlighted the linker's importance.

PROTAC LinkerE3 Ligase LigandTarget LigandDC50 (nM)Dmax (%)
2-unit PEGCRBNIbrutinib analogImpaired bindingLow
4-unit PEGCRBNIbrutinib analogPotent>90
6-unit PEG (analogous) CRBN Ibrutinib analog Potent High

Table 2: Comparative degradation data for BTK-targeting PROTACs with different PEG linker lengths. Data is inferred from general findings on linker optimization.[1]

In the case of BTK degraders, shorter linkers (e.g., 2 PEG units) were found to impair the binding affinity of the PROTAC to its targets, while longer linkers (≥ 4 PEG units) resulted in potent degradation.[1] This underscores the necessity of exploring a range of linker lengths, including PEG6, to achieve optimal efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of PROTACs. The following are generalized protocols based on common practices in the field.

General Protocol for PROTAC Synthesis using a this compound Linker

This protocol outlines a representative synthetic route for constructing a PROTAC using a tosylated PEG6 linker with a Boc-protected amine.

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Dissolve the E3 ligase ligand (e.g., pomalidomide) with a suitable reactive handle (e.g., a free amine) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add this compound and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, purify the product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 2: Boc Deprotection

  • Dissolve the purified E3 ligase ligand-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

Step 3: Coupling of Target Protein Ligand

  • Dissolve the deprotected E3 ligase ligand-linker intermediate and the target protein ligand (containing a carboxylic acid) in anhydrous DMF.

  • Add a peptide coupling reagent (e.g., HATU) and DIPEA.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

Protocol for Western Blot Analysis of Protein Degradation

This method is used to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells in a multi-well format and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for understanding the complex biological pathways and experimental procedures involved in PROTAC development.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (e.g., with PEG6 Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4, BTK) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with PEG6 Linker) Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot Quantification->Western_Blot Analysis Data Analysis (DC50 & Dmax) Western_Blot->Analysis

Caption: General experimental workflow for evaluating PROTAC efficacy.

References

Safety Operating Guide

Proper Disposal of Tos-PEG6-CH2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Tos-PEG6-CH2-Boc, a PROTAC linker used in drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): All handling and disposal steps must be performed while wearing appropriate PPE and within a certified chemical fume hood.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from potential splashes of the chemical or solvents.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Prevents skin contact with the hazardous material.
Respiratory Protection Use in a certified chemical fume hood.Avoids inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional chemical waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[1][2]

1. Waste Segregation:

  • Solid Waste: Place unadulterated, solid this compound into a designated hazardous waste container.[3]

  • Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, compatible hazardous liquid waste container.

  • Contaminated Materials: Any items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be treated as hazardous waste and placed in a designated solid waste container.[1][2][3]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[3]

2. Containerization and Labeling:

  • Use only approved, leak-proof, and chemically compatible containers for waste collection.

  • Clearly label each waste container with the following information:[1][3]

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Any solvents present and their approximate concentrations.

    • Accumulation Start Date

    • Your Name and Laboratory Information

3. Storage:

  • Store sealed and labeled waste containers in a designated, well-ventilated, and secure chemical waste storage area.[1]

  • Ensure the storage area is away from ignition sources and incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[1][3]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment (for small spills within a fume hood):

    • Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[3]

    • Carefully scoop the absorbed material into a designated hazardous waste container.[3]

  • Cleanup:

    • Decontaminate the spill area with an appropriate solvent and cleaning materials.

    • Dispose of all cleanup materials, including contaminated gloves and wipes, as hazardous waste.[1]

  • Large Spills: For any spill outside of a chemical fume hood, evacuate the area and contact your institution's EHS department immediately.[3]

Chemical Neutralization (for advanced users under institutional guidance)

While direct disposal through a licensed service is the primary recommendation, chemical neutralization may be considered as a pre-treatment step where institutional policy and safety protocols permit. Tosylates can be hydrolyzed, and the Boc group is acid-labile.[2][4] Hydrolysis with a base like sodium hydroxide can break the ester bond, forming less hazardous compounds.[2] This procedure should only be attempted by trained personnel with a thorough understanding of the reaction and its potential hazards.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_form Is the waste solid, liquid, or contaminated material? fume_hood->waste_form solid_waste Place in 'Solid Hazardous Waste' container waste_form->solid_waste Solid liquid_waste Place in 'Liquid Hazardous Waste' container waste_form->liquid_waste Liquid contaminated_waste Place contaminated items in 'Solid Hazardous Waste' container waste_form->contaminated_waste Contaminated Material label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date & Contact Info solid_waste->label_container liquid_waste->label_container contaminated_waste->label_container storage Store in Designated Secure Waste Accumulation Area label_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Service for Pickup storage->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Comprehensive PPE and Handling Guide for Tos-PEG6-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tos-PEG6-CH2-Boc. Adherence to these protocols is essential for ensuring laboratory safety and proper disposal.

While a specific Safety Data Sheet (SDS) for this compound was not located, safety recommendations have been formulated based on the hazards associated with a structurally similar compound, Tos-PEG6-CH2CO2tBu, and general principles of handling PEGylated compounds and molecules containing tosyl and Boc protecting groups. The analogous compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE): A Multi-layered Defense

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles or a face shield where splashing is possible. Standard safety glasses are not sufficient.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use and change them frequently.
Body A lab coat or chemical-resistant apron should be worn to protect against skin contact. For larger quantities or in case of potential for significant exposure, chemical-resistant coveralls are recommended[2].
Respiratory A NIOSH-approved respirator may be necessary if handling the compound as a powder that could become airborne, or if working in a poorly ventilated area. The specific type of respirator should be determined by a workplace hazard assessment[2].

Experimental Workflow: Safe Handling from Receipt to Disposal

The following diagram and procedural steps outline the recommended workflow for handling this compound in a laboratory setting.

Figure 1. Experimental Workflow for this compound Receiving Receiving and Storage Preparation Preparation of Solutions Receiving->Preparation Don PPE Reaction Reaction and Experimentation Preparation->Reaction Use Fume Hood Waste_Collection Waste Collection Reaction->Waste_Collection Segregate Waste Disposal Disposal Waste_Collection->Disposal Follow Institutional Protocols

Caption: Figure 1. A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The supplier for the similar compound recommends storage at 2-8°C for the solid product[3].

    • Ensure the storage container is clearly labeled with the chemical name and associated hazards.

  • Preparation of Solutions:

    • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Wear all recommended PPE as outlined in the table above.

    • Use a spatula to handle the solid material and avoid creating dust.

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

  • Reaction and Experimentation:

    • Conduct all reactions within a chemical fume hood.

    • Ensure that all glassware is properly secured and that the experimental setup is stable.

    • Maintain awareness of the reaction's progress and be prepared for any unexpected events.

  • Waste Collection:

    • Collect all waste materials containing this compound in a designated, labeled, and sealed waste container.

    • Do not mix this waste with other waste streams unless it is confirmed to be compatible.

    • Solid waste (e.g., contaminated gloves, weigh paper) should be placed in a separate, sealed bag within the hazardous waste container.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

    • Given that similar compounds are toxic to aquatic life, it is imperative that this chemical is not disposed of down the drain[1]. Polyethylene glycol itself is biodegradable, but the tosyl and Boc groups, along with the overall molecule's properties, necessitate professional disposal[4].

Emergency Procedures

SituationAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and procedures.

References

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